3-Amino-N-methylpyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOORHJQGRKWHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445287 | |
| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36204-76-9 | |
| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-methylpyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are foundational scaffolds in numerous biologically active molecules, including antitubercular agents and kinase inhibitors.[1][2][3] This document details a robust and efficient synthetic protocol, outlines the rationale behind key experimental choices, and presents a full suite of analytical techniques required for structural verification and purity assessment. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for producing and qualifying this important molecular entity.
Introduction: Significance and Context
The pyrazine ring is a privileged scaffold in drug discovery, most famously represented by Pyrazinamide, a frontline drug for tuberculosis treatment.[4] this compound is a derivative that serves as a versatile building block for more complex molecules. Its structural similarity to adenosine has led to its use in developing inhibitors for enzymes like prolyl-tRNA synthetase, targeting pathogens such as Mycobacterium tuberculosis.[5] Furthermore, derivatives of this core structure have been explored as potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors for anticancer applications.[2][3]
Understanding the synthesis and characterization of this compound is crucial for researchers aiming to explore Structure-Activity Relationships (SAR) and develop novel therapeutics.[2] This guide provides the necessary expertise, grounded in established chemical principles, to facilitate such research.
Synthesis Methodology: An Overview of Synthetic Routes
The formation of the amide bond in this compound can be achieved through several established synthetic routes. The choice of method often depends on the starting materials, desired scale, and laboratory capabilities.
-
Route A: Aminolysis of a Methyl Ester Intermediate: This two-step process begins with the Fisher esterification of the starting material, 3-aminopyrazine-2-carboxylic acid, to form methyl 3-aminopyrazine-2-carboxylate.[4][6] The subsequent aminolysis of this ester with methylamine, often under heat or microwave irradiation, yields the final product.[4][5] While effective, this route involves an additional step compared to direct amidation.
-
Route B: Direct Amide Coupling from Carboxylic Acid: This is a more direct approach that involves the activation of 3-aminopyrazine-2-carboxylic acid with a coupling agent, followed by the addition of methylamine.[7] Common coupling agents include carbodiimides (like EDC) or, as detailed in this guide, 1,1'-carbonyldiimidazole (CDI).[1][4][8] The CDI method is particularly advantageous because it proceeds through a highly reactive acylimidazolide intermediate, and the reaction byproducts—imidazole and carbon dioxide—are volatile or easily removed, simplifying product purification.[1][4]
This guide will focus on the direct amide coupling approach (Route B) using CDI due to its efficiency, high yields, and clean reaction profile.
Detailed Experimental Protocol: Synthesis via CDI Coupling
This protocol describes the synthesis of this compound from 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.
3.1. Reagents and Materials
-
3-aminopyrazine-2-carboxylic acid
-
1,1'-carbonyldiimidazole (CDI)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional, can accelerate the reaction)[1]
3.2. Step-by-Step Synthesis Procedure
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) portion-wise to the solution at room temperature with stirring.[1]
-
Rationale: CDI reacts with the carboxylic acid to form a reactive N-acylimidazolide intermediate. This is visually confirmed by the cessation of CO₂ bubbling from the reaction mixture.[1]
-
Allow the activation reaction to proceed for 10-15 minutes at room temperature.
-
Amine Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture. Optimal conditions are typically 120 °C for 30 minutes if using a microwave reactor.[1] For conventional heating, stirring at 70-80 °C for several hours may be required.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove residual DMSO and imidazole. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[1][5] Typical yields for this method are reported to be high, often in the range of 75-95%.[1][5]
Caption: Reaction scheme for the synthesis of the target compound.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and physical characterization methods is essential.
4.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[1]
¹H NMR:
-
Pyrazine Protons (H5, H6): Two doublets are expected in the aromatic region, typically between δ 7.80 and 8.30 ppm.[1]
-
Amine Protons (3-NH₂): A broad singlet corresponding to the two protons of the primary amine appears around δ 7.50 ppm (in DMSO-d₆). This signal may be broad or sometimes undetectable in CDCl₃.[1]
-
Amide Proton (CONH): A signal, often a triplet or broad singlet depending on coupling, is observed in the downfield region, typically between δ 8.80 and 9.10 ppm (in DMSO-d₆).[1]
-
N-Methyl Protons (N-CH₃): A key signal confirming the success of the methylation step. It appears as a doublet (due to coupling with the amide proton) or a singlet if decoupling occurs, typically around δ 2.80-3.00 ppm.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine H5/H6 | 7.80 - 8.30 | Doublet |
| 3-NH₂ | ~7.50 (in DMSO-d₆) | Broad Singlet |
| CONH | 8.80 - 9.10 (in DMSO-d₆) | Triplet / Broad Singlet |
| N-CH ₃ | 2.80 - 3.00 | Doublet / Singlet |
¹³C NMR:
-
Amide Carbonyl (C=O): The signal for the amide carbonyl carbon is typically found in the range of δ 163.0 - 166.5 ppm.[1][4]
-
Pyrazine Ring Carbons: The carbons of the pyrazine ring will appear in the aromatic region, with quaternary carbons appearing further downfield.
-
N-Methyl Carbon (N-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using an ATR accessory.[1]
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3300 |
| N-H (Amide) | Stretch | 3300 - 3150 |
| C=O (Amide I) | Stretch | 1685 - 1640 |
| C=N, C=C (Aromatic) | Stretch | 1600 - 1450 |
The presence of a strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group.[1][4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed.
-
Molecular Formula: C₆H₈N₄O
-
Molecular Weight: 152.15 g/mol
-
Expected [M+H]⁺: m/z = 153.0776
4.2. Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point indicates high purity. The reported melting point for similar derivatives varies but provides a useful benchmark.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a pure sample. Purity is typically reported as a percentage based on the peak area.[2][5]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should correspond to the calculated values for the molecular formula C₆H₈N₄O.[1][4]
Caption: A typical workflow from synthesis to final analysis.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound using a CDI-mediated coupling reaction. The causality behind the choice of reagents and steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and MS, has been outlined to ensure the unambiguous structural confirmation and purity assessment of the final product. By following this self-validating protocol, researchers can confidently produce high-quality this compound for use in medicinal chemistry and drug discovery programs.
References
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine.
- A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Deriv
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
- Methyl 3-aminopyrazinecarboxyl
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
- Chemical Transformation of Pyrazine Deriv
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 6. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-N-methylpyrazine-2-carboxamide chemical properties and structure
An In-depth Technical Guide to 3-Amino-N-methylpyrazine-2-carboxamide for Drug Discovery Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
This compound is a heterocyclic organic compound built upon a pyrazine core. While a seemingly simple molecule, it represents a "privileged scaffold" in medicinal chemistry. Its specific arrangement of nitrogen atoms, an amino group, and a carboxamide moiety provides a unique three-dimensional presentation of hydrogen bond donors and acceptors. This pre-organized conformation allows it to mimic the binding motifs of endogenous ligands, such as adenosine, making it a highly valuable starting point for the design of potent and selective enzyme inhibitors.[1] This guide offers a detailed exploration of its chemical properties, structure, synthesis, and its emerging role in the development of targeted therapeutics.
Core Chemical and Structural Properties
The utility of any chemical scaffold begins with a fundamental understanding of its physicochemical properties. These parameters influence its solubility, stability, and pharmacokinetic behavior.
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for planning synthetic routes, designing formulations, and predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 36204-76-9 | [2] |
| Molecular Formula | C₆H₈N₄O | [2][3] |
| Molecular Weight | 152.15 g/mol | [2] |
| Monoisotopic Mass | 152.06981 Da | [3] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [2] |
| Predicted LogP | -0.5816 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
| Appearance | White to pale yellow solid (inferred from derivatives) | [1][4] |
Structural Analysis
The molecule's structure is defined by a pyrazine ring substituted at the 2 and 3 positions. The 3-amino group and the 2-carboxamide moiety are positioned ortho to each other. This arrangement is critical to its biological activity. A key structural feature is the potential for a strong intramolecular hydrogen bond (IHB) between the hydrogen of the 3-amino group and the carbonyl oxygen of the 2-carboxamide.[1][5] This interaction locks the side chain into a pseudo-six-membered ring, reducing conformational flexibility and presenting a rigid, predictable shape to a target binding site.[5]
Spectroscopic Profile
While detailed published spectra for the parent compound are scarce, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues.[4][6]
-
¹H NMR: The spectrum would show distinct signals for the two protons on the pyrazine ring, a broad singlet for the -NH₂ protons, a signal for the amide N-H proton, and a signal for the N-methyl group.[4]
-
¹³C NMR: Signals corresponding to the four unique carbons of the pyrazine ring, the amide carbonyl carbon, and the methyl carbon would be expected.[6]
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and the secondary amide, and a strong C=O stretch for the amide carbonyl group (around 1660 cm⁻¹).[4]
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition with high accuracy. The predicted monoisotopic mass is 152.06981 Da.[3]
Synthesis Protocol and Rationale
The synthesis of this compound is most efficiently achieved through the aminolysis of its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate.
Causality in Synthetic Strategy
Direct functionalization of a pre-formed 3-aminopyrazine-2-carboxamide is challenging. The amino group at the 3-position significantly deactivates the pyrazine ring, making the amine itself less nucleophilic and difficult to acylate directly.[1] A more robust and higher-yielding strategy involves first synthesizing the more reactive methyl ester precursor, methyl 3-aminopyrazine-2-carboxylate. This ester can then be readily converted to the desired N-methyl amide by reaction with an excess of methylamine. This is a classic and reliable method for amide bond formation from esters.
Experimental Protocol: Aminolysis of Methyl 3-aminopyrazine-2-carboxylate
This protocol is adapted from established procedures for the synthesis of similar carboxamides.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, disperse 10 mmol of the starting material, methyl 3-aminopyrazine-2-carboxylate.
-
Add methanol as a solvent to facilitate dissolution and mixing.
Step 2: Reagent Addition
-
Add an excess amount of methylamine (often as a solution in a solvent like methanol or THF) to the reaction mixture.
-
Rationale: A large excess of methylamine is used to drive the equilibrium towards the formation of the amide product and ensure complete consumption of the starting ester.
-
Step 3: Reaction
-
Stir the reaction mixture continuously at room temperature for 24 hours.
-
Rationale: The reaction is typically conducted at room temperature as the aminolysis of an activated ester like this one is generally facile and does not require heating, which could lead to side reactions. A 24-hour period is often sufficient for the reaction to proceed to completion.
-
Step 4: Workup and Isolation
-
After 24 hours, remove the solvent and the unreacted excess methylamine under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a solid.
Step 5: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography to yield the pure this compound. The product is often obtained as a white or pale yellow solid with yields typically ranging from 75% to 85%.[1]
Sources
- 1. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C6H8N4O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
The Multifaceted Biological Activities of 3-Amino-N-methylpyrazine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrazine ring system, a nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-Amino-N-methylpyrazine-2-carboxamide have emerged as a particularly versatile class of molecules, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential in antimicrobial and anticancer applications. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental methodologies for their evaluation, and dissect the critical structure-activity relationships that govern their potency and selectivity.
Section 1: The Antimycobacterial Frontier: A Renewed Attack on Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] The pyrazinecarboxamide scaffold, famously represented by the first-line anti-TB drug pyrazinamide (PZA), has long been a cornerstone of TB therapy. Research into novel this compound derivatives has unveiled promising candidates with potent antimycobacterial activity, offering new hope in combating this persistent pathogen.
Mechanism of Action: Beyond Pyrazinamidase Activation
While pyrazinamide requires conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase (PncA), many novel this compound derivatives exhibit a distinct mechanism of action. Evidence suggests that some of these compounds target prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis.[1] This alternative target is particularly significant as it circumvents the common resistance mechanisms associated with mutations in the pncA gene.
Structure-Activity Relationship (SAR): Decoding the Determinants of Potency
Systematic structural modifications of the this compound core have revealed key determinants of antimycobacterial potency.
-
Substitution at the 3-Amino Position: Acylation of the 3-amino group with substituted benzoyl moieties has been a fruitful strategy. Notably, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated high activity against M. tuberculosis.[1][2] The presence of lipophilic substituents at the 4'-position of the benzene ring appears to be favorable for activity.[1]
-
The N-methylcarboxamide Moiety: While the unsubstituted carboxamide is important for activity, methylation to N-methylcarboxamide in some series has been shown to be well-tolerated or even beneficial. However, in other series, monomethylation of the carboxamide at C-2 of the pyrazine core led to a loss of significant antimycobacterial activity.[1]
-
Alkyl Chains: Increasing the length of alkyl chains at the 3-amino position has been correlated with increased antimycobacterial activity, likely due to enhanced lipophilicity facilitating cell wall penetration.[3][4] For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides have shown notable efficacy.[4]
Quantitative Antimycobacterial Activity
The antimycobacterial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| 3-(Benzamido)pyrazine-2-carboxamides | 4'-substituted derivatives | Mycobacterium tuberculosis H37Rv | 1.95 - 31.25 | [1][2] |
| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |
| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |
| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Octylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |
| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [5][6] |
| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [3][7] |
Experimental Protocol: Antimycobacterial Susceptibility Testing
A robust and reproducible method for determining the MIC of novel compounds is crucial for their evaluation. The Microplate Alamar Blue Assay (MABA) is a widely accepted and reliable method.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation and Plating:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Add 100 µL of the diluted mycobacterial inoculum to each well.
-
Include a drug-free control (inoculum only) and a background control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
-
Data Analysis:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
-
Causality Behind Experimental Choices: The use of Middlebrook 7H9 broth with appropriate supplements provides the necessary nutrients for mycobacterial growth. Tween 80 is included to prevent clumping of the bacteria. The MABA assay is chosen for its sensitivity, reproducibility, and its reliance on a metabolic indicator (resazurin reduction), which provides a clear and objective endpoint.
Section 2: Targeting Oncogenic Drivers: FGFR and ALK Inhibition in Cancer Therapy
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this compound have demonstrated potent inhibitory activity against two key oncogenic kinases: Fibroblast Growth Factor Receptors (FGFRs) and Anaplastic Lymphoma Kinase (ALK).
FGFR Inhibition: Halting the Proliferation Signal
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers.
This compound derivatives act as ATP-competitive inhibitors of FGFRs. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of the receptor and its downstream signaling substrates.[8] This blockade effectively shuts down key pro-survival and proliferative pathways, including the RAS-MAPK and PI3K-AKT pathways.[9][10][11][12][13]
Caption: FGFR Signaling Pathway and Inhibition.
The development of potent FGFR inhibitors from the 3-amino-pyrazine-2-carboxamide scaffold has been guided by key structural insights. A crucial design strategy involves creating an intramolecular hydrogen bond to form a pseudo-six-membered ring, which helps to lock the molecule in a favorable conformation for binding to the kinase hinge region.[8] Modifications at various positions of the pyrazine ring and the N-substituent have been explored to optimize potency and selectivity. For instance, compound 18i, a pan-FGFR inhibitor, emerged from SAR exploration of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives.[8]
The in vitro potency of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against both the isolated enzyme and cancer cell lines with FGFR aberrations.
| Compound | Target | Assay | IC50 | Reference |
| 18i | FGFR2 | Biochemical Assay | 150 nM | [8] |
| 18g | FGFR2 | Biochemical Assay | 380 nM | [8] |
| 18i | NCI-H520 (Cancer Cell Line) | Cell Proliferation | 26.69 µM | [8] |
| 18i | SNU-16 (Cancer Cell Line) | Cell Proliferation | 1.88 µM | [8] |
| 18i | KMS-11 (Cancer Cell Line) | Cell Proliferation | 3.02 µM | [8] |
| 18i | SW-780 (Cancer Cell Line) | Cell Proliferation | 2.34 µM | [8] |
| 18i | MDA-MB-453 (Cancer Cell Line) | Cell Proliferation | 12.58 µM | [8] |
ALK Inhibition: A Targeted Approach for NSCLC
The echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC).[14] Pyrazine-2-carboxamide derivatives have been identified as novel and potent EML4-ALK inhibitors.
Similar to their action on FGFR, these derivatives act as ATP-competitive inhibitors of the ALK kinase domain. By blocking the ATP-binding site, they prevent the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and MAPK pathways.[15] This ultimately leads to the induction of apoptosis in cancer cells harboring the EML4-ALK fusion.[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njms.rutgers.edu [njms.rutgers.edu]
- 13. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 15. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
The Antimicrobial Potential of 3-Aminopyrazine-2-carboxamides: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the antimicrobial spectrum of 3-aminopyrazine-2-carboxamide derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. While specific antimicrobial data for the parent compound, 3-Amino-N-methylpyrazine-2-carboxamide, is not extensively available in peer-reviewed literature, this guide synthesizes the existing research on its closely related analogs to build a comprehensive understanding of their potential as antimicrobial agents. We will delve into the structure-activity relationships, proposed mechanisms of action, and established experimental protocols for evaluating the antimicrobial efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective agents.
Introduction: The Pyrazine Scaffold in Antimicrobial Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives have demonstrated a wide array of biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties. The well-known antitubercular drug Pyrazinamide, a simple pyrazine-2-carboxamide, underscores the potential of this heterocyclic system in combating infectious diseases. This guide focuses on a specific subclass: 3-aminopyrazine-2-carboxamides, with a conceptual focus on the N-methylated derivative as a foundational structure.
The Core Moiety: this compound
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 36204-76-9[1]
-
Molecular Formula: C₆H₈N₄O
-
Molecular Weight: 152.15 g/mol
While this compound serves as a crucial starting material in the synthesis of more complex derivatives, its own antimicrobial profile is not extensively documented in publicly available research.[2] The majority of studies focus on modifications at the 3-amino position or the N-substituent of the carboxamide to enhance potency and spectrum.
Antimicrobial Spectrum of 3-Aminopyrazine-2-carboxamide Derivatives
Research into the derivatives of 3-aminopyrazine-2-carboxamide reveals a promising and often specific antimicrobial profile, with the most significant activity observed against mycobacteria.
Antimycobacterial Activity
A substantial body of evidence points to the potent antimycobacterial effects of this class of compounds. Derivatives with substitutions on the 3-amino group, particularly acylation, have shown significant promise.
For instance, a series of 3-acylaminopyrazine-2-carboxamides demonstrated high activity against various strains of mycobacteria, including multidrug-resistant Mycobacterium tuberculosis.[2] The most active compounds in these studies were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 31.25 µg/mL.[2]
| Compound Type | Test Organism | MIC Range (µg/mL) | Reference |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis | 1.95 - 31.25 | [2] |
| N-substituted 3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 12.5 (for most active) | [3] |
| 3-benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) | [4] |
Table 1: Summary of Reported Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
Antibacterial and Antifungal Activity
The antibacterial and antifungal spectrum of 3-aminopyrazine-2-carboxamide derivatives appears to be more limited compared to their antimycobacterial effects. Studies have shown that many derivatives exhibit minimal to no activity against a broad range of pathogenic bacteria and fungi.[2][5]
However, some N-substituted derivatives have demonstrated modest antibacterial activity. For example, certain phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamide showed activity against staphylococcal strains.[6] In contrast, benzyl derivatives were largely inactive against the tested bacterial strains.[6] Antifungal activity has been observed in some structural subtypes, primarily against Trichophyton interdigitale and Candida albicans.[3]
Mechanism of Action: Unraveling the Molecular Targets
The precise mechanism of action for this compound is not established due to the lack of specific studies. However, research on its derivatives provides valuable insights into potential molecular targets.
Inhibition of Prolyl-tRNA Synthetase (ProRS)
One of the proposed mechanisms for the antimycobacterial activity of 3-acylaminopyrazine-2-carboxamides is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS).[2] This enzyme is essential for protein synthesis, and its inhibition leads to bacterial cell death. The design of these derivatives was inspired by adenosine-mimicking compounds, suggesting a competitive inhibition at the adenosine binding site of the enzyme.[2]
Caption: Proposed mechanism of action via inhibition of mycobacterial Prolyl-tRNA Synthetase.
Other Potential Targets
Other studies have explored alternative targets. For instance, derivatives of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1), another crucial enzyme for bacterial survival.[6] Molecular docking studies on some 3-benzylaminopyrazine-2-carboxamides have suggested potential interactions with mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
The following section outlines a standardized workflow for assessing the antimicrobial spectrum of novel 3-aminopyrazine-2-carboxamide derivatives.
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard experimental workflow for determining MIC and MBC/MFC.
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a widely accepted standard for determining the MIC of antimicrobial agents.
Materials:
-
Test compound (e.g., a 3-aminopyrazine-2-carboxamide derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains (bacteria and fungi)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures to the logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 3-aminopyrazine-2-carboxamide scaffold represents a promising starting point for the development of novel antimicrobial agents, particularly against mycobacteria. While the parent compound, this compound, requires further investigation to elucidate its specific antimicrobial spectrum, the extensive research on its derivatives has provided a solid foundation for future drug discovery efforts. Structure-activity relationship studies have shown that modifications at the 3-amino and the N-carboxamide positions are key to enhancing potency and modulating the spectrum of activity.
Future research should focus on:
-
Systematic evaluation of the antimicrobial activity of this compound against a broad panel of clinically relevant microbes.
-
Further exploration of the structure-activity relationship to design more potent and broad-spectrum derivatives.
-
In-depth mechanistic studies to confirm the molecular targets and identify potential resistance mechanisms.
-
In vivo efficacy and toxicity studies of the most promising lead compounds.
By continuing to explore the chemical space around this versatile scaffold, the scientific community can pave the way for the development of new and effective treatments for infectious diseases.
References
-
Cenmed Enterprises. This compound (C007B-506034). [Link]
-
Pálenik, V., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(15), 4935. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
-
Pallab, G., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]
-
Zitko, J., et al. (2018). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 23(11), 2969. [Link]
-
Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial, and In-vitro Alkaline Phosphatase Inhibitory Activities Supported by In-silico Studies. Pharmaceuticals, 17(10), 1269. [Link]
-
Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. [Link]
-
PubMed. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Potential of 3-Amino-N-methylpyrazine-2-carboxamide Analogues
Abstract
The pyrazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed technical examination of a specific, promising subclass: 3-Amino-N-methylpyrazine-2-carboxamide analogues. We will dissect the rational design strategies, synthetic methodologies, and mechanisms of action that underpin their anticancer potential. With a focus on their role as inhibitors of key oncogenic drivers like Fibroblast Growth Factor Receptors (FGFRs), this paper synthesizes current research to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and data-driven visualizations are provided to create a self-validating framework for advancing the development of these compounds from bench to preclinical evaluation.
Introduction: The Strategic Importance of Pyrazine Scaffolds in Oncology
The Pyrazine Core: A Versatile Heterocycle in Drug Design
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[2] The utility of this core is evidenced by its presence in a range of FDA-approved anticancer drugs, including the FGFR inhibitor Erdafitinib and the tyrosine kinase inhibitor Gilteritinib, highlighting its clinical significance.[3]
Evolving from Broad-Spectrum to Targeted Action
The journey of pyrazine-based drugs began with compounds like Pyrazinamide, a first-line antituberculosis agent.[4][5] While its primary application is not in oncology, the extensive study of its structure-activity relationships has provided fundamental insights into how modifications of the pyrazine ring can drastically alter biological activity.[4][6] This foundational knowledge has enabled a strategic evolution from broad-spectrum agents to highly specific, targeted therapies. The modern approach focuses on designing pyrazine analogues that selectively inhibit specific kinases and signaling pathways dysregulated in cancer.
Rationale for the this compound Scaffold
The this compound core has emerged as a particularly promising platform for developing novel kinase inhibitors. The design rationale is often rooted in "scaffold hopping," where the pyrazine core replaces other heterocyclic systems (like pyrimidine) found in known inhibitors.[7] This strategy aims to retain key binding interactions while improving properties such as selectivity, potency, or pharmacokinetics. Specifically, the 3-amino and 2-carboxamide groups can form a crucial intramolecular hydrogen bond, creating a pseudo-six-membered ring.[7] This pre-organized conformation can enhance binding affinity to the target protein by reducing the entropic penalty of binding and has been a key strategy in the development of potent FGFR inhibitors.[7]
Medicinal Chemistry: Design and Synthesis of Novel Analogues
Rational Drug Design Strategies
The development of potent 3-aminopyrazine-2-carboxamide analogues is a design-led process. A primary strategy involves using the core structure of a known kinase inhibitor, such as the pan-FGFR inhibitor BGJ398, and replacing its 2-aminopyrimidine core with the 3-aminopyrazine-2-carboxamide scaffold.[7] This "scaffold hopping" approach is intended to maintain the critical hydrogen bonding pattern with the kinase hinge region while introducing a novel chemical entity.[7] Further modifications are then explored through structure-based design, where substitutions on the pyrazine ring and the amide nitrogen are selected to optimize interactions with the target's active site and improve drug-like properties.
General Synthetic Pathways
The synthesis of these analogues is typically a multi-step process that allows for diversification at key positions. A representative pathway often begins with commercially available starting materials and involves sequential reactions to build the final molecule.
Caption: General workflow for analogue synthesis and evaluation.
Experimental Protocol: Representative Suzuki Coupling Reaction
-
Principle: The Suzuki coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide using a palladium catalyst. This method is chosen for its functional group tolerance and reliability, making it ideal for late-stage diversification of complex molecules.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial, add the pyrazine-halide intermediate (1.0 eq), the desired aryl-boronic acid or ester (1.2-1.5 eq), and sodium carbonate (Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂–CH₂Cl₂ (0.05-0.1 eq).
-
Reaction Execution: Seal the vial and heat the mixture under inert atmosphere (e.g., Argon or Nitrogen) at 100 °C for 6–9 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Mechanism of Action: Targeting Oncogenic Drivers
Primary Target: Fibroblast Growth Factor Receptors (FGFRs)
A significant body of research has identified the FGFR family of receptor tyrosine kinases as a primary target for 3-aminopyrazine-2-carboxamide analogues.[7][8] Genetic alterations in FGFRs, including gene amplification, mutations, and translocations, are known oncogenic drivers in a variety of cancers.[7] These analogues are designed to bind to the ATP-binding pocket of the FGFR kinase domain, acting as competitive inhibitors and blocking the phosphorylation and activation of the receptor.[7]
Inhibition of Downstream Signaling Pathways
Upon activation, FGFRs trigger multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The most prominent of these are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways.[7] By inhibiting FGFR at the apex of these cascades, the 3-aminopyrazine-2-carboxamide analogues effectively shut down these pro-tumorigenic signals, leading to cell growth arrest and apoptosis.[7]
Caption: Inhibition of FGFR downstream signaling pathways.
Structure-Activity Relationship (SAR) Analysis
SAR studies are critical for optimizing the potency and selectivity of these analogues. Key findings indicate:
-
Pyrazine Ring Substitutions: Small alkyl or halogen substitutions at the 6-position of the pyrazine ring can modulate potency and selectivity.
-
Amide Substituent: The nature of the group attached to the N-methylamide is crucial for interacting with the solvent-exposed region of the kinase. Aromatic rings with specific substitution patterns (e.g., 3,5-dimethoxyphenyl) are often favored for potent FGFR inhibition.
-
The 3-Amino Group: This group is generally considered essential as it participates in the key hydrogen bond with the kinase hinge region, and its removal or significant modification is often detrimental to activity.[7]
In Vitro Evaluation: A Framework for Preclinical Assessment
Rationale for Assay Selection
A tiered approach is used for in vitro evaluation. Initial screening begins with biochemical assays to determine direct inhibitory activity against the target kinase (e.g., FGFR1-4). Lead compounds are then advanced to cell-based assays using cancer cell lines with known FGFR alterations to confirm on-target activity in a cellular context and measure effects on cell viability and proliferation.
Protocol: Cell Viability Assessment via MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SNU-16, KMS-11) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminopyrazine-2-carboxamide analogues in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Summarizing Cytotoxicity
Quantitative data from cell-based assays are best summarized in a table to allow for direct comparison of the potency of different analogues across various cell lines.
Table 1: Antiproliferative Activity (IC₅₀) of a Representative Analogue (Compound 18i) [7]
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (µM) |
| NCI-H520 | Lung Squamous Cell Carcinoma | - | 26.69 |
| SNU-16 | Stomach Cancer | FGFR2 Amp | 1.88 |
| KMS-11 | Multiple Myeloma | t(4;14) | 3.02 |
| SW-780 | Bladder Cancer | S249C | 2.34 |
| MDA-MB-453 | Breast Cancer | - | 12.58 |
In Vivo and ADMET Considerations
Xenograft Models for Efficacy Testing
Promising compounds from in vitro studies are typically advanced to in vivo efficacy testing. This often involves using immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines that are sensitive to the compound. For FGFR inhibitors, cell lines with documented FGFR amplifications or mutations (e.g., NCI-H1581 with FGFR1 amplification) are ideal models.[8] Key endpoints include tumor growth inhibition (TGI), body weight monitoring (as a measure of toxicity), and pharmacokinetic analysis.
Predictive ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. Computational models and simple physicochemical measurements are used to predict the drug-likeness of analogues based on criteria such as Lipinski's Rule of Five.
Table 2: Predicted Physicochemical Properties for Drug-Likeness [7]
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion. |
| LogP (Lipophilicity) | < 5 | Balances solubility and membrane permeability. |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability. |
| Rotatable Bonds | < 10 | Influences conformational flexibility and binding. |
| Topological Polar Surface Area | 7.0 - 200.0 Ų | Predicts transport properties. |
Future Directions and Conclusion
The this compound scaffold has proven to be a highly fruitful platform for the development of potent anticancer agents, particularly as inhibitors of the FGFR signaling pathway. The rational design strategies employed have successfully yielded compounds with significant in vitro and in vivo activity.
Future work in this area will likely focus on several key challenges:
-
Overcoming Acquired Resistance: As with all targeted therapies, acquired resistance is a major clinical hurdle. The development of next-generation analogues that can inhibit common resistance mutations in FGFRs is a high priority.
-
Improving Selectivity: Enhancing the selectivity of these compounds for FGFRs over other kinases will be critical to minimizing off-target effects and improving the therapeutic window.
-
Exploring New Targets: While FGFR is a validated target, the versatility of the pyrazine scaffold suggests it could be adapted to inhibit other relevant cancer targets, broadening its therapeutic applicability.
References
- He, X., Chen, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
- Kucerova, M., et al. (2023). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
- Alshahrani, M., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science.
- Kucerova, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
- Alshahrani, M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry.
- Gürsoy, A., & Karali, N. (2003). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate.
- He, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF on ResearchGate.
- Wahan, S. K., et al. (2022). Structures of pyrazinamide (1) and analogues (2). ResearchGate.
- N/A. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Assignments Nuclear medicine | Docsity.
- Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research.
- Kumar, A., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central.
- Venugopala, K. N., et al. (2021). Structures of pyrazinamide and its active form, pyrazinoic acid. ResearchGate.
Sources
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docsity.com [docsity.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-N-methylpyrazine-2-carboxamide and Its Analogs
Introduction
The 3-aminopyrazine-2-carboxamide core is a significant scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing targeted therapeutic agents. While 3-Amino-N-methylpyrazine-2-carboxamide itself is a foundational chemical entity, its derivatives have been shown to exhibit a remarkable breadth of biological activity. Recent research has highlighted the potential of these analogs as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) for oncology applications, as well as novel agents against critical mycobacterial enzymes for the treatment of tuberculosis.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, in-depth framework for elucidating the mechanism of action (MOA) of novel compounds derived from the this compound scaffold. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to MOA studies.
Part 1: Primary Target Identification and Validation
The first critical step in any MOA study is to identify and validate the direct molecular target of the compound. For a versatile scaffold like 3-aminopyrazine-2-carboxamide, which can be adapted to fit various binding pockets, a combination of computational and biochemical approaches is essential.
In Silico Target Prediction and Hypothesis Generation
Before embarking on extensive wet-lab experiments, computational methods can provide a powerful and cost-effective way to generate a testable hypothesis. Molecular docking, for instance, can predict the binding pose and affinity of a ligand to a protein target.
Causality in Practice: The 3-amino-pyrazine-2-carboxamide core can form key hydrogen bonds that mimic the hinge-binding motif of many kinase inhibitors.[2][5] This observation led researchers to hypothesize that derivatives could target the ATP-binding pocket of kinases like FGFR. Molecular docking studies were performed to investigate the possible binding modes of these compounds within the binding site of FGFR2, confirming that the 3-amino-pyrazine-2-carboxamide moiety could form crucial interactions with key residues.[1][2]
Caption: Conceptual workflow for in silico target identification.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)
Biochemical assays are the gold standard for confirming direct target engagement and quantifying inhibitory potency. For kinase targets like FGFR, this involves measuring the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.
Expertise in Action: The choice of assay format (e.g., ADP-Glo™, LanthaScreen™) depends on available equipment and desired throughput. It is crucial to test the compound against a panel of related kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4) to determine its selectivity profile, as pan-FGFR or isoform-specific inhibition has different therapeutic implications.[1][2]
Step-by-Step Methodology: FGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound in DMSO, then further dilute in the reaction buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a solution of recombinant human FGFR enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare an ATP solution at a concentration close to its Km for the specific FGFR isoform.
-
-
Reaction Incubation:
-
In a 96-well or 384-well plate, add the enzyme, substrate, and test compound dilutions.
-
Allow a pre-incubation period of 10-15 minutes at room temperature to permit compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Terminate the reaction and detect the amount of ADP produced (a proxy for kinase activity) using a commercial kit like ADP-Glo™. This involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Sample FGFR Inhibition Profile
| Target Kinase | IC₅₀ (nM) of Compound '18i' |
| FGFR1 | 25 |
| FGFR2 | 15 |
| FGFR3 | 30 |
| FGFR4 | 45 |
| VEGFR2 | >10,000 |
This table represents hypothetical data based on findings for potent FGFR inhibitors derived from this scaffold, demonstrating pan-FGFR activity with high selectivity over other kinases like VEGFR2.[1][2]
Part 2: Elucidating Cellular Mechanism of Action
Confirming direct enzyme inhibition is only the first step. A robust MOA study must demonstrate that the compound engages its target within a cellular environment and produces the expected downstream biological effects.
Assessing Cellular Potency and Antiproliferative Activity
The initial cellular experiment is typically an antiproliferative or cytotoxicity assay to determine the compound's potency in a relevant disease model, such as cancer cell lines with known FGFR aberrations.
Step-by-Step Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture:
-
Culture cancer cell lines known to have FGFR alterations (e.g., SNU-16, KMS-11) in appropriate media and conditions.[2]
-
-
Cell Plating:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 50 µM) for 72 hours. Include a DMSO vehicle control.
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that is dependent on the amount of ATP present (a marker of cell viability).
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the viability against the log of compound concentration to determine the IC₅₀ value.
-
Confirming Target Engagement and Downstream Signaling
To validate that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the specific signaling pathway regulated by that target. For FGFR, this involves examining the phosphorylation status of the receptor and its key downstream effectors.
Trustworthiness through Validation: Observing a dose-dependent decrease in the phosphorylation of both the target (FGFR) and its downstream signaling proteins (e.g., PLCγ, ERK) provides strong evidence that the compound is acting "on-target".[2][5]
Caption: The FGFR signaling pathway and the inhibitory action point.
Step-by-Step Methodology: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis:
-
Culture cells (e.g., SNU-16) to 70-80% confluency.
-
Starve the cells in serum-free media for several hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand to activate the pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, p-PLCγ, p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing compound concentration.
-
Conclusion
The this compound scaffold represents a highly versatile platform for the development of targeted therapies. A rigorous investigation into the mechanism of action of its derivatives requires a multi-faceted approach that is both logical and self-validating. By integrating in silico prediction, definitive biochemical assays, and on-target cellular validation, researchers can build a comprehensive and compelling case for the therapeutic potential of their novel compounds. This systematic process, grounded in scientific integrity, is paramount for advancing promising molecules from the laboratory to clinical development.
References
-
Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]
-
Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link][2]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. ResearchGate. [Link][5]
-
Hrabalova, L., et al. (2023). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link][3]
-
Konecna, K., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-N-methylpyrazine-2-carboxamide Against Mycobacterium tuberculosis
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Amino-N-methylpyrazine-2-carboxamide, a novel compound with potential anti-tuberculosis activity. This document will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, adhering to the highest standards of scientific integrity.
Introduction: The Rationale for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new therapeutic agents with novel mechanisms of action.[2][3] Pyrazinamide (PZA), a cornerstone of first-line TB treatment, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[4][5][6][7][8] Mutations in pncA are a major cause of PZA resistance.[4][5][6][7][8]
This compound and its derivatives have emerged as a promising class of compounds. Some derivatives have shown activity against Mtb, including drug-resistant strains, while exhibiting low cytotoxicity.[9][10] This guide will focus on the essential in vitro assays required to characterize the anti-mycobacterial activity and safety profile of this compound.
Core Principles of In Vitro Evaluation
The in vitro assessment of a potential anti-TB drug candidate is a multi-faceted process designed to determine its potency, spectrum of activity, and selectivity. The primary objectives are to:
-
Determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of Mtb.
-
Assess Cytotoxicity: Evaluate the toxic effects of the compound on mammalian cells to establish a therapeutic window.
-
Elucidate the Mechanism of Action: Gain insights into how the compound exerts its anti-mycobacterial effect.
A logical and stepwise approach to these evaluations is critical for making informed decisions about which compounds warrant further development.
Determining Anti-mycobacterial Potency: The Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against Mtb.[11][12][13][14] It is a reliable, low-cost, and high-throughput alternative to more traditional methods.[11][13]
Principle of the MABA
The assay utilizes the redox indicator Alamar Blue (resazurin). In the presence of viable, metabolically active Mtb, the blue resazurin is reduced to the pink resorufin. This color change provides a visual assessment of bacterial growth. The MIC is determined as the lowest drug concentration at which no color change occurs, indicating the inhibition of bacterial metabolism and growth.[14]
Detailed Protocol for MABA
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound
-
DMSO (solvent control)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Biosafety cabinet (Class II or III)
Procedure:
-
Preparation of Mtb Inoculum:
-
Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in fresh broth to obtain the final inoculum.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in supplemented 7H9 broth in a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare similar dilutions for the positive control (Isoniazid) and a solvent control (DMSO at the highest concentration used for the test compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the Mtb inoculum to each well containing the serially diluted compounds, positive control, and solvent control.
-
Include wells with Mtb and broth only (growth control) and wells with broth only (sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Final Reading:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[14]
-
Re-incubate the plates for 24-48 hours.
-
Visually inspect the plates. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
-
Data Presentation and Interpretation
The results of the MABA should be recorded in a clear and organized table.
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 12.5 | 46 |
| Isoniazid (Control) | 0.06 | 0.44 |
A low MIC value for this compound would indicate potent activity against Mtb. Comparison with the MIC of a known anti-TB drug like isoniazid provides a benchmark for its potency.
Visualizing the MABA Workflow
Sources
- 1. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pncA gene mutations of Mycobacterium tuberculosis in multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 9. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 16. Isoniazid - Wikipedia [en.wikipedia.org]
- 17. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Discovery of 3-Amino-N-methylpyrazine-2-carboxamide Derivatives as Potent FGFR Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic design, synthesis, and preclinical evaluation of a novel class of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 3-amino-pyrazine-2-carboxamide scaffold. Aberrant FGFR signaling is a clinically validated oncogenic driver in a significant percentage of solid tumors, making it a high-priority target for therapeutic intervention.[1][2][3] However, challenges such as acquired resistance and off-target toxicities associated with first-generation inhibitors necessitate the discovery of new chemical entities.[1][2] This document details the rationale behind selecting the pyrazine core, the structure-activity relationship (SAR) exploration that led to potent lead compounds, and the specific experimental protocols used to validate their mechanism of action and anti-tumor activity. We will focus on the discovery of compound 18i , a pan-FGFR inhibitor identified through a rational design strategy, as a case study to illustrate the drug discovery workflow.[1][4]
The Rationale for Targeting the FGFR Signaling Axis
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved receptor tyrosine kinases (FGFR1-4) that play a crucial role in regulating fundamental cellular processes, including proliferation, differentiation, migration, and survival.[5][6][7] The signaling cascade is initiated upon the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[6][8] This activation creates docking sites for various adaptor proteins, triggering multiple downstream signaling pathways critical for cell function.
Key Downstream Signaling Pathways
Activated FGFRs propagate signals primarily through three major pathways:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation and is activated via the FRS2-GRB2-SOS complex.[8][9]
-
PI3K-AKT Pathway: Crucial for cell survival and growth, this pathway is also activated through the recruitment of GRB2 and GAB1.[9]
-
PLCγ Pathway: This pathway mobilizes intracellular calcium and activates Protein Kinase C (PKC), influencing cell migration and differentiation.[9][10]
Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, are found in approximately 7% of all human cancers, driving tumor growth and progression.[1] This makes the ATP-binding site of the FGFR kinase domain an attractive target for small-molecule inhibitors.
Design Strategy: From Scaffold Hopping to Lead Identification
The discovery of the potent 3-amino-pyrazine-2-carboxamide series was guided by a rational, structure-based design strategy.[1] The pyrazine ring is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to form key hydrogen bond interactions within enzyme active sites.[5]
The design process began with a "scaffold hopping" approach, replacing the pyrimidine core of known FGFR inhibitors, such as BGJ398, with a pyrazine scaffold.[1] This strategy aimed to generate novel chemical matter with potentially improved potency, selectivity, and pharmacokinetic properties. Further optimization involved hybridization strategies and the introduction of an intramolecular hydrogen bond to lock the molecule in a bioactive conformation, enhancing its binding affinity.[1]
This systematic exploration led to the synthesis of 38 derivatives and the ultimate identification of compound 18i as a highly promising lead candidate.[1]
Chemical Synthesis Workflow
The synthesis of the target 3-amino-pyrazine-2-carboxamide derivatives is a multi-step process that requires careful control of reaction conditions. The general pathway to obtaining the final compounds, exemplified by the synthesis of the lead compound 18i , involves amide condensation followed by a Suzuki-Miyaura cross-coupling reaction.[1]
Detailed Experimental Protocol: Synthesis of Compound 18i
The following protocol is adapted from the reported synthesis and serves as a representative example for this class of compounds.[1]
Step 1: Amide Condensation
-
To a solution of the silyl-protected amine precursor 15 in an anhydrous polar aprotic solvent (e.g., DMF), add the carboxylic acid partner 5 .
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product 16 by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Combine the intermediate 16 , the appropriate boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at elevated temperature (e.g., 80-100 °C) for several hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting silyl-protected compound 17i via column chromatography.
Step 3: Deprotection
-
Dissolve the silyl-protected compound 17i in a solvent such as THF (Tetrahydrofuran).
-
Add a fluoride source, typically TBAF (Tetrabutylammonium fluoride), to cleave the silyl protecting group.
-
Stir at room temperature until the reaction is complete.
-
Purify the final compound 18i by column chromatography or recrystallization to yield the desired product.[1]
In Vitro Evaluation and Mechanism of Action
Kinase Inhibition Assay
The primary mechanism of action for this compound class is competitive inhibition at the ATP-binding site of the FGFR kinase domain.[1] The potency of the inhibitors is quantified by determining their half-maximal inhibitory concentration (IC₅₀) in biochemical assays.
Protocol: In Vitro FGFR Kinase Assay
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); ATP; kinase assay buffer.
-
Procedure: a. Serially dilute the test compound (e.g., 18i ) in DMSO and add to the wells of a microplate. b. Add the FGFR enzyme and substrate to the wells and incubate briefly. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, HTRF, or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Compound 18i was identified as a pan-FGFR inhibitor, demonstrating favorable activity against FGFR1-4 in such biochemical assays.[1][4]
Molecular Docking and Binding Mode
Molecular docking studies provide critical insights into how the inhibitor interacts with the target protein at an atomic level.[1] Analysis of compound 18i docked into the ATP-binding pocket of FGFR2 (PDB ID: 6LVK) revealed key interactions responsible for its potent inhibitory activity.
The docking results indicate that the 3-aminopyrazine core forms critical hydrogen bonds with the backbone of residues E565 and A567 in the hinge region of the kinase.[1] Furthermore, an intramolecular hydrogen bond between the 3-amino group and the carboxamide carbonyl orients the resorcinol moiety of the molecule to make favorable hydrophobic contacts with V495 and L633, and additional hydrogen bonds with R630 and D644.[1] These combined interactions anchor the compound firmly in the active site, preventing ATP binding and inhibiting kinase activity.
Cellular Anti-Proliferative Activity
To be therapeutically relevant, an inhibitor must not only be potent in biochemical assays but also demonstrate activity in a cellular context. The anti-proliferative effects of the 3-amino-pyrazine-2-carboxamide derivatives were evaluated against a panel of human cancer cell lines known to harbor FGFR genetic abnormalities.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Culture: Seed cancer cells (e.g., SNU-16, KMS-11) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Summary of Anti-Proliferative Data
Compound 18i exhibited potent anti-proliferative activity against multiple cancer cell lines with known FGFR alterations, confirming that its biochemical potency translates to cellular efficacy.[1]
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ of Compound 18i (μM) |
| NCI-H520 | Lung Cancer | - | 26.69 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 |
| SW-780 | Bladder Cancer | - | 2.34 |
| MDA-MB-453 | Breast Cancer | - | 12.58 |
Data sourced from Zheng J, et al. (2024).[1]
The potent activity in cell lines like SNU-16 and KMS-11 strongly supports an on-target mechanism of action, where the inhibition of aberrant FGFR signaling leads to a reduction in cancer cell proliferation.[1]
ADMET Prediction and Future Directions
Preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for lead compound 18i indicated favorable pharmacokinetic properties, suggesting it could be a viable candidate for further preclinical development.[1]
The discovery of this potent 3-amino-pyrazine-2-carboxamide series represents a significant step forward in the development of next-generation FGFR inhibitors. The lead compound, 18i , effectively inhibits FGFR kinase activity, blocks downstream signaling, and demonstrates potent anti-tumor effects in relevant cancer cell models.[1]
Future work will focus on:
-
In-depth pharmacokinetic and pharmacodynamic studies in animal models.
-
Evaluation of in vivo efficacy in xenograft models of human cancers with FGFR alterations.
-
Further chemical modification to optimize for potency, selectivity, and drug-like properties.
These findings underscore the potential of the 3-amino-pyrazine-2-carboxamide scaffold as a promising foundation for developing novel cancer therapeutics targeting the FGFR signaling pathway.[1]
References
- Benchchem. An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications.
- Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
-
Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]
-
Gonec, T., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]
-
Wang, Y., Zhang, Y., Liu, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry. Available from: [Link]
-
Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Available from: [Link]
-
ResearchGate. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance | Request PDF. Available from: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. ResearchGate. Available from: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF. Available from: [Link]
-
Cenmed Enterprises. 3-Amino-N-methylpyrazine-2-carboxamide (C007B-506034). Available from: [Link]
-
Norman, M.H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]
-
Ornitz, D.M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Available from: [Link]
-
Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Available from: [Link]
-
Du, X., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Molecular Biosciences. Available from: [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. (2025). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. FGF Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Spectroscopic Guide to 3-Amino-N-methylpyrazine-2-carboxamide: Elucidating Molecular Structure through ¹H NMR, ¹³C NMR, and IR Analysis
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-N-methylpyrazine-2-carboxamide, a key heterocyclic compound relevant in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy for the structural elucidation and verification of this molecule. The insights herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a robust framework for analysis.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as NMR and IR are indispensable tools in this endeavor, providing detailed information about the chemical environment of atoms and the nature of chemical bonds within a molecule. This compound, a derivative of pyrazine, belongs to a class of compounds known for their diverse biological activities.[1] A thorough understanding of its spectroscopic signature is crucial for synthesis verification, quality control, and for understanding its interactions with biological targets.
This guide will navigate the theoretical underpinnings of each spectroscopic method, present a detailed interpretation of the expected spectral data for this compound, and provide standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for accurate spectral assignment. The IUPAC nomenclature and standard chemical drawing conventions dictate the numbering of the pyrazine ring and its substituents. The structure and numbering for this compound are presented below.
Caption: IUPAC numbering of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.[2] The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[3]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound, based on data from closely related 3-aminopyrazine-2-carboxamide derivatives, is detailed below.[4] The choice of solvent is critical, as protons on heteroatoms (N-H) can exchange with deuterated solvents, leading to signal broadening or disappearance.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it minimizes the exchange rate of amine and amide protons, allowing for their observation.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |
| H5 | 7.8 - 8.3 | Doublet (d) | ~2.4 | Aromatic proton on the pyrazine ring, coupled to H6. |
| H6 | 7.8 - 8.3 | Doublet (d) | ~2.4 | Aromatic proton on the pyrazine ring, coupled to H5. |
| Amide NH | 8.5 - 9.5 | Quartet (q) or broad | ~4.5 | Coupled to the three protons of the N-methyl group. The signal is often broad due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |
| Amino NH₂ | 7.5 - 7.6 | Broad Singlet (br s) | N/A | The two protons are equivalent and often appear as a broad signal due to rapid exchange and quadrupole effects. This signal may disappear upon addition of D₂O. |
| N-Methyl (CH₃) | 2.7 - 3.0 | Doublet (d) | ~4.5 | Coupled to the amide NH proton. Deshielded by the adjacent nitrogen atom. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the identity of the NH and NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the amide and amine protons should diminish or disappear.
-
For unambiguous assignment of the pyrazine protons, a 2D COSY (Correlation Spectroscopy) experiment can be conducted to show the coupling between H5 and H6.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[5] Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6]
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for this compound are based on data from analogous structures and established chemical shift ranges.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Justification |
| Amide C=O (C7) | 163 - 167 | The carbonyl carbon of the amide group is significantly deshielded. |
| C3 | 154 - 156 | Carbon atom of the pyrazine ring attached to the electron-donating amino group, resulting in a downfield shift. |
| C2 | 146 - 148 | Carbon atom of the pyrazine ring attached to the carboxamide group. |
| C6 | 130 - 132 | Aromatic methine carbon of the pyrazine ring. |
| C5 | 125 - 127 | Aromatic methine carbon of the pyrazine ring. |
| N-Methyl (C9) | ~26 | Aliphatic carbon attached to a nitrogen atom. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.
-
To aid in the assignment of protonated carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) or an HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. The HSQC experiment is particularly useful as it shows direct correlations between protons and the carbons they are attached to.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[7]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary amide, and aromatic pyrazine ring functional groups.[4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Asymmetric) | ~3400 | Medium | Primary Amine (-NH₂) |
| N-H Stretch (Symmetric) | ~3370 | Medium | Primary Amine (-NH₂) |
| N-H Stretch | ~3290 | Medium | Secondary Amide (-CONH-) |
| C=O Stretch (Amide I) | 1640 - 1685 | Strong | Amide (-CONH-) |
| N-H Bend | 1600 - 1650 | Medium | Primary Amine (-NH₂) |
| C=N and C=C Stretch | 1400 - 1600 | Medium-Strong | Pyrazine Ring |
| C-N Stretch | 1200 - 1350 | Medium | Aromatic Amine and Amide |
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Integrated approach to structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy provides a detailed and verifiable fingerprint of its molecular structure. By understanding the theoretical principles and applying systematic experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound. The predicted spectral data, based on established principles and analysis of analogous structures, serves as a reliable guide for interpreting experimental results. This integrated spectroscopic approach is fundamental to ensuring the quality and integrity of chemical entities in the rigorous process of drug discovery and development.
References
-
Doležal, M., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(11), 1439. Available at: [Link]
-
Jaso, A., et al. (2005). The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N'-methylpyrazine-2-carbohydrazide Derivatives. Journal of Heterocyclic Chemistry, 42(1), 59-67. Available at: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2037, 105-120. Available at: [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Available at: [Link]
-
IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. Available at: [Link]
- Gunther, H. (2013).
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
UConn Health. (2016). Basics of NMR Spectroscopy. Available at: [Link]
-
Florida State University. Infrared Spectroscopy (IR). Available at: [Link]
-
Process NMR Associates. Principles of NMR. Available at: [Link]
-
Columbia University. Infrared Spectroscopy. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(phenylethynyl)pyrazine-2-carboxamide | C16H17N7O | CID 154573939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemscene.com [chemscene.com]
- 7. N-(3-amino-3-oxo-propyl)pyrazine-2-carboxamide | C8H10N4O2 | CID 470926 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-N-methylpyrazine-2-carboxamide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-N-methylpyrazine-2-carboxamide, a key heterocyclic amide, has emerged as a significant scaffold in medicinal chemistry. Its structural motif is central to the development of a diverse range of therapeutic agents, demonstrating its versatility and importance in the design of novel pharmaceuticals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its molecular behavior and practical applications in research and drug development. By synthesizing available data with expert analysis, this document aims to serve as an essential resource for professionals engaged in the exploration and utilization of pyrazine-based compounds.
Molecular Structure and Core Physicochemical Properties
This compound (CAS No. 36204-76-9) is a substituted pyrazine derivative with the molecular formula C₆H₈N₄O. Its structure features a pyrazine ring substituted with an amino group at position 3 and an N-methylcarboxamide group at position 2. This arrangement of functional groups is crucial to its chemical reactivity and biological activity.
An intramolecular hydrogen bond can form between the amino group and the carbonyl oxygen of the amide group, influencing the molecule's conformation and physicochemical properties such as lipophilicity and solubility[1].
Diagram: Molecular Structure and Intramolecular Hydrogen Bonding
Caption: Structure of this compound with key functional groups.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| CAS Number | 36204-76-9 | [2] |
| Appearance | White solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Limited solubility in water; soluble in some polar organic solvents. Specific data not available. | [1] |
| pKa | Data not available. The parent compound, 2-aminopyrazine, has a pKa of 2.3. | [3] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [2] |
| LogP (calculated) | -0.5816 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.13 | d | 2.45 | Pyrazine H | |
| 7.89 | bs | - | Amide NH | |
| 7.76 | d | 2.45 | Pyrazine H | |
| 2.98 | d | 5.05 | N-CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| 166.6 | C=O (Amide) | |||
| 155.9 | C-NH₂ | |||
| 146.5 | Pyrazine C | |||
| 131.5 | Pyrazine C | |||
| 126.7 | Pyrazine C | |||
| 25.9 | N-CH₃ |
d = doublet, bs = broad singlet
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
TOF MS (ESI): [M+H]⁺ ion at m/z 153.0772 (calculated for C₆H₉N₄O⁺: 153.0776).
Infrared (IR) Spectroscopy
-
N-H stretching (amino group): Expected in the region of 3300-3500 cm⁻¹.
-
C=O stretching (amide): Expected around 1640-1680 cm⁻¹.
-
N-H bending (amide): Expected around 1550 cm⁻¹.
-
C-N stretching: Expected in the region of 1200-1400 cm⁻¹.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups and the electron-deficient nature of the pyrazine ring.
Reactivity of the Amino Group
The 3-amino group exhibits reduced nucleophilicity due to the electron-withdrawing effect of the pyrazine ring and the adjacent carboxamide group. Direct acylation of the amino group on the 3-aminopyrazine-2-carboxamide core has been reported to be challenging[4]. However, under appropriate conditions, this group can undergo reactions such as acylation, serving as a key handle for the synthesis of diverse derivatives[4].
Diagram: Reactivity of the Amino Group
Caption: Acylation of the 3-amino group.
Stability
Derivatives of 3-aminopyrazine-2-carboxamide are generally stable compounds. The pyrazine ring itself is aromatic and possesses considerable stability. The amide bond is also relatively stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the amide bond can occur. The stability of the compound is an important consideration in its handling, storage, and formulation in drug development. It is recommended to store the compound in a dry, cool, and well-ventilated place[2].
Synthesis
This compound can be synthesized through the amidation of a suitable precursor, such as methyl 3-aminopyrazine-2-carboxylate.
Experimental Protocol: Synthesis from Methyl 3-aminopyrazine-2-carboxylate[3]
-
Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., methanol).
-
Amine Addition: Add an excess of methylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 5 hours).
-
Work-up: Concentrate the solution under vacuum to remove the solvent and excess methylamine.
-
Purification: Purify the resulting solid product by chromatography.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its ability to form key hydrogen bonding interactions makes it an attractive core for designing enzyme inhibitors.
Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes, including:
-
Prolyl-tRNA Synthetase: As potential antimycobacterial agents[4].
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: As potential anticancer agents[5].
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): For the treatment of inflammatory diseases.
The 3-aminopyrazine core often acts as a hinge-binder in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone[5].
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its well-defined chemical structure, characterized by a unique arrangement of functional groups, provides a versatile platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications. A thorough understanding of these fundamental characteristics is paramount for researchers aiming to leverage this promising scaffold in the design and synthesis of next-generation pharmaceuticals. Further investigation into its solid-state properties and a more detailed exploration of its reactivity profile will undoubtedly contribute to its broader application in medicinal chemistry and materials science.
References
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(7), 1302. [Link]
- Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. (2020). Journal of Molecular Structure, 1202, 127226.
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2949. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
-
3-Amino-2-pyrazinecarboxylic acid. (n.d.). PubChem. [Link]
-
This compound. (n.d.). Cenmed Enterprises. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(18), 3349. [Link]
-
2-aminopyrazine. (n.d.). The Good Scents Company. [Link]
-
Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. [Link]
-
Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2024). Letters in Drug Design & Discovery, 21(3), 364-376. [Link]
-
Methyl 3-aminopyrazine-2-carboxylate. (n.d.). SpectraBase. [Link]
-
1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. (n.d.). ResearchGate. [Link]
-
N-(3-amino-3-oxo-propyl)pyrazine-2-carboxamide. (n.d.). PubChem. [Link]
-
3-(Pyrazine-2-carbonylamino)pyrazine-2-carboxamide. (n.d.). PubChem. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(47), 14835-14844. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2024). Molecules, 29(1), 1. [Link]
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Title: A Robust, Two-Step Synthesis of 3-Amino-N-methylpyrazine-2-carboxamide via Esterification and Amidation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the Fischer esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester intermediate, followed by direct amidation with methylamine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting guidance to ensure reliable and high-yield production.
Introduction and Scientific Rationale
3-Aminopyrazine-2-carboxamide derivatives are a class of compounds of significant interest in pharmaceutical research. They form the core scaffold of several biologically active molecules, including inhibitors for various kinases and enzymes.[1][2] Notably, the pyrazine carboxamide structure is central to the antiviral drug Favipiravir, highlighting the importance of efficient synthetic routes to its analogs.[3][4][5]
The presented synthesis of this compound follows a classical and highly reliable two-step pathway:
-
Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester. This initial step is crucial as the direct amidation of 3-aminopyrazine-2-carboxylic acid is often challenging due to the low nucleophilicity of the amino group on the pyrazine ring, which can interfere with amide bond formation.[6] Esterification increases the reactivity of the carbonyl group for the subsequent nucleophilic attack.
-
Amidation (Aminolysis): Reaction of the methyl ester intermediate with methylamine to form the final N-methyl amide product. This step, often referred to as aminolysis, is a straightforward and high-yielding transformation.[6][7]
This guide emphasizes the causality behind each procedural step, providing a framework that is not only replicable but also adaptable for the synthesis of other N-substituted 3-aminopyrazine-2-carboxamide derivatives.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below. The process begins with the commercially available 3-aminopyrazine-2-carboxylic acid and proceeds through a stable, isolable methyl ester intermediate.
Diagram 1: Overall reaction scheme for the synthesis of this compound.
Mechanistic Considerations
Step 1: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).
-
Nucleophilic Attack: A methanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.
This reaction is an equilibrium process. To drive it towards the product side, an excess of the alcohol (methanol) is used, which acts as both the reactant and the solvent.
Step 2: Amidation via Aminolysis
The conversion of the methyl ester to the N-methyl amide is a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: Methylamine, being a stronger nucleophile than methanol, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.
-
Proton Transfer: The highly basic methoxide ion deprotonates the positively charged nitrogen atom, yielding the final amide product and methanol as a byproduct.
Using an excess of methylamine ensures the reaction goes to completion.
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the synthesis. It is imperative to perform all operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 3-Aminopyrazine-2-carboxylic acid | ≥98% | Sigma-Aldrich, etc. | Starting material |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Standard Supplier | Used as reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Standard Supplier | Catalyst; handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For neutralization |
| Methylamine solution | 40 wt. % in H₂O or 2.0 M in MeOH | Sigma-Aldrich, etc. | Reagent for amidation |
| Round-bottom flasks | Various sizes | Standard Supplier | |
| Magnetic stirrer and stir bars | Standard Supplier | ||
| Ice bath | |||
| Filtration apparatus | Buchner funnel, filter paper | Standard Supplier | |
| Rotary evaporator | Standard Supplier | For solvent removal |
Workflow Overview
Diagram 2: Experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Esterification)
This protocol is adapted from established procedures for Fischer esterification of aminopyrazines.[7][8]
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol).
-
Add 250 mL of anhydrous methanol. Stir the suspension.
-
Place the flask in an ice bath and cool the suspension to 0 °C.
-
-
Catalyst Addition:
-
CAUTION: Concentrated sulfuric acid is highly corrosive. Add dropwise and slowly.
-
While stirring vigorously, slowly add concentrated sulfuric acid (6.6 mL, approx. 124 mmol) to the cold suspension over 10-15 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 48 hours at room temperature. The suspension should gradually become a clear, homogeneous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing 300 mL of cold deionized water with stirring.
-
Carefully neutralize the solution to pH ≈ 7 by the slow, portion-wise addition of solid sodium bicarbonate. CAUTION: Vigorous gas (CO₂) evolution will occur.
-
Upon neutralization, a precipitate of the methyl ester product will form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the collected white to light-brown solid under vacuum to a constant weight.
-
-
Results:
-
Expected Yield: 85-95%.
-
Appearance: White to light-brown solid.
-
The product, methyl 3-aminopyrazine-2-carboxylate, is typically of sufficient purity for the next step.
-
| Parameter | Value | Moles / Equivalents |
| 3-Aminopyrazine-2-carboxylic acid | 10.0 g | 71.9 mmol (1.0 eq) |
| Anhydrous Methanol | 250 mL | Solvent & Reagent |
| Concentrated H₂SO₄ | 6.6 mL | ~124 mmol (~1.7 eq) |
| Reaction Time | 48 hours | - |
| Reaction Temperature | Room Temperature | - |
Table 1: Key parameters for the esterification protocol.
Protocol 2: Synthesis of this compound (Amidation)
This protocol is based on the direct aminolysis of the pyrazine ester with methylamine.[6]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the dried methyl 3-aminopyrazine-2-carboxylate (e.g., 9.0 g, 58.8 mmol) from the previous step.
-
Add 100 mL of methanol to suspend the ester.
-
-
Reagent Addition:
-
Add an excess of methylamine solution (e.g., 40% in water, ~3 equivalents) to the suspension. If using a 2.0 M solution in methanol, add approximately 88 mL (176 mmol, 3.0 eq). The reaction is typically performed with a significant excess of the amine.
-
-
Reaction Execution:
-
Seal the flask (a condenser or drying tube is sufficient if not heating) and stir the mixture at room temperature for 24 hours.
-
The solid ester should dissolve as it reacts to form the more soluble product.
-
Monitor the reaction by TLC (hexane/ethyl acetate 1:1) until the starting ester spot has disappeared.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess methylamine.
-
The resulting solid is the crude this compound.
-
-
Purification (if necessary):
-
The crude product is often of high purity.
-
If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) or flash chromatography can be employed.[6]
-
-
Results:
-
Expected Yield: 75-85%.[6]
-
Appearance: White to pale yellow solid.
-
| Parameter | Value (Example) | Moles / Equivalents |
| Methyl 3-aminopyrazine-2-carboxylate | 9.0 g | 58.8 mmol (1.0 eq) |
| Methanol | 100 mL | Solvent |
| Methylamine (2.0 M in MeOH) | 88 mL | 176 mmol (3.0 eq) |
| Reaction Time | 24 hours | - |
| Reaction Temperature | Room Temperature | - |
Table 2: Key parameters for the amidation protocol.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Esterification | 1. Incomplete reaction. 2. Water in methanol. 3. Insufficient catalyst. | 1. Extend reaction time to 72h. 2. Use anhydrous grade methanol. 3. Ensure proper amount of H₂SO₄ is added. |
| Esterification fails to start | Reagents are of poor quality. | Verify the purity of the starting carboxylic acid. |
| Product lost during workup | Product is partially soluble in water; incomplete precipitation. | Ensure the solution is fully neutralized (pH 7) and thoroughly cooled in an ice bath before filtration. |
| Low yield in Amidation | 1. Incomplete reaction. 2. Insufficient methylamine. | 1. Extend reaction time or gently warm the mixture (e.g., to 40°C). 2. Use a larger excess of methylamine. |
| Alternative Activation | Direct amidation is desired without the ester intermediate. | For a one-pot procedure, the carboxylic acid can be activated with thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI) before adding the amine.[7][9] However, these reagents are more hazardous and moisture-sensitive than the Fischer esterification route. |
Conclusion
The two-step synthesis of this compound via Fischer esterification and subsequent amidation is an efficient, scalable, and reliable method. By activating the carboxylic acid as a methyl ester, the challenges associated with direct amidation are circumvented, leading to high yields of the desired product. The protocols and insights provided in this application note offer a comprehensive guide for researchers, enabling the consistent production of this important chemical intermediate for applications in drug discovery and development.
References
-
Jampilek, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (1991). Google Patents (EP0416220A1).
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]
-
Guner, T. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research. Available at: [Link]
-
Gevorgyan, A., et al. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances. Available at: [Link]
-
Titova, Y. A., & Deev, S. L. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1966). Google Patents (DE1238478B).
-
Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]
- Favipiravir intermediate and synthesis method of favipiravir. (2020). Google Patents (CN111471025A).
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. (1991). Google Patents (EP0436088A1).
-
The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (2008). ResearchGate. Available at: [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Faggi, C., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Richardson, D. R., et al. (2008). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]
-
Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-faceted Approach to the Purity Assessment of 3-Amino-N-methylpyrazine-2-carboxamide
Introduction: The Critical Role of Purity Analysis
3-Amino-N-methylpyrazine-2-carboxamide is a heterocyclic aromatic amide belonging to the pyrazine class of compounds. Pyrazine derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including those with anticancer and antimicrobial properties.[1][2][3] Given its potential role as an active pharmaceutical ingredient (API) or a key intermediate, establishing the purity and impurity profile of this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency in drug development and manufacturing.
This application note provides a comprehensive guide for researchers and drug development professionals on the analytical techniques required for a robust purity assessment of this compound. We move beyond a single-method approach, advocating for an orthogonal strategy that combines a primary chromatographic separation with spectroscopic and thermal methods. This ensures that a wide range of potential impurities—including process-related impurities, degradation products, and residual solvents—are effectively detected and quantified. The causality behind each experimental choice is explained to provide a framework for logical method development and validation.
Physicochemical Characterization
A thorough understanding of the molecule's properties is the foundation of any analytical method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| CAS Number | 36204-76-9 | [4] |
| Appearance | White to pale yellow solid | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
| Expected [M+H]⁺ | 153.0776 |
While specific solubility data is not widely published, related pyrazine carboxamides have shown solubility issues in certain media, a factor that must be considered during sample preparation.[2]
Potential Impurities: A Synthesis-Based Evaluation
The purity of the final compound is intrinsically linked to its synthesis pathway. Common synthetic routes involve the amidation of a 3-aminopyrazine-2-carboxylic acid derivative.[5] Based on these routes, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 3-aminopyrazine-2-carboxylic acid or its activated ester/acid chloride derivative.
-
Reagents: Excess methylamine and coupling agents (e.g., 1,1'-carbonyldiimidazole) or their by-products.
-
Intermediates: Incompletely reacted intermediates, such as 3-aminopyrazine-2-carbonyl chloride.
-
By-products: Products from side reactions, such as dimerization or reactions with solvent impurities.
-
Degradation Products: Potential products arising from hydrolysis of the amide bond or oxidation of the aromatic amino group, particularly under stress conditions (light, heat, pH extremes).
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the cornerstone technique for assessing the purity of polar, UV-active compounds like this compound. Its high resolution allows for the separation of the main component from closely related impurities.
Rationale for Method Design
The chosen method employs a C18 stationary phase, which is ideal for retaining moderately polar aromatic compounds. A gradient elution is selected over an isocratic method to ensure that impurities with a wide range of polarities are eluted with good peak shape and within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. A buffered aqueous phase is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the basic amino group. UV detection is selected based on the chromophoric nature of the pyrazine ring system.
Detailed HPLC Protocol
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.8 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 310 nm. (Note: Perform a lambda max scan on a pure standard to determine the optimal wavelength). |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated using the area percent method (Area %).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This calculation assumes that all components have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, a reference standard for each impurity is required.
HPLC Workflow Diagram
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Quantitative Analysis of 3-Amino-N-methylpyrazine-2-carboxamide
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantification of 3-Amino-N-methylpyrazine-2-carboxamide, a key heterocyclic aromatic compound relevant in pharmaceutical development.[1][2] We present two orthogonal techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessments, and content uniformity, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, such as biological fluids. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines to ensure data integrity, reliability, and reproducibility.[3][4][5] The causality behind critical experimental choices, from mobile phase composition to mass transition selection, is thoroughly explained to empower researchers and drug development professionals.
Introduction and Analyte Properties
This compound is a pyrazine derivative, a class of compounds that are significant structural motifs in many pharmaceutical agents.[6] Its accurate and precise measurement is critical, whether it is an active pharmaceutical ingredient (API), a synthetic intermediate, or a potential impurity.[7] The development of reliable analytical methods is therefore essential for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[8][9]
Before developing a separation method, understanding the analyte's physicochemical properties is paramount. These properties dictate the selection of the chromatographic column, mobile phase, and detection parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 36204-76-9 | [10] |
| Molecular Formula | C₆H₈N₄O | [10] |
| Molecular Weight | 152.15 g/mol | [10] |
| LogP | -0.5816 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų |[10] |
The negative LogP value indicates that the compound is hydrophilic, suggesting that a reversed-phase HPLC method with a polar-modified column or careful mobile phase optimization will be necessary for adequate retention.
Part I: HPLC-UV Method for Quantification
This method is designed for accuracy, precision, and robustness, making it ideal for quality control laboratories for assays and impurity profiling.
Scientific Rationale for Method Development
-
Chromatographic Mode & Column Selection: Reversed-phase chromatography is the chosen mode due to its versatility and compatibility with aqueous-organic mobile phases. Given the analyte's polar nature (LogP: -0.58), a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected as a starting point. A C18 stationary phase provides sufficient hydrophobicity to retain the pyrazine core, while the methylamide and amino groups contribute to its polarity.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile (ACN) and a phosphate buffer is selected. ACN is a common organic modifier with a low UV cutoff. The buffer is critical for two reasons: 1) It maintains a consistent pH, and 2) It ensures the amino group on the pyrazine ring is in a consistent protonation state, preventing peak tailing and improving reproducibility. A pH of ~3.0 is chosen to ensure the primary amine is protonated, enhancing its interaction with the stationary phase and leading to better peak shape.
-
Detector Wavelength Selection: The pyrazine ring system contains conjugated double bonds, making it an excellent chromophore for UV detection. Based on structurally similar pyrazine compounds, a detection wavelength of 275 nm is selected to provide high sensitivity and specificity.[11]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for the analysis of this compound.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic (KH₂PO₄)
- Phosphoric acid (H₃PO₄)
- Ultrapure water
2. Preparation of Solutions:
- Mobile Phase (20:80 ACN:Buffer, pH 3.0):
- Buffer: Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid.
- Mix 200 mL of ACN with 800 mL of the phosphate buffer. Filter and degas.
- Diluent: Use the mobile phase as the diluent.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
3. Chromatographic Conditions: Table 2: HPLC-UV Instrument Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20% Acetonitrile : 80% Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
4. System Suitability Testing:
- Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL).
- The system is deemed suitable if it meets the criteria in Table 3, which are based on ICH guidelines.[3][12]
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Part II: LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6][8]
Scientific Rationale for Method Development
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is selected. The pyrazine nitrogen atoms and the primary amine are basic sites that are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion.
-
Mass Spectrometry and MRM: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. This technique isolates a specific precursor ion (the protonated molecule), fragments it, and then monitors for a specific, characteristic product ion. This process filters out background noise, significantly enhancing the signal-to-noise ratio.[13]
-
Precursor Ion ([M+H]⁺): For a molecular weight of 152.15, the protonated precursor ion will be m/z 153.2 .
-
Product Ion: Collision-induced dissociation (CID) will fragment the precursor ion. A logical and stable fragment would result from the neutral loss of the methylcarbamoyl group (-CONHCH₃), which has a mass of 58.0. This would result in a 3-aminopyrazine fragment. Therefore, a primary product ion would be m/z 95.1 (153.2 - 58.1). A secondary transition could monitor for the loss of ammonia from the ring amine.
-
-
Sample Preparation: For analysis in biological matrices like plasma, a sample cleanup step is mandatory. Protein precipitation with acetonitrile is a simple, fast, and effective method to remove the bulk of matrix interferences.[6] For cleaner samples, Solid Phase Extraction (SPE) can be employed.[13][14]
Experimental Workflow: LC-MS/MS Analysis
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Molecules | Special Issue : The Application of LC-MS in Pharmaceutical Analysis—2nd Edition [mdpi.com]
- 10. chemscene.com [chemscene.com]
- 11. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 12. database.ich.org [database.ich.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
Revealing the Molecular Architecture: A Detailed Protocol for X-ray Crystallography of 3-Amino-N-methylpyrazine-2-carboxamide Derivatives
Introduction: The Significance of Structural Elucidation in Drug Discovery
In the landscape of modern drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its function, interactions with biological targets, and ultimately, its therapeutic potential. For novel therapeutic agents like 3-Amino-N-methylpyrazine-2-carboxamide and its derivatives, which are being investigated for a range of biological activities, X-ray crystallography stands as the gold standard for atomic-level structural determination.[1][2] This powerful analytical technique provides an unambiguous depiction of molecular conformation, bond lengths, bond angles, and intermolecular interactions, thereby guiding lead optimization and structure-activity relationship (SAR) studies.[3]
This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of this compound derivatives and determining their crystal structures using single-crystal X-ray diffraction. The methodologies described herein are designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles that govern success.
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powdered compound to a refined crystal structure is a multi-step process that demands precision and patience. Each stage is critical, and a failure in one can cascade and compromise the entire experiment.
Caption: The overall workflow for small molecule X-ray crystallography.
Part 1: The Art of Crystal Growth – Obtaining Diffraction-Quality Crystals
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal. This initial and often most challenging step requires meticulous attention to detail.[1]
The Prerequisite of Purity
Before attempting crystallization, it is imperative that the this compound derivative is of the highest possible purity (>95%). Impurities can inhibit nucleation, disrupt the crystal lattice, and lead to poorly formed or unusable crystals.[4]
Protocol for Purification:
-
Initial Purification: Synthesized compounds should first be purified by column chromatography.
-
Recrystallization: For amides, recrystallization is a highly effective final purification step.[5]
-
Solvent Selection: Polar solvents such as ethanol, acetone, or acetonitrile are often good choices for recrystallizing amides.[5]
-
Procedure: Dissolve the compound in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[5] Collect the resulting crystals by filtration.
-
Solvent Screening for Optimal Crystal Growth
The choice of solvent is a critical variable in crystallization. A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that promote the growth of well-ordered single crystals.
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Acetone, Dichloromethane, Toluene.
-
Solvent Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Toluene/Ethanol.
Protocol for Solvent Screening (Microscale):
-
Place a small amount (1-5 mg) of the purified compound into several small, clean vials.
-
Add a few drops of a single solvent to each vial and observe the solubility at room temperature.
-
If the compound is insoluble, gently warm the vial to see if it dissolves.
-
If the compound is highly soluble at room temperature, this solvent may be a good candidate for slow evaporation or as the primary solvent in a vapor diffusion setup.
-
If the compound is soluble only upon heating, it is a good candidate for slow cooling crystallization.
Crystallization Techniques
Several techniques can be employed to grow single crystals. The choice of method depends on the solubility characteristics of the compound.
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and then often to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
| Technique | Principle | Suitable For | Key Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds that are moderately soluble at room temperature. | The rate of evaporation should be slow to allow for ordered crystal growth. |
| Slow Cooling | Decreased solubility at lower temperatures. | Compounds that have a significant difference in solubility at high and low temperatures. | The cooling rate must be slow and controlled to prevent rapid precipitation. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. | Small quantities of material; when slow changes in solvent composition are needed. | The choice of solvent and anti-solvent is critical. |
Part 2: Data Collection – Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Crystal Selection and Mounting
-
Under a polarizing microscope, select a single crystal that is free of cracks and other visible defects. An ideal crystal should be between 0.1 and 0.3 mm in all dimensions.[1]
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
Data Collection Parameters
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are then collected on a diffractometer equipped with a suitable X-ray source and detector.
| Parameter | Typical Value/Choice | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo Kα is common for small organic molecules due to its higher energy, which reduces absorption effects. Cu Kα may be used for very small crystals due to its higher flux from common lab sources. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher resolution data and less radiation damage. |
| Detector Distance | 40-60 mm | This is adjusted to capture both low and high-resolution data. |
| Exposure Time | 10-60 seconds per frame | Dependent on the crystal's diffracting power and the X-ray source intensity. |
| Omega/Phi Scans | 0.5-1.0° per frame | The crystal is rotated in small increments to collect a complete dataset. |
Part 3: Structure Solution, Refinement, and Validation
The collected diffraction data is a series of spots of varying intensities. The final step is to computationally process this data to generate a three-dimensional model of the molecule.
Caption: The workflow from processed data to a final, validated crystal structure.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This involves:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, this is typically solved using direct methods.
Recommended Software:
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs.[6]
-
SHELX suite (e.g., SHELXT for solution and SHELXL for refinement): The underlying programs that perform the crystallographic calculations. Olex2 provides a seamless interface to these powerful tools.
Protocol for Structure Solution and Refinement:
-
Import Data: Load the processed reflection data into Olex2.
-
Structure Solution: Use an integrated direct methods program (like SHELXT) to obtain an initial structural model. This will typically reveal the positions of most non-hydrogen atoms.
-
Refinement: Iteratively refine the atomic positions and displacement parameters against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This process improves the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
-
Model Completion: Use difference Fourier maps to locate any missing atoms.
Validation and Deposition
Before publication, the final crystal structure must be rigorously validated.
-
CheckCIF: Use the IUCr's CheckCIF service to generate a validation report that checks for inconsistencies and potential errors in the crystal structure data.
-
Deposition: Deposit the final crystallographic information file (CIF) and structure factor data in a public database, such as the Cambridge Structural Database (CSD), to ensure the data is accessible to the scientific community.
Troubleshooting Common Crystallographic Challenges
| Problem | Symptom | Potential Cause(s) | Troubleshooting Strategy |
| No Crystals Form | Clear solution remains after an extended period. | Compound is too soluble; supersaturation not reached. | Slowly evaporate more solvent; use a different, less-solubilizing solvent; try vapor diffusion with a suitable anti-solvent. |
| Oiling Out | Formation of an oil instead of solid crystals. | Compound is precipitating from a too-concentrated solution; cooling is too rapid. | Re-dissolve in more solvent and/or a different solvent system; slow down the cooling rate. |
| Poor Crystal Quality | Small needles, plates, or polycrystalline masses. | Rapid nucleation; impurities present. | Re-purify the compound; use a less-saturating solution; slow down the crystallization process (e.g., slower evaporation or cooling). |
| Twinning | Diffraction pattern appears as multiple, overlapping lattices. | A crystallographic pathology where two or more crystal orientations grow together. | Try to find an untwinned crystal; if not possible, specialized software can be used to de-twin the data during processing and refinement. |
| Disorder | Parts of the molecule appear smeared or have unreasonably large thermal ellipsoids in the final structure. | The molecule or a part of it occupies multiple positions in the crystal lattice. | Model the disorder using appropriate constraints and restraints during refinement. This often requires significant crystallographic expertise. |
Conclusion
The protocol outlined in this application note provides a robust framework for the successful crystallographic analysis of this compound derivatives. By adhering to these principles of meticulous purification, systematic crystallization screening, and rigorous data analysis, researchers can obtain high-quality crystal structures that are essential for advancing drug discovery and development programs. The resulting atomic-level insights will undoubtedly accelerate the journey from a promising compound to a potential therapeutic.
References
-
The Biochemist. (2021). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
OlexSys. (n.d.). Olex2. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MRC Laboratory of Molecular Biology. (2013). Introduction to X-ray crystallography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Zhang, L., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC PubMed Central. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
H. T. T. Nguyen, et al. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds. VNU Journal of Science: Natural Sciences and Technology. Retrieved from [Link]
-
Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. Retrieved from [Link]
-
University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Rohani, S., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(9), 1947-1958. Retrieved from [Link]
-
Jampilek, J., et al. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 1076-1084. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Crystal Growth & Design, 18(8), 4356-4361. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Wlodawer, A., et al. (2007). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 274(19), 4854-4870. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide. Retrieved from [Link]
-
National Single Crystal X-ray Facility, University of Bern. (n.d.). Tips for Crystal Growing. Retrieved from [Link]
-
Opocenska, E., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In Vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S102–S107. Retrieved from [Link]
-
MOLBASE. (n.d.). 3-amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(phenylethynyl)pyrazine-2-carboxamide. Retrieved from [Link]
-
OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]
-
Chemical Crystallography, University of Oxford. (n.d.). Twins. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2359408: Experimental Crystal Structure Determination. Retrieved from [Link]
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. youtube.com [youtube.com]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Molecular docking of 3-Amino-N-methylpyrazine-2-carboxamide with target proteins.
An Application Guide to the Molecular Docking of 3-Amino-N-methylpyrazine-2-carboxamide with Target Proteins
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with this compound. The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] Derivatives of 3-aminopyrazine-2-carboxamide, for instance, have been investigated as potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and as antimycobacterial agents.[2][3][4][5] This guide offers a detailed, step-by-step protocol for in silico analysis, from strategic target selection to rigorous protocol validation, enabling the exploration of this compound's therapeutic potential.
Introduction to the Ligand and Docking Strategy
This compound is a small molecule featuring the bio-isosterically important pyrazine-2-carboxamide core. This scaffold is adept at forming critical hydrogen bond interactions within protein binding sites, a key feature for potent enzyme inhibition. Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the preferred orientation and binding affinity of a ligand when bound to a target protein.[6][7] By modeling these interactions at an atomic level, we can rapidly screen potential biological targets, elucidate mechanisms of action, and guide the rational design of more potent and selective analogues.[6]
Physicochemical Profile of the Ligand
A foundational understanding of the ligand's properties is essential for interpreting docking results.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O | [8] |
| Molecular Weight | 152.15 g/mol | [8][9] |
| SMILES | CNC(C1=C(N=CC=N1)N)=O | [8] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 1 | [8] |
These properties suggest good potential for forming multiple hydrogen bonds and a low degree of conformational flexibility, which can be advantageous for achieving high binding affinity and specificity.
Strategic Selection of Protein Targets
The success of a molecular docking study is highly dependent on the selection of a biologically relevant and structurally suitable protein target.[10] The process should be driven by a clear biological hypothesis.
Rationale for Target Identification
Given that derivatives of the 3-aminopyrazine-2-carboxamide scaffold have shown significant activity as FGFR inhibitors, this protein family presents a primary avenue for investigation.[2][3] The FGFR family plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is linked to various cancers.[2] Therefore, we will proceed with Fibroblast Growth Factor Receptor 2 (FGFR2) as our exemplary target.
PDB Structure Selection Criteria
Once a target is identified, a high-quality 3D structure must be obtained from the Protein Data Bank (PDB). The choice of PDB entry is critical.
Key Selection Criteria:
-
Resolution: Prioritize crystal structures with a resolution of <2.5 Å to ensure atomic coordinates are well-defined.[11]
-
Presence of a Co-crystallized Ligand: Structures complexed with a ligand are invaluable. The native ligand's position defines the active site's location and conformation, which is essential for both docking setup and subsequent validation.[11]
-
Completeness: The structure should have minimal missing residues or atoms, especially within the binding site.[11]
-
Species and Type: Select a human, wild-type protein structure when possible, unless the goal is to study mutations.
For this protocol, we select PDB ID: 2PVF , which represents the human FGFR2 kinase domain in complex with a potent inhibitor. It has a resolution of 2.10 Å, making it an excellent candidate for our study.
Caption: Logical workflow for target identification and PDB structure selection.
Detailed Molecular Docking Protocol
This protocol uses AutoDock Vina, a widely adopted and validated docking engine. The workflow can be adapted for other software packages like Schrödinger Maestro or MOE.
Required Software
-
PyMOL or Chimera: For molecular visualization.
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
Open Babel (Optional): For file format conversions.
Step 1: Ligand Preparation
-
Obtain 2D Structure: Draw this compound in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string.
-
Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Prepare for Docking (Using ADT):
-
Load the 3D ligand structure.
-
Detect the root and define the number of rotatable (torsion) bonds.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
Save the final prepared ligand in the .pdbqt format.
-
Step 2: Protein (Receptor) Preparation
-
Download PDB File: Download the selected structure (e.g., 2PVF) from the PDB.
-
Clean the Structure:
-
Open the PDB file in a molecular viewer or ADT.
-
Remove all non-essential components: water molecules, co-solvents, and any co-factors not relevant to the binding interaction.
-
Crucially, separate the co-crystallized ligand and save it in a separate file. This "native" ligand will be used for validation.
-
-
Prepare for Docking (Using ADT):
-
Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds but are often absent in crystal structures.
-
Compute and assign Gasteiger charges to all protein atoms.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the final prepared receptor in the .pdbqt format.
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.
-
Identify the Binding Site: Load the prepared receptor (.pdbqt) and the extracted native ligand (.pdb) into ADT. The native ligand's position precisely marks the active site.
-
Define Grid Parameters: Center the grid box on the native ligand. Adjust the dimensions of the box to be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the ligand in all directions.
-
Save Configuration: Record the center coordinates (x, y, z) and dimensions (x, y, z) in a configuration file (e.g., conf.txt).
Step 4: Running the Docking Simulation
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.
-
Execute Vina: Run the simulation from the command line: vina --config conf.txt --log output_log.txt
Validation and Analysis of Docking Results
Obtaining a docking score is insufficient; the protocol's reliability must be established.[12] A self-validating system is essential for trustworthy results.[13]
Mandatory Protocol Validation: Redocking
The most robust method for validating a docking protocol is to "redock" the co-crystallized ligand back into the binding site.[13][14]
-
Protocol: Use the exact same docking protocol (prepared receptor, grid box, and Vina settings) to dock the extracted native ligand.
-
Analysis: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.
-
Calculate RMSD: Compute the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13]
Caption: A comprehensive experimental workflow for molecular docking and validation.
Interpreting Docking Output
-
Binding Affinity (Docking Score): AutoDock Vina reports binding affinity in kcal/mol. More negative scores indicate stronger predicted binding.[12] This value is useful for ranking different poses or different ligands but should not be directly equated to experimental binding constants like Ki or IC50 without further validation.[15]
-
Binding Pose and Interactions: The top-ranked poses should be visually inspected. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. The 3-amino and carboxamide groups of our ligand are expected to be key hydrogen bonding motifs. Molecular docking revealed that derivatives of this scaffold can bind tightly to the ATP pockets of FGFR2 through key interactions with surrounding residues.[2][3]
Example Data Presentation
The following table illustrates how to summarize the results for the top-ranked docking pose.
| Parameter | Result |
| Docking Score (kcal/mol) | -8.5 |
| Predicted RMSD (from best mode) | 0.000 Å |
| Key Interacting Residues (FGFR2) | ALA564, LYS514, GLU565, ASP641 |
| Interaction Types | Hydrogen bonds with ALA564 (backbone), GLU565 (side chain); Hydrophobic interactions with VAL492, LEU630 |
Conclusion
This application note provides a robust and validated framework for conducting molecular docking studies on this compound. By following a logical progression from evidence-based target selection to rigorous in silico protocol validation, researchers can generate reliable and insightful predictions of its binding behavior. These computational results serve as a powerful hypothesis-generating tool, paving the way for targeted experimental validation and accelerating the drug discovery process.
References
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry - ACS Publications.
-
How to validate the molecular docking results? ResearchGate. Available at: [Link]
-
How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]
-
How to validate molecular docking results with no proper crystal structure? ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. National Institutes of Health (NIH). Available at: [Link]
-
How to select the best target (or receptor) from PDB for molecular docking? ResearchGate. Available at: [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]
-
How to find Target (protein) for your molecular docking study. YouTube. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. Available at: [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
-
How to select targets for molecular docking? Reddit. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]
-
How to select a suitable protein for a certain ligand? ResearchGate. Available at: [Link]
-
This compound (C007B-506034). Cenmed Enterprises. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. cenmed.com [cenmed.com]
- 10. ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 3-Amino-N-methylpyrazine-2-carboxamide
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Cytotoxicity Assessment
3-Amino-N-methylpyrazine-2-carboxamide and its structural analogs represent a class of heterocyclic compounds with significant therapeutic potential. Research has identified derivatives of this scaffold as promising inhibitors of targets like the Fibroblast Growth Factor Receptor (FGFR) in cancer therapy and as potential antimycobacterial agents.[1][2] As any novel compound progresses through the drug discovery pipeline, a thorough evaluation of its safety profile is as critical as the assessment of its efficacy.[3][4] Early-stage in vitro cytotoxicity screening is a fundamental step to de-risk promising candidates, providing essential data on their potential to harm healthy cells and helping to establish a therapeutic window.[4][5]
This guide provides a multi-faceted strategy for evaluating the cytotoxic potential of this compound. We will move beyond a single-endpoint assay to advocate for a panel of tests, each interrogating a different aspect of cellular health. This approach yields a more robust and nuanced understanding of the compound's interaction with biological systems.
The Rationale for a Multi-Assay Approach
Cell death is a complex process that can be initiated through various mechanisms. Relying on a single cytotoxicity assay can be misleading, as each method measures a distinct cellular event. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. A comprehensive profile, therefore, requires assessing multiple endpoints. We will detail three robust, well-validated assays:
-
MTT Assay: Measures mitochondrial and cytosolic reductase activity, serving as a proxy for metabolic health and cell viability.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity by measuring the activity of a cytosolic enzyme released into the culture medium.[7][8]
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity and function, based on the ability of viable cells to accumulate the dye within their lysosomes.[9][10]
By integrating data from these three assays, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death) and gain preliminary insights into the mechanism of toxicity.
Caption: General workflow for in vitro cytotoxicity testing.
Core Experimental Considerations
-
Cell Line Selection: The choice of cell line is paramount. For general cytotoxicity screening, a human liver cell line like HepG2 is often used, as the liver is a primary site of drug metabolism and potential toxicity.[10][11] If the compound is being developed as an anti-cancer agent, testing against a panel of relevant cancer cell lines alongside a non-cancerous control line (e.g., HEK293) is necessary to determine selectivity.[4]
-
Compound Solubilization: Ensure this compound is fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent. It is critical to determine the highest tolerable concentration of DMSO for your chosen cell line (typically ≤ 0.5%) and to include a "vehicle control" (cells treated with DMSO alone) in all experiments.
-
Controls, Controls, Controls: Every assay plate must include:
-
Untreated Control: Cells in media only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing correctly.[12]
-
Blank Control: Media only (no cells) to measure background absorbance/fluorescence.[13]
-
Protocol 1: MTT Metabolic Activity Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[6]
Caption: Principle of the MTT cytotoxicity assay.
Detailed Methodology
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Remember to include all necessary controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[6][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[15]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[15][16]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
Data Analysis
-
Correct for Background: Subtract the average OD of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
-
Determine IC50: Plot % Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: LDH Release Assay
Principle
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[17][18] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[5][8] The LDH assay measures the activity of this extracellular LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[8][19]
Caption: Principle of the LDH release assay.
Detailed Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 4.2).
-
Establish Controls for Lysis: For accurate calculation, you need a "Maximum LDH Release" control. To these wells, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits, e.g., Triton X-100 based) 45 minutes before the end of the incubation period.[7][19]
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[7]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[19]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[19]
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7] Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm. Use 680 nm as a reference wavelength.[19]
Data Analysis
-
Correct for Background: Subtract the reference absorbance (680 nm) from the 490 nm reading for all wells. Then, subtract the average background of the media-only control.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ( (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ) * 100
-
Spontaneous Release is the LDH activity from the vehicle control wells.
-
Maximum Release is the LDH activity from the positive control (lysed) wells.
-
-
Determine IC50: Plot % Cytotoxicity against the logarithm of the compound concentration and perform non-linear regression analysis.
Protocol 3: Neutral Red Uptake (NRU) Assay
Principle
The NRU assay is based on the ability of viable, uninjured cells to take up and accumulate the supravital dye Neutral Red in their lysosomes via active transport.[9][12] The dye is a weak cationic chromophore that penetrates cell membranes and concentrates in the acidic environment of the lysosomes. In dead or dying cells, lysosomal membranes become compromised, and the ability to retain the dye is lost.[9] The amount of dye extracted from the cells after a washing step is proportional to the number of viable cells.[20]
Caption: Principle of the Neutral Red Uptake assay.
Detailed Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 4.2).
-
Dye Incubation: After the compound exposure period, remove the medium. Add 100 µL of medium containing Neutral Red (typically 40-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[9][20]
-
Wash Step: Carefully remove the dye-containing medium. Wash the cells gently with 150 µL of a wash buffer (e.g., PBS or a formal-calcium chloride solution provided in kits) to remove unincorporated dye.[9][12]
-
Dye Extraction (Solubilization): Add 150 µL of a solubilization solution (typically a mixture of acetic acid, ethanol, and water) to each well.[12]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and uniform color distribution. Measure the absorbance at 540 nm.[9]
Data Analysis
-
Correct for Background: Subtract the average OD of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
-
Determine IC50: Plot % Viability against the logarithm of the compound concentration and perform non-linear regression analysis.
Data Presentation and Interpretation
Summarize the calculated IC50 values from each assay in a clear, tabular format. This allows for direct comparison of the compound's potency across different toxicological endpoints.
Table 1: Example Cytotoxicity Profile of this compound in HepG2 cells after 48h Exposure.
| Assay Type | Endpoint Measured | IC50 (µM) |
| MTT | Metabolic Activity | 45.2 ± 3.1 |
| LDH Release | Membrane Integrity | > 100 |
| Neutral Red Uptake | Lysosomal Integrity | 62.5 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Example Data: In this hypothetical scenario, the compound shows a moderate effect on metabolic activity (MTT assay) at 45.2 µM. The higher IC50 in the NRU assay suggests a lesser impact on lysosomal function. Critically, the LDH assay shows an IC50 > 100 µM, indicating that at concentrations that impair metabolism, the compound does not cause significant plasma membrane rupture. This profile might suggest a cytostatic or apoptotic mechanism rather than acute necrosis, warranting further investigation with more specific assays (e.g., caspase activity or Annexin V staining).[5]
Conclusion
The evaluation of this compound requires a rigorous and multi-faceted approach to in vitro cytotoxicity testing. By employing a panel of assays that probe metabolic health (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red), researchers can build a comprehensive safety profile. This strategy not only provides a more reliable IC50 value but also offers valuable preliminary insights into the potential mechanism of toxicity, which is crucial for informed decision-making in the drug discovery and development process.
References
- CLYTE Technologies. (2025).
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Allevi Bioprinters. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Borenfreund, E., & Puerner, J. A. (1984). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Semantic Scholar. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
-
ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. [Link]
-
PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Pesko, M., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
-
SMRKOVA, M., et al. (2021). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]
-
NIH. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
-
ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for Antimicrobial Susceptibility Testing of 3-Amino-N-methylpyrazine-2-carboxamide and Related Analogs
Introduction: The Quest for Novel Antimycobacterials
The relentless rise of antimicrobial resistance, particularly in pathogens like Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for new therapeutic agents. Pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment, is uniquely potent against semi-dormant bacilli residing in acidic intracellular environments, a population of persister cells that other drugs fail to eliminate.[1][2] This sterilizing activity is critical for shortening the duration of therapy.[1] However, the emergence of PZA-resistant Mtb strains threatens its clinical utility, driving research into novel analogs that can overcome these resistance mechanisms.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of antimicrobial susceptibility testing (AST) for 3-Amino-N-methylpyrazine-2-carboxamide and its related pyrazinecarboxamide analogs. We move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring that protocols are robust, reproducible, and yield trustworthy data.
Section 1: Scientific Background & Rationale
The Pyrazinamide Paradigm: A pH-Dependent Prodrug
Understanding the mechanism of the parent compound, PZA, is fundamental to evaluating its derivatives. PZA itself is inactive; it is a prodrug that requires activation within the mycobacterial cell.
-
Activation: PZA diffuses into the Mtb bacillus, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[2][4]
-
Mechanism of Action: In the acidic environment of macrophage phagolysosomes (around pH 5.5), POA becomes protonated (HPOA) and diffuses out of the cell.[5] In the neutral pH of the cytoplasm, it deprotonates, releasing a proton and acidifying the cytoplasm. This disruption of membrane potential and intracellular pH is a key proposed mechanism of cell death.[6]
-
Resistance: The most common mechanism of PZA resistance involves mutations in the pncA gene, which prevent the conversion of PZA to its active POA form.[4][6][7] Other resistance-associated mutations have been identified in genes like rpsA and panD.[4][7]
A Shift in Strategy: Targeting Novel Pathways with Pyrazine Analogs
The limitations of PZA, particularly its reliance on PncA activation, have spurred the development of analogs with potentially different mechanisms of action. Research into substituted 3-aminopyrazine-2-carboxamides has revealed promising candidates that do not require PncA activation.
One such alternative target is prolyl-tRNA synthetase (ProRS) , an essential enzyme in protein synthesis. Certain 3-acylaminopyrazine-2-carboxamides have been designed to mimic adenosine and bind to the ATP site of ProRS, inhibiting its function.[8] Crucially, these compounds have demonstrated activity against PZA-resistant Mtb strains, confirming that they bypass the PncA-dependent activation pathway.[8] This represents a significant strategic advantage, as these analogs could be effective against clinically resistant isolates.
The diagram below illustrates the mechanistic divergence between PZA and these novel ProRS-inhibiting analogs.
The Critical Role of Structure: Why N-Methylation Matters
While developing these analogs, subtle structural modifications can have profound impacts on activity. For instance, in a series of highly active 3-benzamidopyrazine-2-carboxamides, the N-monomethyl derivatives (such as this compound) were found to have low or no antimycobacterial activity.[8]
The Causality: This loss of activity is not arbitrary. Molecular dynamics simulations suggest that the unsubstituted C-2 carboxamide group (-CONH₂) plays a pivotal role in binding to the target enzyme, ProRS.[8] Specifically, both hydrogen atoms on the nitrogen are thought to form crucial hydrogen bonds with amino acid residues (like Ala154 and Glu144 in the mtProRS model), stabilizing the drug-target complex. Replacing one of these hydrogens with a methyl group (-CONHCH₃) eliminates a key hydrogen bond donor, destabilizing the binding interaction and drastically reducing inhibitory activity.[8] This underscores the importance of a rigorous structure-activity relationship (SAR) analysis in the drug development pipeline.
Section 2: Core Principles for In Vitro Susceptibility Testing
The pH Conundrum in Mycobacterial AST
A significant challenge in the in vitro testing of PZA is its dependence on an acidic environment for activity, which is difficult to replicate in standard culture media.[2] Mycobacteria grow poorly and inconsistently at the optimal pH for PZA activity (pH ~5.5).[9][10] While some studies use media adjusted to a slightly acidic pH of 6.0, this remains a compromise.[11]
Expert Insight: For novel analogs like this compound that are designed to bypass the PZA mechanism, testing at a standard, neutral pH (e.g., pH 6.8-7.0) is not only acceptable but preferable. It allows for more robust bacterial growth and provides a clearer assessment of the compound's intrinsic activity, independent of environmental pH effects. This is a key self-validating step: if a PZA analog is active at neutral pH, it strongly supports the hypothesis of a PncA-independent mechanism.
The Broth Microdilution Method for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is the quantitative cornerstone of AST. The broth microdilution method is a standardized, scalable technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides robust guidelines for this methodology.[8]
Viability Assessment with Metabolic Indicators
Observing turbidity by eye can be subjective. Therefore, colorimetric indicators are often used to provide a more objective measure of bacterial viability. The Microplate Alamar Blue Assay (MABA) is a widely adopted method for mycobacterial AST.[8] It uses the blue indicator dye resazurin, which is reduced by metabolically active cells to the pink, fluorescent resorufin. This color change provides a clear visual and quantifiable readout of cell viability.
Section 3: Detailed Experimental Protocols
This section provides a detailed, field-proven protocol for determining the MIC of this compound and related analogs against mycobacteria using the MABA method.
Protocol 1: Preparation of Compound Stock Solutions
-
Rationale: Most pyrazinecarboxamide derivatives are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is an excellent solvent for these compounds and is generally well-tolerated by mycobacteria at low final concentrations (≤1%).
-
Weighing: Accurately weigh 1-5 mg of the test compound using an analytical balance.
-
Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Storage: Store the primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the primary stock in either DMSO or the appropriate culture medium to create working solutions for the assay plate.
Protocol 2: Broth Microdilution Assay for MIC Determination (MABA)
This protocol is designed for a 96-well microplate format.
-
Plate Preparation:
-
Add 100 µL of sterile Middlebrook 7H9 broth (supplemented with 0.2% glycerol, 10% ADC or OADC enrichment, and 0.05% Tween-80) to all wells of a sterile 96-well flat-bottom plate.
-
Expert Insight: Tween-80 is a non-ionic surfactant used to prevent the clumping of mycobacteria, ensuring a uniform cell suspension and reproducible results.
-
-
Compound Dilution:
-
Add 100 µL of the highest concentration of the test compound (prepared in 7H9 broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last column. This leaves 100 µL in each well.
-
-
Inoculum Preparation:
-
Grow the mycobacterial strain (e.g., Mtb H37Rv) in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound. The final volume in each well is now 200 µL.
-
Self-Validation System: Include the following controls on every plate:
-
Sterility Control (SC): 200 µL of uninoculated broth.
-
Growth Control (GC): 100 µL of broth + 100 µL of inoculum (no drug).
-
Solvent Control: Growth control wells containing the highest concentration of DMSO used in the assay (e.g., 1%).
-
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a secondary container (e.g., a zip-lock bag) to prevent evaporation.
-
Incubate at 37°C for 5-7 days for rapidly growing mycobacteria or longer for Mtb, until visible growth is apparent in the Growth Control wells.
-
-
Development & Reading:
-
Prepare a 1:1 mixture of 10% Tween-80 and Alamar Blue reagent.
-
Add 30 µL of this mixture to each well.
-
Re-incubate the plate for 16-24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).
-
The workflow for this protocol is visualized below.
Section 4: Representative Data & Interpretation
While specific data for this compound is limited, the following tables, adapted from studies on structurally related analogs, provide a valuable reference for expected outcomes and demonstrate how to present such data effectively.[8][12][13]
Table 1: Representative Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Analogs
| Compound Class | Representative Analog | Target Organism | MIC (µg/mL) | Source |
| 3-Benzamido- | 3-(4-bromobenzamido)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 1.95 | [8] |
| 3-Benzamido- | 3-(4-chlorobenzamido)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | [8] |
| 3-Benzylamino- | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM (~1.5 µg/mL) | [12] |
| N-Substituted | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [13] |
| N-Alkylamino- | 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 | [14] |
This table illustrates that modifications to the 3-amino position significantly influence antimycobacterial potency.
Table 2: Cytotoxicity and Selectivity Index
A crucial aspect of drug development is ensuring that a compound is more toxic to the pathogen than to host cells. This is often expressed as a Selectivity Index (SI).
| Compound Analog | Cytotoxicity IC₅₀ (µM)(HepG2 Human Cell Line) | Antimycobacterial MIC (µM) | Selectivity Index(SI = IC₅₀ / MIC) | Source |
| 3-(4-chlorobenzamido)pyrazine-2-carboxamide | > 100 | ~10.8 | > 9.2 | [8] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | ≥ 250 | 6 | ≥ 41.7 | [12] |
An SI > 10 is generally considered a promising starting point for a potential drug candidate.
Section 5: Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in Growth Control (GC) wells | Inoculum was not viable; Incubation time too short; Inactive growth medium/supplements. | Use a fresh, actively growing culture for the inoculum. Extend incubation time. Check expiration dates and preparation protocols for media and supplements. |
| Growth in Sterility Control (SC) wells | Contamination of broth, plates, or reagents. | Use fresh, sterile materials. Re-evaluate aseptic technique during plate preparation. |
| Inconsistent results between replicates | Inaccurate pipetting; Clumping of bacteria; Compound precipitation. | Calibrate pipettes regularly. Ensure thorough vortexing of inoculum before dilution. Check the solubility of the test compound at the concentrations used; if precipitation is observed, consider using a co-solvent or adjusting the stock concentration. |
| Growth Control wells are pink, but all test wells remain blue | Compound is highly potent; Error in compound dilution (concentration too high). | Re-test using a much wider and lower concentration range. Double-check the calculations and preparation of the compound's primary stock and working solutions. |
References
-
Jiraskova, J., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Kucerova, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Available at: [Link]
-
Saito, H., et al. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Srivastava, S., et al. (2011). Evolution of In vitro Drug Susceptibility Testing of Pyrazinamide. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Gopal, P., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. Available at: [Link]
-
Kaur, K., et al. (2016). Pyrazinamide drug resistance in Mycobacterium tuberculosis: a minireview. Journal of Infection and Public Health. Available at: [Link]
-
Gopal, P., et al. (2020). Structural and Genomic Insights Into Pyrazinamide Resistance in Mycobacterium tuberculosis Underlie Differences Between Ancient and Modern Lineages. Frontiers in Microbiology. Available at: [Link]
-
Jambon, M., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]
-
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. Available at: [Link]
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease. Available at: [Link]
-
World Health Organization. (2021). WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment. Available at: [Link]
Sources
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinamide drug resistance in Mycobacterium tuberculosis: a minireview - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structural and Genomic Insights Into Pyrazinamide Resistance in Mycobacterium tuberculosis Underlie Differences Between Ancient and Modern Lineages [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 9. [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotech-asia.org [biotech-asia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Aminopyrazine-2-carboxamide Derivatives in Cancer Cell Line Studies
Introduction: The Emergence of the 3-Aminopyrazine-2-carboxamide Scaffold in Oncology
The landscape of cancer research is perpetually driven by the quest for novel molecular entities that can selectively target tumor-specific vulnerabilities. Within this pursuit, the 3-aminopyrazine-2-carboxamide core has emerged as a privileged scaffold—a foundational structure from which a multitude of potent and selective anticancer agents have been developed. While public domain research on the specific compound 3-Amino-N-methylpyrazine-2-carboxamide is nascent, extensive studies on its derivatives have demonstrated significant therapeutic potential, particularly as inhibitors of critical oncogenic signaling pathways.
This guide provides an in-depth exploration of the application of 3-aminopyrazine-2-carboxamide derivatives in cancer cell line research. We will delve into the well-documented mechanism of action of these compounds as Fibroblast Growth Factor Receptor (FGFR) inhibitors, summarize their biological activity across various cancer cell lines, and provide detailed, field-proven protocols for their in vitro characterization.
Mechanism of Action: Targeting the FGFR Signaling Axis
A significant class of 3-aminopyrazine-2-carboxamide derivatives has been engineered to target the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[2] Genetic aberrations such as gene amplification, mutations, or chromosomal translocations involving FGFRs are implicated as oncogenic drivers in a variety of malignancies, including lung, breast, and bladder cancers.[2][3]
These pyrazine-based compounds function as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. This binding event prevents the phosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to tumor cell growth and survival.[2] One notable derivative, compound 18i from a recent study, has demonstrated potent pan-FGFR inhibitory activity, effectively suppressing FGFR phosphorylation and downstream signaling at submicromolar concentrations.[1][2] Molecular docking studies have further elucidated the binding mode, revealing key interactions between the 3-amino-pyrazine-2-carboxamide moiety and critical residues within the ATP-binding pocket of FGFR2.[2]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 3-aminopyrazine-2-carboxamide derivatives.
Biological Activity Profile
The anti-proliferative effects of 3-aminopyrazine-2-carboxamide derivatives have been documented across a panel of human cancer cell lines harboring various FGFR aberrations. The data presented below for a key derivative, compound 18i , underscores its potential as a broad-spectrum anti-cancer agent.
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM)[2] |
| NCI-H520 | Lung Cancer | FGFR1 Amplification | 26.69 |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 1.88 |
| SW780 | Bladder Cancer | FGFR3 Fusion | 2.34 |
| KMS-11 | Myeloma | FGFR3 Fusion | 3.02 |
| MDA-MB-453 | Breast Cancer | FGFR4 Y367C Mutation | 12.58 |
Experimental Protocols
The following protocols provide a robust framework for the in vitro evaluation of 3-aminopyrazine-2-carboxamide derivatives.
General Experimental Workflow
Figure 2: General workflow for the in vitro characterization of anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., SNU-16, SW780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
Objective: To qualitatively and semi-quantitatively assess the inhibition of FGFR phosphorylation and downstream signaling molecules.
Materials:
-
6-well cell culture plates
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein (e.g., total FGFR) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analyze the band intensities to assess the dose-dependent inhibition of protein phosphorylation.
-
Conclusion and Future Directions
The 3-aminopyrazine-2-carboxamide scaffold represents a highly promising platform for the development of targeted cancer therapeutics. The extensive research into its derivatives as potent FGFR inhibitors provides a clear path forward for further investigation. Future studies may focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in in vivo xenograft models, and exploring their potential in combination therapies to overcome drug resistance. The protocols detailed herein offer a standardized approach for researchers to rigorously evaluate novel derivatives and contribute to the advancement of this exciting class of anticancer agents.
References
-
Zheng, J., Zhang, W., Ni, D., Zhao, S., He, Y., Hu, J., Li, L., Dang, Y., Guo, Z., & Nie, S. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]
-
Zheng, J., Zhang, W., Ni, D., Zhao, S., He, Y., Hu, J., Li, L., Dang, Y., Guo, Z., & Nie, S. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link][2]
-
Jampilek, J., & Kralova, K. (2022). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
Al-Qadi, I., Zaharim, W. N., Raheem, S., & Al-Maharik, N. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. [Link][4]
-
Various Authors. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link][5]
-
Jampilek, J., & Kralova, K. (2022). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link][6]
-
Various Authors. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Publishing. [Link]
-
Various Authors. (n.d.). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link][7]
-
Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Amino-N-methylpyrazine-2-carboxamide Synthesis
Introduction
3-Amino-N-methylpyrazine-2-carboxamide is a vital heterocyclic compound, serving as a key building block in the development of various pharmaceutical agents, including novel inhibitors for cancer therapy.[1][2] Despite its importance, researchers frequently encounter challenges in achieving high-yield synthesis, which can impede discovery timelines and increase development costs.
This technical support guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and offers field-proven solutions to common pitfalls. Here, we will dissect the critical stages of the synthesis, from the initial amination of the pyrazine core to the final amidation and purification, providing a structured approach to troubleshooting and process optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: What is a realistic overall yield for this synthesis? A: While yields are highly dependent on the specific precursors and conditions used, well-optimized, multi-step syntheses can achieve yields in the range of 70-85% for the final amidation step.[3] However, yields for earlier steps, such as the initial amination of a halo-pyrazine, can be more variable. An overall yield of 40-60% from commercially available starting materials is considered a successful outcome.
Q2: My initial amination of the 2-chloropyrazine precursor is sluggish or fails completely. What are the likely causes? A: This is a common bottleneck. The primary causes include:
-
Low Reactivity: The chlorine atom on the pyrazine ring is deactivated by the adjacent electron-withdrawing carboxylate group.
-
Inadequate Nucleophile: Using aqueous ammonia without sufficient pressure or temperature may not provide the necessary reactivity.
-
Catalyst Issues: If using a copper-catalyzed method, the catalyst may be inactive or poisoned.[4][5]
Q3: I'm observing significant byproduct formation during the final amidation with methylamine. What are the most common impurities? A: The most prevalent byproduct is the hydrolysis of the methyl ester starting material back to the carboxylic acid, especially if using aqueous methylamine or if there is residual moisture. Another possibility is the formation of side products from unreacted starting materials from the previous step.
Q4: How critical is moisture control throughout the synthesis? A: It is absolutely critical, particularly during the amidation step. Water can lead to the hydrolysis of the ester intermediate and can also interfere with the efficacy of many common peptide coupling reagents used to facilitate amide bond formation.[6] All solvents should be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Q5: Are there any recommended purification techniques to minimize product loss? A: Due to the polar nature of the amino and amide groups, the product can have some solubility in aqueous layers during workup. To minimize loss, ensure the aqueous layer is saturated with brine (NaCl) and perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. For chromatography, a gradient elution is often necessary to separate the polar product from closely related impurities. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can also be highly effective for final purification.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions organized by the major synthetic stages.
Guide 1: Optimizing the Amination of the Pyrazine Core
The first critical step is typically the conversion of a 2-halo-3-carboxypyrazine derivative to 2-amino-3-carboxypyrazine.
Problem 1.1: Low Conversion of 2-Halopyrazine Precursor
-
Probable Cause A: Insufficient Reactivity of Ammonia Source. The pyrazine ring is electron-deficient, but this is often not enough for a facile nucleophilic aromatic substitution (SNAr) with a weak nucleophile like ammonia at moderate temperatures.
-
Proposed Solution A: Enhance Nucleophilic Strength and Reaction Conditions.
-
High-Pressure Amination: Use a sealed pressure vessel (autoclave) with a solution of ammonia in an alcohol (e.g., methanol or ethylene glycol) at elevated temperatures (80-130 °C). The increased pressure and temperature significantly accelerate the reaction.
-
Copper Catalysis: Introduce a copper(I) catalyst, such as CuI or Cu₂O, with a suitable ligand like L-proline or an oxalic acid diamide.[5][7][8] Copper catalysis proceeds through an oxidative addition-reductive elimination pathway, which offers a lower energy barrier compared to the direct SNAr mechanism.[4][5] This approach is often effective even for less reactive aryl chlorides at lower temperatures.[5]
-
-
Probable Cause B: Catalyst Inactivation (in Copper-Catalyzed Reactions). The catalyst can be poisoned by impurities in the starting materials or solvents. The active Cu(I) species may also be oxidized to inactive Cu(II) if oxygen is not rigorously excluded.
-
Proposed Solution B: Rigorous Catalyst and Reaction Setup.
-
Use high-purity CuI or other copper sources.
-
Degas all solvents thoroughly before use.
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reaction period.
-
Consider adding a mild reducing agent or using a ligand that stabilizes the Cu(I) oxidation state.
-
Table 1: Comparison of Amination Conditions
| Method | Temperature | Pressure | Typical Yield | Key Considerations |
| Ammonia in Methanol | 100-130 °C | High (Autoclave) | 60-80% | Requires specialized pressure equipment. |
| CuI / L-Proline | 80-110 °C | Atmospheric | 75-90% | Sensitive to air/moisture; ligand cost.[7] |
| SNAr (DMSO) | >130 °C | Atmospheric | 50-70% | High temperatures can lead to degradation.[9] |
Guide 2: Maximizing Yield in the Amidation Step
This step involves converting the methyl 3-aminopyrazine-2-carboxylate intermediate to the final N-methyl amide product.
Problem 2.1: Incomplete Conversion of the Ester to the Amide
-
Probable Cause A: Direct Aminolysis is Too Slow. The direct reaction of a methyl ester with methylamine can be slow at room temperature, often requiring a large excess of methylamine and prolonged reaction times (24-48 hours).[3]
-
Proposed Solution A: Accelerate the Reaction.
-
Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of aminolysis. However, this must be done in a well-sealed vessel to prevent the loss of volatile methylamine.
-
Use Methylamine in THF/Methanol: Using a solution of methylamine in an organic solvent rather than an aqueous solution minimizes the competing hydrolysis reaction and can improve solubility.
-
-
Probable Cause B: Low Nucleophilicity of the Ring Amino Group. In some synthetic routes, the goal is to acylate the 3-amino group. This is notoriously difficult due to the electron-withdrawing effects of the pyrazine ring and the adjacent carboxamide group, which significantly lower the nucleophilicity of the amine.[3]
-
Proposed Solution B: Activate the Carboxylic Acid (if starting from the acid). If the synthetic route proceeds via the 3-aminopyrazine-2-carboxylic acid, the use of standard peptide coupling reagents is essential.
-
Carbodiimides (DCC, EDC): These are common but can sometimes lead to racemization and the formation of urea byproducts that complicate purification.[6][10]
-
Uronium/Aminium Salts (HATU, HBTU): HATU is a highly efficient coupling reagent that reacts quickly with minimal side reactions, making it an excellent choice for difficult couplings.[10][11] It activates the carboxylic acid to form a highly reactive OAt-ester.
-
Phosphonium Salts (PyBOP): Also very effective, these reagents generate OBt-active esters.
-
Table 2: Selection of Amide Coupling Reagents
| Reagent | Class | Activating Group | Advantages | Disadvantages |
| EDC | Carbodiimide | - | Water-soluble byproducts. | Lower reactivity for difficult couplings. |
| HATU | Aminium Salt | HOAt | Very high reactivity, low racemization, fast.[10][11] | Higher cost, sensitive to moisture. |
| HBTU | Aminium Salt | HOBt | Good reactivity, widely used. | Less reactive than HATU. |
| PyBOP | Phosphonium | HOBt | High reactivity, effective for hindered systems. | Byproducts can be difficult to remove. |
Part 3: Visualization & Experimental Workflow
Overall Synthetic Workflow
The diagram below outlines the general two-step synthetic pathway from a halogenated pyrazine precursor.
Caption: General two-step synthesis of the target compound.
Troubleshooting Logic for Low Amidation Yield
This decision tree helps diagnose issues in the critical second step.
Caption: Decision tree for troubleshooting the amidation step.
Part 4: Optimized Experimental Protocol
This protocol represents a robust method for the second (amidation) step, which is often a source of yield loss.
Protocol: Synthesis of this compound from Methyl 3-aminopyrazine-2-carboxylate
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)
-
Methylamine solution (8 M in ethanol, 10 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with stir bar
-
Septum and Nitrogen/Argon inlet
Procedure:
-
Reaction Setup: Dry the round-bottom flask thoroughly in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq). Dissolve it in a minimal amount of anhydrous methanol (approx. 5 mL per gram of ester).
-
Methylamine Addition: Cool the solution to 0 °C in an ice bath. Slowly add the methylamine solution (10 eq) via syringe. A large excess is crucial to drive the equilibrium towards the product.
-
Reaction: Seal the flask tightly with a septum or screw cap. Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the excess methylamine and methanol.
-
Purification: The resulting crude solid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Column Chromatography: If significant impurities are present, perform silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 80% EtOAc).
-
-
Characterization: Dry the purified white to pale yellow solid under vacuum and characterize by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. A successful reaction should yield the product in 75-85% yield.[3]
References
-
Valášková, P., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2013). Copper's Contribution to Amination Catalysis. PMC. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Veselá, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]
-
Török, B., & Balázsik, K. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Leksakov, D. V., et al. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. Available at: [Link]
-
Roy, S., et al. (n.d.). Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]
-
Leksakov, D. V., et al. (2023). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. ResearchGate. Available at: [Link]
-
El-Gendy, Z., et al. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]
-
Bagley, M. C., et al. (2013). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Improving the Solubility of 3-Amino-N-methylpyrazine-2-carboxamide
Welcome to the technical support guide for 3-Amino-N-methylpyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of solubilizing this compound for biological assays. Poor solubility can be a major bottleneck, leading to inconsistent results and inaccurate pharmacological data. This guide provides a series of troubleshooting steps and advanced protocols, grounded in physicochemical principles, to help you achieve reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile
This compound is a small molecule with a complex solubility profile. While its calculated LogP suggests some potential for aqueous solubility, the planar, aromatic pyrazine ring contributes to strong crystal lattice energy and potential for intermolecular hydrogen bonding, making it challenging to dissolve in purely aqueous buffers.[1][2] An intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen can also reduce its interaction with water molecules, further limiting solubility.[2]
Below is a summary of its key physicochemical properties to inform our solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Calculated LogP | -0.5816 | [3] |
| Topological Polar Surface Area (TPSA) | 80.9 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Known Solvents | Sparingly soluble in most organic solvents; soluble in DMSO and DMF. | [4][5] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the recommended starting solvent for preparing a stock solution?
A: The universally recommended starting solvent is Dimethyl Sulfoxide (DMSO).[4] this compound and its derivatives exhibit good solubility in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Store this stock solution at -20°C or -80°C, protected from moisture, to ensure stability.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I prevent it?
A: This is a classic issue known as "antisolvent precipitation." Your compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When you add the small volume of DMSO stock to the large volume of buffer, the DMSO concentration drops dramatically, and the buffer cannot maintain the compound in solution.
Prevention Strategies:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Increase Final DMSO Concentration: Ensure your final assay buffer contains a low percentage of DMSO (typically 0.1% to 0.5%) to aid solubility. However, you must first validate the tolerance of your biological system (e.g., cells, enzymes) to this level of DMSO, as it can be toxic or interfere with the assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution. For example, dilute the 10 mM DMSO stock into a 50:50 mixture of DMSO:buffer, and then further dilute this intermediate solution into the final buffer. This gradual reduction in organic solvent can sometimes prevent shocking the compound out of solution.
Q3: What is the maximum safe concentration of DMSO for cell-based assays?
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is critical to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to ensure it does not affect cell viability or the experimental endpoint.
Q4: Can I use heating or sonication to help dissolve the compound?
A: Gentle heating (e.g., 37°C water bath) and sonication can be effective for dissolving the initial stock in DMSO. However, exercise caution. Prolonged or excessive heating can degrade the compound. After dissolving, always allow the solution to return to room temperature and visually inspect for any precipitation before use. Never heat aqueous solutions of the compound after dilution, as this can accelerate degradation and is unlikely to provide a long-term solution to precipitation.
Troubleshooting & Advanced Solubilization Guide
When standard dilution from a DMSO stock fails, a more systematic approach is required. The following workflow and protocols provide advanced strategies to enhance the aqueous solubility of this compound.
Decision Workflow for Solubility Enhancement
The diagram below outlines a logical progression for troubleshooting and selecting an appropriate solubilization strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| Co-solvents (DMSO) | Simple, fast, widely used. | Potential for cytotoxicity; compound can precipitate upon dilution. | Initial screening; assays tolerant to >0.1% organic solvent. |
| pH Modification | Very effective for ionizable compounds; uses simple buffers. | Requires assay to be stable at a non-neutral pH; potential for precipitation upon neutralization. | Assays with a wide pH tolerance; compounds with basic (or acidic) functional groups. |
| Cyclodextrins | High solubilization capacity; generally low cytotoxicity. | Can be more complex to prepare; potential for interference by competing molecules; increases solution viscosity. | Cell-based assays where DMSO toxicity is a concern; achieving high final drug concentrations. |
References
-
Jordaan, M., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
Kráľová, K., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Fahmy, R., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Available at: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Al-Ghazawi, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link]
-
Jordaan, M., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Zakharyan, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthetic Challenges of 3-Aminopyrazine-2-carboxamide
Welcome to the technical support center for synthetic methodologies involving 3-aminopyrazine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges stemming from the inherently low nucleophilicity of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation or alkylation of 3-aminopyrazine-2-carboxamide failing or giving poor yields?
The primary reason for the low reactivity of 3-aminopyrazine-2-carboxamide is the electronic nature of the pyrazine ring. The two nitrogen atoms in the ring are electron-withdrawing, which significantly reduces the electron density on the C3-amino group. This diminished electron density lowers the nucleophilicity of the amine, making it a poor reactant for standard acylation or alkylation conditions.[1] Furthermore, the molecule can form a stable intramolecular hydrogen bond between the amino group and the carboxamide oxygen, which further decreases the availability of the amine's lone pair for nucleophilic attack.[2]
Troubleshooting Guide & Recommended Protocols
Scenario 1: Direct acylation with an acyl chloride results in no reaction or a complex mixture.
Question: I've attempted to directly acylate 3-aminopyrazine-2-carboxamide with a standard acyl chloride and a base like triethylamine or pyridine in dichloromethane (DCM) at room temperature, but I'm only recovering my starting material or seeing multiple unidentified spots on my TLC. What's going wrong?
Answer: This is a very common issue. As established, the low nucleophilicity of the C3-amine is the main culprit.[1] Standard conditions are often insufficient to drive the reaction to completion. The complex mixture you might be observing could be due to side reactions or decomposition under forcing conditions if you tried heating the reaction.
The Scientist's Corner: Understanding the Inherent Unreactivity
Solution A: Modify the Starting Material
A highly effective strategy is to start with the methyl ester, methyl 3-aminopyrazine-2-carboxylate , which has a slightly higher reactivity than the corresponding amide.[1][3] The acylation is performed on the ester, and the resulting acylated ester is then converted to the desired primary amide in a subsequent ammonolysis step.
Step 1: Acylation of Methyl 3-Aminopyrazine-2-carboxylate
-
Suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (ACN) (approx. 0.1 M).
-
Add pyridine (2.0 eq) as a base.
-
Add the desired acyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir under an inert atmosphere (e.g., Argon) for 24-48 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the acylated methyl ester.
Step 2: Ammonolysis to the Final Carboxamide
-
Dissolve the purified acylated methyl ester in methanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) in excess.
-
Stir the reaction at room temperature for 12-24 hours.
-
Evaporate the solvent to yield the final 3-(acylamino)pyrazine-2-carboxamide.
Solution B: Advanced Coupling and Activation Methods
For cases where the two-step ester route is not ideal, employing more potent coupling agents to activate a carboxylic acid partner can be successful.
This method is effective for coupling electron-deficient pyrazine amines with a range of aryl or heteroaryl carboxylic acids.
-
Dissolve the carboxylic acid (1.0 eq) and 3,5-disubstituted 2-aminopyrazine (1.0 eq) in an appropriate anhydrous solvent.
-
Add N-methylimidazole (NMI) (3.0 eq).
-
Cool the mixture and add methanesulfonyl chloride (1.5 eq).
-
Allow the reaction to proceed, monitoring for completion. This method has been shown to provide moderate to excellent yields.[4]
Scenario 2: Attempting a C-N cross-coupling reaction (e.g., Buchwald-Hartwig) with an aryl halide.
Question: I am trying to synthesize an N-aryl derivative of 3-aminopyrazine-2-carboxamide using a Buchwald-Hartwig amination, but the reaction is sluggish and yields are low. Are there specific considerations for such a weakly nucleophilic amine?
Answer: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with weakly nucleophilic amines is highly dependent on the choice of catalyst system (ligand and metal precursor) and base.[5][6] Standard first-generation catalysts may not be effective.
The Scientist's Corner: Mechanism and Catalyst Choice in Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] For a weak nucleophile like 3-aminopyrazine-2-carboxamide, the deprotonation and reductive elimination steps can be challenging. The use of bulky, electron-rich phosphine ligands can facilitate these key steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Catalyst Systems for Weakly Nucleophilic Amines
Modern catalyst systems are often required. While palladium is common, nickel-based catalysts have also shown great promise for coupling with weak N-nucleophiles.[8][9]
| Catalyst System | Coupling Partners | Key Advantages |
| Pd-based | Aryl halides/triflates | Broad substrate scope, well-established. Requires bulky ligands (e.g., Josiphos, XPhos).[5][7] |
| Ni-based | Aryl halides/tosylates | Can be more cost-effective. Effective for electron-deficient anilines and sulfonamides.[8][10] |
| Cu-based (Ullmann-type) | Aryl halides | Milder conditions than traditional Ullmann reactions, though often requires specific ligands.[6] |
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-aminopyrazine-2-carboxamide (1.2 eq), a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with an appropriate solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography.
Scenario 3: Protecting group strategies to modulate reactivity.
Question: Could a protecting group on the carboxamide nitrogen or the pyrazine ring itself help to increase the nucleophilicity of the C3-amino group?
Answer: This is a more advanced strategy that requires careful consideration. Protecting the carboxamide nitrogen (e.g., as a Boc-protected amide) is unlikely to significantly impact the electronics of the pyrazine ring to enhance the C3-amine's nucleophilicity. A more plausible, though complex, approach would involve a strategy that temporarily reduces the electron-withdrawing nature of the pyrazine ring, which is not straightforward. A more practical application of protecting group chemistry here is to prevent undesired side reactions, for example, protecting a hydroxyl group on a coupling partner.[3]
Caption: General workflow for using a protecting group.
For amines, common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are used to temporarily render the amine non-nucleophilic to allow reactions elsewhere in the molecule.[11][12] While not directly increasing the nucleophilicity of the target amine, this is a critical concept in complex syntheses.
References
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.[Link][1][13]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au.[Link][8][9]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.[Link][10]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC.[Link][3]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.[Link][14]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC.[Link][2]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link][6]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link][7]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.[Link][4]
Sources
- 1. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Identification of byproducts in 3-Amino-N-methylpyrazine-2-carboxamide synthesis.
Answering your questions about the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide.
Technical Support Center: Synthesis of this compound
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in the synthesis of this compound.
Troubleshooting Guide: A-Problem-Oriented Approach
This section addresses specific issues you may encounter during your synthesis and analysis, providing targeted solutions and explanations.
Q1: I see an unexpected peak in my HPLC chromatogram that is more polar than my product. What could it be?
Answer:
An unexpected polar peak in your HPLC analysis often points to unreacted starting materials or hydrolysis byproducts. Here’s a systematic approach to identify it:
-
Co-injection: The most straightforward method is to co-inject a sample of your starting material, 3-aminopyrazine-2-carboxylic acid, with your reaction mixture. If the retention time of the unknown peak matches that of the starting material, you have confirmed its identity.
-
LC-MS Analysis: If co-injection is inconclusive, analyze the peak by LC-MS. 3-aminopyrazine-2-carboxylic acid has a molecular weight of 139.11 g/mol . Look for an ion corresponding to [M+H]⁺ at m/z 139.04.
-
Formation Mechanism: The presence of unreacted starting acid suggests incomplete reaction. This could be due to:
-
Insufficient Coupling Reagent: The activating agent (e.g., CDI, T3P) was not added in sufficient stoichiometric excess.
-
Poor Quality Coupling Reagent: The coupling reagent may have degraded due to improper storage.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting Steps:
-
Increase the equivalents of the coupling reagent.
-
Ensure the coupling reagent is fresh and anhydrous.
-
Extend the reaction time or slightly increase the temperature, while monitoring for product degradation.
Q2: My LC-MS analysis shows a peak with a mass corresponding to my product plus another acyl group. What is this byproduct?
Answer:
This observation strongly suggests the formation of a diacylated byproduct, where the exocyclic 3-amino group has also been acylated. The formation of this byproduct is a common issue when the amino group's nucleophilicity is not sufficiently controlled[1].
Identification:
-
Mass Spectrometry: The mass of this byproduct would correspond to the molecular weight of your desired product plus the mass of the acylating agent minus the mass of water.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see the disappearance of the -NH₂ protons and the appearance of a new amide N-H proton signal. The aromatic protons on the pyrazine ring adjacent to the newly formed amide would also likely shift downfield.
Minimization Strategies:
-
Protecting Groups: Although it adds steps, protecting the 3-amino group before the amidation reaction is the most effective way to prevent this side reaction.
-
Controlled Addition of Reagents: Slowly adding the coupling agent or the carboxylic acid at a low temperature can help to favor the more reactive carboxylic acid's amidation over the acylation of the less nucleophilic amino group.
-
Choice of Coupling Agent: Milder coupling agents may offer better selectivity.
Q3: I have a persistent impurity with a similar polarity to my product that is difficult to remove by chromatography. How can I identify and eliminate it?
Answer:
An impurity with similar polarity could be a positional isomer or a closely related derivative. One common possibility is the formation of a dimer.
Potential Identity: Dimer
A dimer could form from the reaction of the 3-amino group of one molecule with the activated carboxylic acid of another.
-
Identification: High-resolution mass spectrometry (HRMS) is invaluable here. A dimer would have a mass-to-charge ratio corresponding to (2 x Molecular Weight of product) - H₂O. ¹H NMR would also show a more complex spectrum with overlapping signals.
-
Formation Conditions: Dimer formation is often favored at higher concentrations and temperatures.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Optimized Stoichiometry: Ensure that the methylamine is present in a sufficient excess to react with the activated carboxylic acid before it can react with another molecule of the starting material.
-
Purification: If the dimer does form, preparative HPLC with a high-resolution column may be necessary for separation. Recrystallization could also be effective if a suitable solvent system is found.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
The most prevalent synthetic strategies start from 3-aminopyrazine-2-carboxylic acid or its methyl ester[2]. Key methods include:
-
Amidation of the Ester: Direct reaction of methyl 3-aminopyrazine-2-carboxylate with an excess of methylamine[1].
-
Coupling Agent-Mediated Amidation: Activating 3-aminopyrazine-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) or propyl phosphonic anhydride (T3P), followed by the addition of methylamine[2][3].
What byproducts can be expected from the use of common coupling reagents?
The choice of coupling reagent will determine the nature of the stoichiometric byproducts that need to be removed during workup and purification[4].
| Coupling Reagent | Common Byproducts | Removal Strategy |
| Carbodiimides (e.g., EDC, DCC) | Urea derivatives | Filtration (for DCU) or aqueous wash |
| 1,1'-Carbonyldiimidazole (CDI) | Imidazole | Aqueous wash |
| T3P (Propylphosphonic Anhydride) | Phosphonic acid derivatives | Aqueous wash (typically with a mild base) |
How can I use NMR spectroscopy to confirm the structure of my product and identify impurities?
NMR spectroscopy is a powerful tool for the structural elucidation of pyrazine derivatives[5].
-
¹H NMR: For this compound, you should expect to see:
-
Two doublets in the aromatic region (around 7.8-8.2 ppm) for the pyrazine ring protons[2][6].
-
A broad singlet for the NH₂ protons (can be solvent dependent, ~7.5 ppm in DMSO-d₆)[2].
-
A signal for the amide N-H proton (often a triplet or quartet depending on coupling to the methyl group, ~9.1 ppm in DMSO-d₆)[2].
-
A doublet for the N-methyl protons.
-
-
¹³C NMR: The carbon spectrum will show characteristic signals for the pyrazine ring carbons and the amide carbonyl carbon (typically around 166 ppm)[2][6].
By comparing the spectra of your product with known spectra and analyzing the signals of any unexpected peaks, you can often deduce the structure of byproducts.
Visualizing Reaction Pathways and Analysis
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route and common byproduct pathways.
Diagram 2: General Workflow for Byproduct Identification
Caption: Systematic workflow for byproduct identification.
References
-
Korcová, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Bouz, G., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]
-
Guo, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ACS Publications (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. Available at: [Link]
-
Dai, A., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
ResearchGate (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... ResearchGate. Available at: [Link]
- Google Patents (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents.
-
Sugiarto, L., et al. (n.d.). Chemical Transformation of Pyrazine Derivatives. J. Ris. Kim. Available at: [Link]
-
ResearchGate (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Encyclopedia.pub (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Bouz, G., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Available at: [Link]
Sources
- 1. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-N-methylpyrazine-2-carboxamide Derivatives
Welcome to the technical support center dedicated to the synthesis and optimization of 3-Amino-N-methylpyrazine-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses the most frequently encountered problems during the synthesis of this compound and its derivatives. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
FAQ 1: Why is my amidation reaction showing low to no conversion?
Question: I am attempting to synthesize a this compound derivative from 3-aminopyrazine-2-carboxylic acid and an amine, but I am observing very low yields or recovering unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in amidation reactions involving 3-aminopyrazine-2-carboxylic acid is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the reacting amine.
Root Cause Analysis:
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If the activation is incomplete, the reaction will not proceed efficiently.
-
Low Nucleophilicity of the Amine: The amino group at the 3-position of the pyrazine ring is electron-deficient due to the electron-withdrawing nature of the pyrazine ring itself. This reduced nucleophilicity can make it a poor reactant in amidation reactions.[1]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, slowing down the reaction rate.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. An inappropriate solvent may not effectively solvate the reactants or intermediates, while insufficient temperature may not provide the necessary activation energy.[2]
Troubleshooting Workflow:
Below is a decision-making workflow to systematically troubleshoot low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocols & Explanations:
-
Improving Carboxylic Acid Activation:
-
Standard Coupling Reagents: For many standard amidations, activating the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in a solvent like DMSO can be effective.[3] The reaction proceeds through a highly reactive acyl-imidazolide intermediate.
-
Advanced Coupling Reagents: If CDI fails, more potent coupling reagents are recommended. Urnonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for sterically hindered or electron-deficient amines.[4] These reagents rapidly form an activated ester that readily reacts with the amine.
-
| Coupling Reagent | Common Solvents | Base | Key Advantages |
| CDI | DMSO, THF | None required | Cost-effective, byproducts are gaseous (CO2) and imidazole.[3] |
| EDC/HOBt | DCM, DMF | DIPEA, TEA | Reduces side reactions and racemization. |
| HATU/HBTU | DMF, NMP | DIPEA, TEA | High reactivity, suitable for challenging substrates.[4] |
-
Optimizing Reaction Conditions:
-
Microwave Synthesis: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[3][5] Typical conditions might involve heating at 120-150°C for 30-60 minutes.[3][6]
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally preferred as they can effectively dissolve the reactants and facilitate the reaction.[3]
-
FAQ 2: How can I minimize the formation of side products in my reaction?
Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities, making purification difficult. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a common challenge that can often be addressed by carefully controlling the reaction conditions and reagent choice.
Common Side Reactions and Solutions:
-
Dimerization/Polymerization: If the amine starting material has multiple reactive sites, self-condensation can occur.
-
Solution: Use a protecting group strategy for other reactive functional groups if present. Ensure slow addition of the more reactive coupling partner to maintain a low concentration and favor the desired intermolecular reaction.
-
-
Reaction with Solvent: Solvents like methanol can sometimes compete with the desired amine if a highly reactive intermediate is formed, leading to the formation of the methyl ester.[1]
-
Epimerization (for chiral centers): If your starting materials are chiral, the harsh conditions or certain coupling reagents can lead to racemization.
-
Solution: Use additives like HOBt (Hydroxybenzotriazole) or employ coupling reagents known to suppress racemization, such as COMU. Running the reaction at lower temperatures can also help.
-
Experimental Protocol for Minimizing Side Products:
Here is a general protocol designed to minimize side product formation:
-
Starting Material: Begin with methyl 3-aminopyrazine-2-carboxylate, as the direct acylation of 3-aminopyrazine-2-carboxamide can be challenging due to the low nucleophilicity of the amino group.[1]
-
Ammonolysis/Amination:
-
Disperse the methyl ester in an appropriate solvent (e.g., methanol).
-
Add an excess of the desired amine (e.g., methylamine).
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Caption: A common synthetic route to minimize side reactions.
Section 2: Purification and Characterization
FAQ 3: What is the most effective method for purifying my this compound derivative?
Question: My crude product is a mixture of the desired compound and several impurities. What is the best approach for purification?
Answer:
The choice of purification method depends on the nature of the impurities and the physical properties of your target compound.
Recommended Purification Techniques:
-
Flash Chromatography: This is the most common and often most effective method for separating the desired product from unreacted starting materials and side products.[3]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is often effective. For more polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary.[1]
-
-
Recrystallization: If a high-purity solid product is obtained after chromatography, recrystallization can be used to further enhance purity and obtain crystalline material suitable for analysis.
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for recrystallization.[1]
-
-
Acid-Base Extraction: If your product has basic or acidic functional groups that are distinct from the impurities, a liquid-liquid extraction with an acidic or basic aqueous solution can be a powerful preliminary purification step.
| Purification Method | Best For | Key Considerations |
| Flash Chromatography | Complex mixtures with varying polarities | Optimization of the solvent system is crucial.[3] |
| Recrystallization | Removing minor impurities from a solid product | Finding the right solvent system can be trial and error.[1] |
| Acid-Base Extraction | Separating acidic or basic compounds from neutral impurities | Ensure your product is stable to the pH changes. |
References
-
Konečná, K., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
-
Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Kauerová, E., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
Abdel-Wahab, B. F., et al. (2012). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. [Link]
-
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. [Link]
- Google Patents. (1991). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
- Google Patents. (1991). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
-
ResearchGate. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Simpen, I. N., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Sources
Troubleshooting 3-Amino-N-methylpyrazine-2-carboxamide NMR peak assignments
Technical Support Center: 3-Amino-N-methylpyrazine-2-carboxamide
Welcome to the technical support guide for troubleshooting NMR peak assignments of this compound. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in the structural elucidation of substituted heteroaromatic systems. Here, we address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound. What are the expected ¹H and ¹³C chemical shifts?
A1: This is the essential first step in any analysis. The chemical shifts for your compound are highly sensitive to the electronic environment, which is influenced by the solvent used for the NMR experiment.[1][2] The pyrazine ring is an electron-deficient system, generally causing its protons to appear downfield.[1]
Below is a table summarizing typical chemical shifts reported in the literature for this compound and structurally similar compounds in the two most common NMR solvents, CDCl₃ and DMSO-d₆.
| Assignment | Structure | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Comments |
| H-5 / H-6 | Pyrazine Ring Protons | In CDCl₃: 7.7 - 8.2In DMSO-d₆: 7.8 - 8.3 | In CDCl₃: ~126-132In DMSO-d₆: ~125-132 | These appear as doublets with a small coupling constant (J ≈ 2.4 Hz). Their exact assignment can be challenging.[3] |
| -CONH- | Amide Proton | In CDCl₃: ~7.9 (broad)In DMSO-d₆: ~9.2 (triplet or broad) | N/A | Highly solvent and concentration-dependent. May couple to the N-CH₃ protons.[3] Signal may broaden or disappear with traces of water. |
| -NH₂ | Amino Protons | In CDCl₃: Often undetectable or very broadIn DMSO-d₆: ~7.5 (broad singlet) | N/A | These are exchangeable protons. Their appearance is highly dependent on solvent, temperature, and water content.[3] |
| N-CH₃ | N-Methyl Protons | In CDCl₃: ~3.0 (doublet)In DMSO-d₆: ~2.8 (doublet) | In CDCl₃: ~26In DMSO-d₆: ~26 | Signal appears as a doublet due to coupling with the amide (-CONH-) proton (³J ≈ 5 Hz). |
| C=O | Carbonyl Carbon | N/A | In CDCl₃: ~166.6In DMSO-d₆: ~166.1 | This quaternary carbon is typically identified via ¹³C NMR or HMBC.[3] |
| C-2 / C-3 | Pyrazine Ring Carbons | N/A | In CDCl₃: ~146-156In DMSO-d₆: ~146-156 | These are quaternary carbons attached to the substituents. Their assignment requires 2D NMR. |
Note: Data compiled from literature values for this compound and closely related N-substituted 3-aminopyrazine-2-carboxamides.[3]
Q2: My -NH₂ and -CONH- proton signals are very broad, or I can't see them at all. How can I confirm their presence and assignment?
A2: This is a classic issue with molecules containing acidic protons (-OH, -NH). The phenomenon is due to chemical exchange with residual water in the NMR solvent or intermolecular hydrogen bonding.
Causality:
-
Chemical Exchange: Protons on heteroatoms can rapidly exchange with other acidic protons (like trace D₂O or H₂O in the solvent). If the exchange rate is on the NMR timescale, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[4]
-
Solvent Effects: In protic solvents like Methanol-d₄, exchange is very fast, and these signals are often not observed. In aprotic, hydrogen-bond accepting solvents like DMSO-d₆, exchange is slowed, and the signals are typically sharper and more defined compared to CDCl₃.[1][3]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation in adjacent protons, leading to signal broadening.
Troubleshooting Protocol: The D₂O Shake
This is a definitive experiment to identify exchangeable protons.
-
Acquire Standard ¹H NMR: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one or two drops of Deuterium Oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: The signals corresponding to the -NH₂ and -CONH- protons will have exchanged with deuterium from the D₂O (NH + D₂O ⇌ ND + HDO). As a result, their peaks will disappear or significantly diminish in the new spectrum. A new, broad peak for HDO may appear around 4.7 ppm.
Q3: The two pyrazine ring protons (H-5 and H-6) are close together. How do I unambiguously assign them and confirm my overall structure?
A3: When 1D spectra are insufficient due to signal overlap or ambiguity, 2D NMR experiments are the authoritative solution. For your molecule, a combination of COSY, HSQC, and HMBC will provide a complete and validated assignment.[5][6]
Workflow for Structural Elucidation:
Caption: A logical workflow for NMR peak assignment.
Step-by-Step 2D NMR Analysis:
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5]
-
Application: You will see a cross-peak connecting the signals of the two pyrazine protons, H-5 and H-6, confirming their coupling relationship. This helps distinguish them from other singlet or uncoupled signals.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[5]
-
Application: It will show a cross-peak between the H-5 signal and the C-5 carbon signal, and another between H-6 and C-6. It will also link the N-CH₃ proton signal to its corresponding carbon. This is the most reliable way to assign protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[5][7]
-
Application: This experiment provides the long-range connectivity needed for a definitive assignment.
-
Key HMBC Correlations for this compound:
Caption: Key 2- and 3-bond HMBC correlations.
-
The N-CH₃ protons should show a strong correlation to the carbonyl carbon (C=O) (a 2-bond correlation, ²J) and a weaker one to C-2 (a 3-bond correlation, ³J). This definitively connects the N-methyl group to the amide functionality.
-
H-5 will correlate to C-3 and C-6 .
-
H-6 will correlate to C-2 and C-5 .
-
By combining these correlations, you can distinguish between C-2/C-3 and C-5/C-6 and thus assign their attached protons, H-5 and H-6.
Q4: I am seeing more signals than expected, particularly for the N-methyl group. Could this be due to rotamers?
A4: Yes, this is a distinct possibility. The amide C-N bond has significant double-bond character due to resonance, which restricts free rotation.[8]
Causality: This restricted rotation can lead to the existence of two stable rotational isomers (rotamers), syn and anti, which interconvert slowly on the NMR timescale at room temperature. If this is the case, the N-methyl group (and potentially other nearby groups like the pyrazine protons) will exist in two different chemical environments, giving rise to two separate sets of peaks.
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Acquire Room Temperature Spectrum: Confirm the presence of doubled or unusually broad signals.
-
Increase Temperature: Acquire a series of ¹H NMR spectra at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C).
-
Analysis: As the temperature increases, the rate of rotation around the C-N amide bond increases. If the signals are due to rotamers, you will observe the pairs of peaks broaden, move closer together (coalesce), and eventually merge into a single, sharp, time-averaged signal at a sufficiently high temperature.[4][9] This observation is a definitive confirmation of dynamic exchange between rotamers.
References
-
Doležal, M., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
SpectraBase. Methyl 3-aminopyrazine-2-carboxylate. Available at: [Link]
-
Yusuf, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Veselá, L., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
Lewis, R.G., & Dyer, D.S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Guo, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available at: [Link]
-
Appelt, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Penchev, P.N., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
-
Abraham, R.J., et al. (2010). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]
-
LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of 3-Amino-N-methylpyrazine-2-carboxamide Through Derivatization
Introduction
3-Amino-N-methylpyrazine-2-carboxamide is a versatile scaffold belonging to the pyrazine class of heterocyclic compounds, which are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of this scaffold to enhance its therapeutic potential. Here, we provide a comprehensive resource of frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic points for derivatization on the this compound scaffold to modulate its biological activity?
A1: The this compound scaffold offers several key positions for chemical modification to explore structure-activity relationships (SAR). The primary points for derivatization are:
-
The Amino Group (Position 3): This group can be alkylated, acylated, or used as a handle for coupling with other moieties to explore its influence on target binding and pharmacokinetic properties.[5][6]
-
The Pyrazine Ring (Positions 5 and 6): These positions are amenable to the introduction of various substituents, such as alkyl or aryl groups, which can significantly impact the compound's lipophilicity and steric profile, thereby affecting cell permeability and target engagement.[7][8]
-
The Carboxamide Nitrogen: Modification of the N-methyl group or its replacement with other alkyl, aryl, or heterocyclic groups can alter the hydrogen bonding capacity and overall conformation of the molecule, which is often crucial for biological activity.[9]
Q2: What are the most common biological activities associated with derivatives of this compound?
A2: Pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects.[4] Key activities include:
-
Anticancer Activity: Many pyrazine derivatives have shown efficacy against various cancer cell lines by targeting crucial cellular pathways like Fibroblast Growth Factor Receptor (FGFR) signaling.[10]
-
Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and antifungal properties.[9][11]
-
Antitubercular Activity: Pyrazinamide, a related compound, is a first-line drug for tuberculosis treatment, and its derivatives are actively being explored to combat drug-resistant strains of Mycobacterium tuberculosis.[5][7][8]
-
Anti-inflammatory Activity: Some pyrazine derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1][3]
Q3: How do I choose an appropriate bioassay to screen my newly synthesized derivatives?
A3: The choice of bioassay depends on the intended therapeutic target. For instance:
-
Anticancer Screening: An initial screen using a panel of cancer cell lines (e.g., NCI-60) can provide a broad overview of cytotoxic activity. For target-specific activity, such as FGFR inhibition, biochemical assays measuring kinase activity followed by cellular assays to assess the inhibition of downstream signaling pathways are recommended.[10] A common method for assessing cell viability is the MTT assay.[12]
-
Antimicrobial Screening: The minimal inhibitory concentration (MIC) is a standard metric determined using broth microdilution or agar dilution methods against a panel of relevant bacterial or fungal strains.[4][9]
-
Antitubercular Screening: MIC values against Mycobacterium tuberculosis H37Rv are a primary indicator of activity. Assays like the Alamar Blue assay are commonly used for this purpose.[4]
Q4: What are the key strategies for improving the selectivity of my bioactive compounds?
A4: Enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic index.[13] Key strategies include:
-
Structure-Based Drug Design: Utilizing the 3D structure of the target protein to design derivatives that fit optimally into the binding site while creating steric clashes with off-targets.[14][15]
-
Exploiting Electrostatic Complementarity: Modifying the electrostatic properties of the molecule to favor interactions with the target's binding site over those of other proteins.[15][16]
-
Modulating Lipophilicity: Fine-tuning the lipophilicity of the compound can influence its distribution and reduce non-specific binding.[5]
-
Introducing Rigidity: Constraining the molecule's conformation can lock it into a bioactive shape that is more selective for the intended target.[17]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Q: I am consistently getting low yields during the amide coupling step to introduce new substituents on the carboxamide nitrogen. What are the likely causes and how can I troubleshoot this?
A: Low yields in amide coupling are a common issue and can stem from several factors.[18][19]
-
Cause 1: Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[18]
-
Cause 2: Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[18]
-
Solution:
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the generated acid and keep the amine in its free base form.[18] Use 2-3 equivalents of the base.
-
-
-
Cause 3: Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site.[18]
-
Cause 4: Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate.[18]
-
Solution:
-
Use anhydrous solvents (e.g., DMF, DCM) and reagents.
-
Dry your glassware thoroughly before use.
-
-
Issue 2: Poor Solubility of Derivatives
Q: My new derivatives are showing poor solubility in aqueous solutions, which is hindering their biological evaluation. How can I address this?
A: Poor aqueous solubility is a frequent challenge in drug development.
-
Solution 1: Introduce Polar Functional Groups:
-
Incorporate polar groups like hydroxyl (-OH), amino (-NH2), or morpholino moieties into the structure. These can improve hydrogen bonding with water.
-
Consider adding ionizable groups (e.g., carboxylic acids or amines) that can form salts with improved solubility.
-
-
Solution 2: Modify Lipophilicity:
-
While increased lipophilicity can sometimes enhance activity, excessive lipophilicity often leads to poor solubility.[5] Aim for a balanced logP value, typically between 1 and 3 for oral drug candidates.
-
-
Solution 3: Formulation Strategies:
-
For in vitro assays, consider using co-solvents like DMSO, but be mindful of their potential effects on the assay.
-
For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be explored.
-
Issue 3: Observed Off-Target Effects or Cytotoxicity
Q: My lead compound is potent but shows significant cytotoxicity in preliminary screens. How can I improve its selectivity?
A: Improving selectivity is a critical step in lead optimization.[13]
-
Solution 1: Identify and Mitigate Reactive Metabolites:
-
Certain functional groups can be metabolized to reactive species that cause toxicity. Computational tools can help predict potential sites of metabolism. Consider modifying these "metabolic hotspots."
-
-
Solution 2: Structure-Activity Relationship (SAR) Studies:
-
Synthesize a focused library of analogs with subtle structural changes around the core scaffold. This can help identify which parts of the molecule are crucial for on-target activity versus off-target effects.
-
-
Solution 3: Target-Based Rational Design:
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[18]
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the compound solutions to the cells and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 492 nm using a microplate reader.[12]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution)
-
Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[4]
-
Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]
-
Inoculate each well with the standardized microbial suspension.[4]
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[4]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Data Presentation
Table 1: Example of Structure-Activity Relationship (SAR) Data for Novel Derivatives
| Compound ID | R1 (Position 5) | R2 (Amide) | IC50 (µM) vs. Cancer Cell Line X | MIC (µg/mL) vs. M. tuberculosis |
| Parent | H | CH3 | >100 | 64 |
| Deriv-01 | Cl | CH3 | 52.3 | 32 |
| Deriv-02 | OCH3 | CH3 | 78.1 | 64 |
| Deriv-03 | H | Cyclopropyl | 45.8 | 16 |
| Deriv-04 | H | Phenyl | 12.5 | 8 |
Visualizations
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to improve drug selectivity? [synapse.patsnap.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hepatochem.com [hepatochem.com]
- 20. reddit.com [reddit.com]
- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: 3-Amino-N-methylpyrazine-2-carboxamide Stability and Degradation Studies
Welcome to the technical support center for 3-Amino-N-methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability and degradation studies for this compound. Given the limited published stability data specific to this compound, this document provides a framework based on first principles of organic chemistry, the known reactivity of its functional groups, and the authoritative guidelines from the International Council for Harmonisation (ICH).
Our objective is to provide not just protocols, but the scientific rationale behind them, enabling you to design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I cannot find any published stability data for this compound. Where should I start?
A1: It is not uncommon to work with novel or less-studied compounds lacking extensive stability profiles. The recommended starting point is to conduct forced degradation (stress testing) studies as outlined in the ICH guideline Q1A(R2).[1][2][3][4] These studies are designed to intentionally degrade the sample under more aggressive conditions than accelerated stability testing. The goal is to identify likely degradation products and pathways, and to develop a stability-indicating analytical method.
Q2: What are the key structural features of this compound that might be susceptible to degradation?
A2: The molecule has three key functional groups to consider:
-
The Pyrazine Ring: This is an electron-deficient aromatic heterocycle. While generally stable, aromatic rings can be susceptible to oxidation and photolytic reactions.
-
The Aromatic Amino Group (-NH2): Aromatic amines are known to be sensitive to oxidation, which can lead to colored degradation products.[5] They can also undergo photolytic degradation.[6][7]
-
The N-methylcarboxamide Group (-CONHCH3): The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule.[8][9][10]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups, the primary degradation pathways to investigate are:
-
Hydrolysis: Cleavage of the amide bond to form 3-aminopyrazine-2-carboxylic acid and methylamine. This is expected under acidic and basic conditions.[9][10]
-
Oxidation: Oxidation of the amino group or the pyrazine ring. This can be initiated by peroxides or exposure to atmospheric oxygen, potentially accelerated by light or metal ions.
-
Photodegradation: UV or visible light can provide the energy to initiate degradation, particularly involving the aromatic amine and the pyrazine ring system.[11][12][13][14][15]
Q4: How do I develop a stability-indicating analytical method?
A4: A stability-indicating method is one that can accurately quantify the parent drug without interference from degradants, impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16][18] The development process involves:
-
Performing forced degradation studies to generate degradants.
-
Using the stressed samples to develop an HPLC method (e.g., by screening different columns, mobile phases, and gradients) that separates the parent peak from all degradation product peaks.
-
Validating the method according to ICH Q2(R1) guidelines, paying special attention to specificity/selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration, temperature, or duration). The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure). ICH Q1A(R2) suggests targeting 5-20% degradation.[1] If no degradation is seen even under harsh conditions, the molecule can be considered highly stable. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the severity of the conditions (e.g., lower concentration of stressor, shorter time, lower temperature). |
| Appearance of new peaks in the chromatogram of the control sample. | Contamination of the solvent or glassware. Instability of the compound in the dissolution solvent. | Prepare fresh solutions with high-purity solvents and clean glassware. Evaluate the stability of the compound in the analytical solvent over the typical analysis time. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. Column degradation. Co-elution of degradants. | Optimize the mobile phase pH to ensure proper ionization of the analyte and degradants. Use a new column or a different stationary phase. Modify the gradient or mobile phase composition to improve separation. |
| Discoloration of the sample upon storage or stress testing. | Likely due to oxidation of the aromatic amino group. | This is valuable information. Characterize the colored degradant. If this occurs under normal storage conditions, consider the need for antioxidant excipients or packaging under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol is a starting point and should be adapted based on the observed results. The goal is to achieve modest degradation (5-20%) to facilitate the identification of degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions (as per ICH Q1A(R2)[1]):
-
Acid Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. b. Heat at 60°C for 24 hours. c. Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Base Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. b. Keep at room temperature for 8 hours. c. Neutralize with an equivalent amount of 0.1 N HCl and dilute to a final concentration of ~0.1 mg/mL.
-
Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep at room temperature for 24 hours, protected from light. c. Dilute to a final concentration of ~0.1 mg/mL.
-
Thermal Degradation (Dry Heat): a. Place a known amount of the solid compound in a vial. b. Heat in an oven at 80°C for 48 hours. c. Cool, dissolve in the solvent to a known concentration (e.g., 0.1 mg/mL), and analyze.
-
Photostability (as per ICH Q1B[11][12]): a. Expose the solid compound and a solution (e.g., 0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. A control sample should be wrapped in aluminum foil to protect it from light. c. Analyze both the exposed and control samples.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, using a suitable analytical method (e.g., HPLC-UV).
-
Assess the percentage degradation and the formation of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determine by scanning the UV spectrum of the parent compound).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject the mixture of stressed samples.
-
The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile, or use a different buffer), and column chemistry (e.g., phenyl-hexyl column) as needed to improve resolution.
3. Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This helps to ensure that no degradant peaks are co-eluting.
Predicted Degradation Pathways and Workflows
Below are diagrams illustrating the logical workflow for stability testing and the predicted chemical degradation pathways based on the molecule's structure.
Caption: Workflow for initiating stability studies.
Caption: Predicted chemical degradation pathways.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][1][2][3][4][19]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][11][12][14][15]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link][10]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. National Center for Biotechnology Information. [Link][5]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. Preprints.org. [Link][16]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link][17]
-
Analytical Techniques In Stability Testing. Separation Science. [Link][18]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. jordilabs.com [jordilabs.com]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijsdr.org [ijsdr.org]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. ICH Official web site : ICH [ich.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Profiles of 3-Amino-N-methylpyrazine-2-carboxamide and Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, particularly in the fight against tuberculosis, the pyrazine ring has proven to be a cornerstone of pharmacologically active scaffolds. Pyrazinamide (PZA), a first-line antitubercular drug, has been instrumental in shortening treatment regimens. However, the emergence of drug-resistant strains necessitates the exploration of novel analogs. This guide provides a detailed comparative analysis of the antimicrobial activity of a promising derivative, 3-Amino-N-methylpyrazine-2-carboxamide, against its well-established predecessor, Pyrazinamide.
Introduction: The Significance of Pyrazinamide and the Quest for Novel Analogs
Pyrazinamide holds a unique position in the chemotherapy of tuberculosis due to its potent sterilizing activity against semi-dormant mycobacteria residing in acidic environments, a feat not readily achieved by other first-line agents.[1] This property has been a critical factor in reducing the duration of tuberculosis treatment.[1] The clinical utility of PZA, however, is not without its challenges, including the development of resistance, primarily through mutations in the pncA gene, which encodes the enzyme responsible for activating PZA.
This has spurred research into a wide array of PZA analogs with the aim of discovering compounds that can bypass existing resistance mechanisms, exhibit broader antimicrobial activity, or possess improved pharmacokinetic profiles. Among these, derivatives of 3-aminopyrazine-2-carboxamide have garnered significant interest. This guide focuses on a specific N-substituted derivative, this compound, to provide a comparative perspective on its antimicrobial potential relative to Pyrazinamide.
Mechanism of Action: A Tale of Two Pathways
A fundamental point of differentiation between Pyrazinamide and its 3-amino substituted analogs lies in their proposed mechanisms of action.
Pyrazinamide: A Prodrug Requiring Bioactivation
Pyrazinamide is a classic example of a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the target organism to exert its antimicrobial effect. The widely accepted mechanism involves a two-step process:
-
Uptake and Conversion: PZA passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).
-
Acidic Environment and Efflux: In the acidic environment of the tuberculous lesion, a portion of POA is protonated to HPOA. While POA is actively effluxed, the uncharged HPOA can readily diffuse back into the mycobacterial cell. This leads to an accumulation of POA within the cytoplasm, disrupting membrane potential and interfering with cellular energy production.
Mutations in the pncA gene that result in a non-functional pyrazinamidase are the primary cause of PZA resistance.
Pyrazinamide Activation and Proposed Mechanism of Action
Caption: Pyrazinamide's conversion to pyrazinoic acid and its accumulation in acidic conditions.
This compound: A Shift in Molecular Targets
In contrast to PZA, evidence suggests that 3-aminopyrazine-2-carboxamide derivatives do not function as prodrugs requiring activation by pyrazinamidase. This implies a different mechanism of action and the potential to be active against PZA-resistant strains of M. tuberculosis. While the precise target is not definitively established and may vary with different substitutions, several studies point towards the inhibition of essential cellular processes:
-
Prolyl-tRNA Synthetase (ProRS) Inhibition: Research on 3-acylaminopyrazine-2-carboxamides, a closely related class of compounds, has identified mycobacterial ProRS as a probable target.[2][3] This enzyme is crucial for protein synthesis, and its inhibition would be lethal to the bacterium.
-
Enoyl-ACP Reductase (InhA) Inhibition: Molecular docking studies for some 3-substituted pyrazinamide derivatives have suggested potential interactions with InhA, a key enzyme in the mycolic acid biosynthesis pathway and the primary target of isoniazid.[4] However, experimental validation for this specific class of compounds is still needed.
The circumvention of the PncA activation pathway is a significant advantage, as it suggests that these analogs could be effective against PZA-resistant M. tuberculosis.
Proposed Mechanism for 3-Aminopyrazine-2-carboxamide Derivatives
Caption: Potential targets for 3-aminopyrazine-2-carboxamide derivatives, bypassing PZA's activation.
Comparative Antimicrobial Activity: A Data-Driven Assessment
The antimicrobial activity of both compounds is best assessed by their Minimum Inhibitory Concentration (MIC) values. It is crucial to note that the activity of Pyrazinamide is highly dependent on the pH of the culture medium, with significantly greater potency at an acidic pH (5.5-6.0) that mimics the environment of tuberculous lesions.
| Compound | Organism | pH | MIC (µg/mL) | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | 5.5 | 25 | [5] |
| M. tuberculosis H37Rv | 6.0 | 100 | [5] | |
| M. tuberculosis H37Rv | 6.8 | 200 | [5] | |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Not Specified | 12.5 | [6] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 5.6 | 1.56 | [7] |
| Various 3-(benzamido)pyrazine-2-carboxamides * | M. tuberculosis H37Rv | Not Specified | 1.95 - 31.25 | [2] |
Note: Direct MIC data for this compound is not available in the reviewed literature. The data presented is for structurally similar 3-aminopyrazine-2-carboxamide derivatives to provide a contextual comparison.
From the available data, it is evident that some 3-aminopyrazine-2-carboxamide derivatives exhibit potent antimycobacterial activity, with MIC values that are comparable or even superior to Pyrazinamide, especially when considering the activity of PZA at a near-neutral pH. The activity of these analogs at a lower pH, as is standard for PZA testing, suggests they maintain their potency under conditions relevant to the site of infection.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for the testing of mycobacteria.[8]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration.
Step-by-Step Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar.
-
Prepare a suspension of the mycobacterial colonies in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Preparation of Drug Plates:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds (this compound and Pyrazinamide) in Middlebrook 7H9 broth. For Pyrazinamide, it is advisable to prepare plates with broth adjusted to both pH 6.8 and pH 5.6 to observe its pH-dependent activity.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
-
Inoculation:
-
Add the standardized mycobacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days, or until growth is clearly visible in the positive control wells.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the mycobacteria. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Conclusion and Future Directions
The comparison between this compound and Pyrazinamide reveals a promising avenue for the development of new antitubercular agents. While Pyrazinamide remains a cornerstone of tuberculosis therapy, its reliance on activation by PncA and its pH-dependent activity are notable limitations.
The 3-aminopyrazine-2-carboxamide scaffold, as represented by its N-methyl derivative and other analogs, offers several potential advantages:
-
Alternative Mechanism of Action: By not requiring activation by pyrazinamidase, these compounds have the potential to be effective against PZA-resistant strains of M. tuberculosis.
-
Potent Antimycobacterial Activity: The available data on related analogs suggest that this class of compounds can exhibit potent activity, with MIC values in a clinically relevant range.
Further research is warranted to fully elucidate the antimicrobial profile of this compound. Direct head-to-head comparative studies with Pyrazinamide under standardized conditions are necessary to definitively assess its relative potency. Moreover, a thorough investigation into its precise mechanism of action will be crucial for its future development as a potential therapeutic agent. The exploration of such analogs is a critical step forward in the ongoing effort to combat drug-resistant tuberculosis.
References
- Jandourek, O., et al. (2017).
-
S.A., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules. [Link]
-
PubMed. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PubMed. [Link]
- Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
- Clinical and Laboratory Standards Institute. (2018). M24: Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI.
- Heifets, L. B., & Iseman, M. D. (1985). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Journal of clinical microbiology.
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
- Heifets, L. B. (1985). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. PMC.
-
Shi, W., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. PMC. [Link]
-
CDC Stacks. (2019). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. CDC Stacks. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- S.A., et al. (2021). Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies. PMC.
- S.A., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.
-
S.A., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
- S.A., et al. (2014). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PMC.
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI. CLSI. [Link]
-
ResearchGate. (2017). The most active compounds docked into the active site of InhA... ResearchGate. [Link]
- S.A., et al. (2026). Full article: Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Taylor & Francis Online.
-
CDC Stacks. (2019). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. CDC Stacks. [Link]
-
Shi, W., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. PMC. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
The Evolving Landscape of 3-Amino-N-methylpyrazine-2-carboxamide Derivatives: A Comparative Guide to Structure-Activity Relationships
The 3-amino-N-methylpyrazine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing upon experimental data from seminal studies in the fields of oncology and infectious diseases. We will dissect the nuanced effects of chemical modifications at key positions of the pyrazine core, offering insights into the rational design of next-generation inhibitors.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core is a bioisostere of various endogenous ligands, allowing it to interact with a wide range of biological targets. Its inherent chemical features, including hydrogen bond donors and acceptors, and an aromatic system, provide a robust framework for molecular recognition. The exploration of this scaffold has predominantly branched into two major therapeutic avenues: as kinase inhibitors for cancer therapy and as antimicrobial agents, particularly against Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. We will now explore the SAR at three key positions: the N-methylcarboxamide moiety, the 3-amino group, and the pyrazine ring itself.
Modifications at the N-Methylcarboxamide Group: A Gateway to Potency
The substituent attached to the carboxamide nitrogen plays a pivotal role in determining the potency and selectivity of these derivatives.
In the realm of antimicrobial research, particularly against mycobacteria, modifications at this position have yielded significant insights. A study on N-substituted 3-aminopyrazine-2-carboxamides revealed distinct activity profiles based on the nature of the substituent.[1][2]
-
Alkyl Derivatives: An increase in the length of the alkyl chain on the carboxamide nitrogen was found to correlate with enhanced antimycobacterial and antibacterial activity.[1][2]
-
Phenyl and Benzyl Derivatives: While phenyl derivatives exhibited antibacterial activity, benzyl derivatives were largely inactive.[1][2] The substitution pattern on the phenyl ring is also critical. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against Mycobacterium tuberculosis H37Rv.[1][2]
The following workflow illustrates the general synthetic approach to generating diversity at the N-carboxamide position.
Caption: General synthetic workflow for N-substituted derivatives.
For the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the N-carboxamide position has been extensively explored to achieve potent and selective compounds. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors.[3][4][5] Structure-activity relationship studies led to the identification of compound 18i as a pan-FGFR inhibitor with significant in vitro activity against FGFR1–4.[3][4][5] This compound effectively blocked the activation of FGFR and its downstream signaling pathways.[3][4]
The following table summarizes the comparative activity of representative N-substituted derivatives.
| Compound ID | R Group (on N-carboxamide) | Target | Activity (MIC/IC50) | Reference |
| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 µg/mL | [1][2] |
| 10 | n-hexyl | Antibacterial | 500 µM | [2] |
| 11 | n-heptyl | Antibacterial | 250 µM | [2] |
| 18i | Substituted Phenyl | Pan-FGFR | IC50 (SNU-16) = 1.88 µM | [4] |
| 4 | Phenyl | AXL1 Kinase | 41% Inhibition | [6][7] |
Modifications at the 3-Amino Group: Fine-Tuning Selectivity
The 3-amino group serves as a crucial interaction point with target proteins and its modification can significantly impact biological activity.
Acylation of the 3-amino group has been a successful strategy in developing potent antimycobacterial agents. A study focused on adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide revealed that 3-acylaminopyrazine-2-carboxamides are highly active against various mycobacterial strains.[8]
-
Benzamido Derivatives: The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with MIC values ranging from 1.95 to 31.25 µg/mL.[8] The preference for 4'-substitution over 2'-substitution on the benzene ring was a key SAR finding.[8]
-
Importance of the C-2 Carboxamide: The study also highlighted the critical role of the unsubstituted carboxamide at the C-2 position for maintaining antimycobacterial activity.[8]
The proposed interaction of these derivatives with the target, mycobacterial prolyl-tRNA synthetase (ProRS), is depicted in the following diagram.
Caption: Putative binding mode in mycobacterial ProRS.
Modifications on the Pyrazine Ring: Exploring New Chemical Space
Substitutions on the pyrazine ring itself offer another avenue for optimizing the pharmacological properties of these derivatives.
In the development of FGFR inhibitors, methylation at the 6-position of the pyrazine ring was a key design element in the 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide series.[3][4][5] This modification likely influences the conformational preference of the molecule, facilitating a better fit within the ATP-binding pocket of the kinase.
While the focus of many studies has been on the carboxamide and amino groups, substitutions on the pyrazine ring have also been explored. For instance, the introduction of a 5-tert-butyl group in related pyrazine-2-carboxamide series has been shown to enhance antimycobacterial activity.[9]
Experimental Protocols: A Guide to Evaluation
The biological evaluation of these derivatives relies on a set of standardized and robust experimental protocols.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Kinase Inhibition Assay (e.g., FGFR Kinase Assay)
The inhibitory activity of compounds against specific kinases is typically evaluated using in vitro biochemical assays.
Step-by-Step Methodology:
-
Reagents: Recombinant human FGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the test compound.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using methods such as radioactive assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modifications and robust biological evaluation. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives against other diseases where the targeted pathways are implicated.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health. [Link]
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. National Institutes of Health. [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]
-
Development of new antituberculous active pyrazines evaluated in co-operation with TAACF program within a period of 15 years. ResearchGate. [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. ACS Publications. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 9. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 3-Amino-N-methylpyrazine-2-carboxamide and its analogues
An In-Depth Comparative Guide to 3-Amino-N-methylpyrazine-2-carboxamide and Its Analogues in Drug Discovery
In the landscape of medicinal chemistry, the pyrazine scaffold serves as a privileged core structure for the development of novel therapeutic agents. Among its many derivatives, this compound and its analogues have emerged as a versatile class of compounds with significant potential in treating a range of diseases, from infectious diseases like tuberculosis to various forms of cancer. This guide provides a comprehensive comparative analysis of these compounds, grounded in experimental data and structure-activity relationships, to aid researchers and drug development professionals in navigating this promising chemical space.
Introduction: The Versatility of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal foundation for interacting with biological targets.[1] The parent compound of one major branch of this family, pyrazinamide, is a frontline drug for treating tuberculosis (TB).[2][3] It functions as a prodrug, converted to its active form, pyrazinoic acid, which is crucial for its antimycobacterial effect.[2][4] This foundational discovery has spurred extensive research into related pyrazinecarboxamides, including this compound, leading to the exploration of analogues with expanded therapeutic applications, notably as kinase inhibitors in oncology.[5][6]
This guide will dissect the structural nuances, mechanisms of action, and comparative efficacy of this compound analogues, categorized by their primary therapeutic targets: antimycobacterial agents and anticancer agents (specifically FGFR inhibitors).
Chemical Structures and Properties: A Comparative Overview
The core structure of this compound provides a rich template for chemical modification. Analogues are typically generated by substitutions at three key positions: the 3-amino group, the N-methyl group of the carboxamide, and other positions on the pyrazine ring. These modifications significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and biological activity.[2][7]
| Compound/Analogue | Core Structure | Key Substitutions | Primary Therapeutic Target | Reference |
| Pyrazinamide (PZA) | Pyrazine-2-carboxamide | - | Mycobacterium tuberculosis | [2] |
| This compound | 3-Aminopyrazine-2-carboxamide | N-methyl on carboxamide | Varied (Antimycobacterial, Anticancer) | [8][9][10] |
| 3-(Alkylamino)-N-methylpyrazine-2-carboxamides | 3-Aminopyrazine-2-carboxamide | Alkyl chains on 3-amino group | Mycobacterium tuberculosis | [7][11] |
| 3-Acylaminopyrazine-2-carboxamides | 3-Aminopyrazine-2-carboxamide | Acyl groups on 3-amino group | Mycobacterial Prolyl-tRNA Synthetase (ProRS) | [8] |
| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | 3-Aminopyrazine-2-carboxamide | Substituted phenyl on carboxamide, methyl on pyrazine ring | Fibroblast Growth Factor Receptors (FGFR) | [5][6] |
Mechanisms of Action: A Tale of Two Targets
The biological activity of these pyrazine derivatives is highly dependent on their structural modifications, leading to distinct mechanisms of action.
Antimycobacterial Activity: Targeting Essential Bacterial Processes
The antimycobacterial effects of pyrazinecarboxamides are multifaceted.
-
Pyrazinamide (Prodrug Activation): The classic example, pyrazinamide, is a prodrug that passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts it to pyrazinoic acid (POA).[3][4] POA has recently been shown to target the PanD protein, a crucial enzyme in the biosynthesis of coenzyme A, leading to metabolic disruption and cell death.[4]
Caption: Mechanism of Pyrazinamide Action.
-
Direct Enzyme Inhibition: More recent analogues have been designed to bypass the prodrug activation step and directly inhibit essential mycobacterial enzymes. For example, certain 3-acylaminopyrazine-2-carboxamides have been identified as inhibitors of prolyl-tRNA synthetase (ProRS), an enzyme vital for protein synthesis.[8] This direct inhibition offers a potential strategy to overcome resistance mechanisms associated with mutations in the pncA gene.
Anticancer Activity: Inhibition of FGFR Signaling
In the realm of oncology, a distinct set of 3-aminopyrazine-2-carboxamide analogues have been engineered as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation, migration, and survival in various cancers.[1] These pyrazine-based inhibitors bind to the ATP-binding pocket of the FGFR kinase domain, preventing its phosphorylation and blocking downstream signaling pathways such as MAPK, AKT, and PLCγ.[5]
Caption: Workflow for MIC Determination.
Methodology:
-
Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) and prepare a two-fold serial dilution series in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well containing the diluted compounds. Include a drug-free well for a positive growth control and a bacteria-free well for a negative control.
-
Incubation: Seal the plates and incubate at 37°C in a humidified atmosphere.
-
Growth Assessment: After the incubation period, add a viability indicator such as Resazurin and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change. [3]
Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol describes a method to quantify the direct inhibitory effect of analogues on FGFR kinase activity.
Methodology:
-
Assay Setup: In a 96-well plate, combine the recombinant human FGFR kinase enzyme, a suitable kinase buffer, and a specific peptide substrate.
-
Compound Addition: Add the test pyrazine analogues at various concentrations (typically in a serial dilution). Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value. [5]
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals clear SAR trends that can guide future drug design:
-
For Antimycobacterial Agents: Lipophilicity is a dominant factor. Increasing the length of the alkyl chain on the 3-amino group generally enhances activity up to a certain point, after which it plateaus. [7][11]This suggests an optimal lipophilicity range for penetrating the mycobacterial cell wall without compromising solubility.
-
For Anti-FGFR Agents: The SAR is more specific and relies on key interactions within the kinase ATP-binding pocket. The 3-amino-pyrazine-2-carboxamide core appears to form crucial hydrogen bonds with the hinge region of the kinase. [5]Substitutions on the carboxamide nitrogen are critical for achieving potency and selectivity. The superior activity of compound 18i, with its methyl-thiomorpholine 1,1-dioxide moiety, highlights the importance of this position for exploring interactions with the solvent-exposed region of the active site. [5][6]
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutics. The comparative analysis demonstrates that subtle chemical modifications can dramatically shift the therapeutic application from treating tuberculosis to fighting cancer. For antimycobacterial drug development, future efforts should focus on designing compounds with direct inhibitory mechanisms to circumvent existing resistance, while optimizing lipophilicity for improved cell penetration. In the oncology space, the focus should be on enhancing selectivity for specific FGFR isoforms to minimize off-target effects and further refining the carboxamide substituent to maximize potency. As our understanding of the underlying biology of these diseases evolves, the versatility of the pyrazinecarboxamide core will undoubtedly continue to provide a robust platform for the discovery of next-generation medicines.
References
- Benchchem.
- Zitko, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF.
- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
- Dolezal, M., et al. (2006).
- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
- ResearchGate. Comparison of pyrazinamide (PZA) and quinoxalinone “12” with their oxa analogs.
- Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation.
- Zitko, J., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
- ResearchGate.
- Cenmed Enterprises. This compound (C007B-506034).
- ChemScene. 36204-76-9 | this compound.
- Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLoS One.
- Pavek, P., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cenmed.com [cenmed.com]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Target of Novel Pyrazinecarboxamides in Mycobacteria
For researchers, scientists, and drug development professionals dedicated to combating mycobacterial diseases like tuberculosis, the pyrazinecarboxamide scaffold represents a cornerstone of chemotherapy. The remarkable efficacy of pyrazinamide (PZA), a first-line anti-tuberculosis drug, has spurred continued interest in this chemical class. This guide provides an in-depth, technical comparison of methodologies for validating the molecular target of novel pyrazinecarboxamide derivatives, using 3-Amino-N-methylpyrazine-2-carboxamide as a conceptual starting point, and drawing from the extensive research on PZA.
The Enigmatic Mechanism of Pyrazinamide: A Framework for Target Discovery
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][2][3] The precise molecular target of POA has been a subject of extensive research and debate. Several proteins have been proposed as targets, including fatty acid synthase I (FAS-I)[2][4], ribosomal protein S1 (RpsA)[5], and aspartate decarboxylase (PanD).[5][6]
A compelling recent model suggests that POA binds to PanD, an essential enzyme in coenzyme A biosynthesis, not to inhibit it directly, but to trigger its degradation by the ClpC1-ClpP protease.[7] This novel mechanism of action, where a small molecule induces target degradation, highlights the complex biology that can be exploited in anti-mycobacterial drug discovery. The multifaceted investigation into PZA's mechanism provides a valuable roadmap for validating the targets of new pyrazinecarboxamide analogs.
Core Strategies for Target Validation: A Comparative Analysis
Validating the molecular target of a novel compound is a critical step in drug development, providing a solid foundation for mechanism-based optimization and predicting potential resistance mechanisms.[8][9] Below is a comparison of key experimental approaches.
Genetic Approaches: Unmasking the Target Through Resistance
Generating and characterizing spontaneous resistant mutants is a powerful and unbiased method to identify potential drug targets.[10][11] The underlying principle is that mutations in the target protein that prevent drug binding, or in genes involved in drug uptake or activation, will confer a survival advantage in the presence of the compound.
Caption: Workflow for target identification using resistant mutant selection and whole-genome sequencing.
-
Culture Preparation: Grow a culture of Mycobacterium tuberculosis (e.g., H37Rv) to mid-log phase in an appropriate liquid medium.
-
Plating: Plate a high density of cells (e.g., 10^8 CFU) onto solid medium (e.g., Middlebrook 7H11 agar) containing the 3-aminopyrazine-2-carboxamide derivative at a concentration 2-4 times the minimum inhibitory concentration (MIC).
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation and Verification: Pick individual colonies that appear on the drug-containing plates. Re-streak onto both drug-free and drug-containing media to confirm the resistance phenotype.
-
MIC Determination: Determine the MIC of the compound for the resistant isolates to quantify the level of resistance.
-
Genomic DNA Extraction and Sequencing: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain. Perform whole-genome sequencing.
-
Bioinformatic Analysis: Compare the genomes of the resistant mutants to the wild-type reference to identify mutations.
| Technique | Principle | Advantages | Disadvantages | References |
| Resistant Mutant Selection & WGS | Identifies mutations that confer resistance, pointing to the drug's target or resistance mechanisms. | Unbiased; identifies targets and resistance mechanisms simultaneously. | Can be time-consuming; mutations may occur in genes not directly related to the target (e.g., efflux pumps). | [10][11] |
| Target Overexpression | Increased levels of the target protein can titrate the drug, leading to a higher MIC. | Relatively straightforward to perform; provides strong evidence for a direct drug-target interaction. | Not all targets will show a clear MIC shift upon overexpression; high levels of protein expression can be toxic. | [12] |
| Genetic Depletion (e.g., CRISPRi, Dual-Control Switch) | Reducing the expression of an essential target gene can sensitize the bacteria to the drug. | Allows for the validation of essential genes as targets; can provide insights into the physiological consequences of target inhibition. | Technically more complex to implement; requires a robust and well-characterized gene silencing system. | [13][14] |
Biochemical and Biophysical Approaches: Probing the Direct Interaction
While genetic methods provide strong evidence for a target's involvement, biochemical and biophysical assays are essential for demonstrating a direct interaction between the compound and the purified target protein.
Sources
- 1. Mechanisms of pyrazinamide resistance in mycobacteria: importance of lack of uptake in addition to lack of pyrazinamidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 3. The paradox of pyrazinamide: an update on the molecular mechanisms of pyrazinamide resistance in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and validation of novel drug targets in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genetic strategy to identify targets for the development of drugs that prevent bacterial persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Overcoming Pyrazinamide Resistance in MDR-TB: A Comparative Analysis of Pyrazinamide Analogues
A Technical Guide for Researchers and Drug Development Professionals
The Critical Role and Challenge of Pyrazinamide in TB Therapy
Pyrazinamide is a cornerstone of first-line anti-tuberculosis therapy, prized for its potent sterilizing activity against semi-dormant bacilli in acidic environments, a feat not achievable by other first-line drugs. This unique capability significantly shortens the duration of TB treatment. However, the rise of MDR-TB, characterized by resistance to at least isoniazid and rifampicin, is often accompanied by PZA resistance, severely compromising treatment efficacy and leading to poorer patient outcomes. Understanding and overcoming PZA resistance is, therefore, a paramount objective in TB drug development.
Mechanism of Action and the Predominance of pncA-Mediated Resistance
The efficacy of PZA is dependent on its conversion to the active form, pyrazinoic acid (POA). This bioactivation is a two-step process, as illustrated below.
Caption: The bioactivation pathway of Pyrazinamide (PZA) within Mycobacterium tuberculosis.
A vast majority of PZA resistance, estimated to be between 72% and 97%, is attributed to mutations in the pncA gene. These mutations result in a dysfunctional or inactive pyrazinamidase (PZase) enzyme, preventing the conversion of PZA to its active POA form. Consequently, the drug remains inert, and the bacterium survives. This singular, dominant resistance mechanism makes the development of PZA analogues that can bypass this activation step a highly attractive therapeutic strategy.
The Analogue Approach: Bypassing pncA-Mediated Resistance
The central hypothesis for overcoming PZA resistance is to design analogues that either do not require PZase activation or are less susceptible to efflux. The introduction of modifications to the core pyrazine ring structure, such as the N-methyl group in the conceptual "3-Amino-N-methylpyrazine-2-carboxamide," aims to achieve this. By altering the chemical properties of the molecule, these analogues could potentially exert their anti-tubercular effect through alternative mechanisms or by being recognized by different bacterial enzymes.
Comparative Analysis of Pyrazinamide and Its Analogues
The table below summarizes the in-vitro activity of PZA and several of its analogues against both PZA-susceptible (PZA-S) and PZA-resistant (PZA-R) strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Structure | MIC against PZA-S M. tuberculosis (μg/mL) | MIC against PZA-R M. tuberculosis (μg/mL) | Key Findings & Rationale |
| Pyrazinamide (PZA) | Pyrazine with a carboxamide group at position 2. | 25-100 (at acidic pH) | >500 | The baseline compound, requires acidic pH and PZase for activation. Ineffective against strains with pncA mutations. |
| Pyrazinoic Acid (POA) | The active form of PZA. | 25-100 (at acidic pH) | 25-100 (at acidic pH) | Bypasses the need for PZase activation and is therefore effective against most PZA-R strains in vitro. However, its poor membrane permeability limits its clinical utility. |
| 5-Cl-Pyrazinamide | PZA with a chlorine atom at position 5. | 6.25-25 | 6.25-25 | Demonstrates activity against both PZA-S and PZA-R strains, suggesting it may not require PZase activation or has an alternative mechanism of action. |
| Morphazinamide | An analogue of PZA. | 50 | >200 | While historically used, it shows limited activity against PZA-R strains, indicating a probable reliance on the same activation pathway as PZA. |
Experimental Protocol: Assessing Cross-Resistance Using Microplate Alamar Blue Assay (MABA)
To evaluate the efficacy of a novel PZA analogue like this compound and determine cross-resistance patterns, a standardized MIC determination assay is essential. The MABA is a widely used, reliable, and cost-effective method.
Principle
This assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink/fluorescent red upon reduction by metabolically active cells. The MIC is determined as the lowest drug concentration that prevents this color change.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis strains (both PZA-S and PZA-R) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to achieve the final inoculum.
-
-
Drug Plate Preparation:
-
In a 96-well microplate, serially dilute the test compounds (e.g., this compound, PZA, POA) in 7H9 broth (acidified to pH 5.8 for PZA testing).
-
Include a drug-free well for a positive growth control and a well with media only for a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24-48 hours.
-
Record the results. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using MABA.
Conclusion and Future Directions
The development of PZA analogues presents a viable and promising strategy to combat the growing threat of PZA-resistant MDR-TB. By designing compounds that circumvent the pncA-dependent activation pathway, it is possible to restore efficacy against a large proportion of resistant strains. The comparative data on analogues like 5-Cl-pyrazinamide demonstrate the potential of this approach.
Future research should focus on synthesizing and screening novel analogues, such as this compound, to identify candidates with potent activity against PZA-R strains, favorable pharmacokinetic profiles, and low toxicity. A comprehensive understanding of their mechanism of action will be crucial for their successful clinical development and for anticipating potential new resistance mechanisms. The systematic evaluation of these next-generation compounds is a critical step in reinforcing our arsenal against the global challenge of drug-resistant tuberculosis.
References
-
Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacillus. Nature Medicine, 2(6), 662–667. [Link]
-
Mphahlele, M., et al. (2019). Pyrazinamide resistance and pncA gene mutations in Mycobacterium tuberculosis: A review of the literature. Journal of Tuberculosis Research, 7(2), 73-86. [Link]
-
Sun, H., et al. (2020). 5-Chloropyrazinamide, an Anti-tubercular Agent with a Unique Resistance Profile. Antimicrobial Agents and Chemotherapy, 64(10), e00959-20. [Link]
-
Yates, M. D., et al. (2001). Characterization of the morA gene of Mycobacterium kansasii and its identity to the pzaA gene of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 47(6), 861-863. [Link]
Comparative Efficacy of 3-Amino-N-methylpyrazine-2-carboxamide and Isoniazid Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents. This guide provides a detailed, objective comparison of the established first-line antitubercular drug, Isoniazid (INH), and a promising candidate from the pyrazinamide analog family, 3-Amino-N-methylpyrazine-2-carboxamide. This analysis is grounded in available experimental data to inform research and drug development efforts.
Introduction: The Imperative for New Anti-TB Agents
Tuberculosis remains a global health crisis, with drug resistance posing a significant challenge to effective treatment. Isoniazid, a cornerstone of anti-TB therapy for decades, is increasingly compromised by resistance. This has spurred the investigation of new chemical entities, including modifications of existing drugs like pyrazinamide, to identify compounds with novel mechanisms of action or improved efficacy against resistant strains. This compound belongs to a class of pyrazinamide derivatives that have demonstrated antimycobacterial activity, warranting a closer examination of its potential.
Mechanisms of Action: A Tale of Two Pathways
The antimicrobial strategies of Isoniazid and this compound diverge significantly, targeting distinct essential pathways in M. tuberculosis.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, the resulting isonicotinic acyl-NADH complex primarily inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust permeability barrier. By disrupting mycolic acid synthesis, Isoniazid compromises the structural integrity of the cell wall, leading to bacterial cell death.
This compound: Targeting Protein Synthesis
While the exact mechanism of this compound is not yet fully elucidated, extensive research on its parent class, 3-aminopyrazine-2-carboxamide derivatives, strongly suggests a different target: prolyl-tRNA synthetase (ProRS) .[1] This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). Inhibition of ProRS would halt protein production, leading to bacterial growth arrest and eventual death. This proposed mechanism is distinct from that of Isoniazid and represents a potentially valuable new target for anti-TB drug development.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of an antimicrobial agent is a primary indicator of its potential. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Citation |
| Isoniazid | H37Rv (susceptible) | 0.02 - 0.06 | [3] |
| This compound Analogs | H37Rv | 1.95 - 31.25 | [4] |
| (4'-substituted 3-(benzamido)pyrazine-2-carboxamides) | |||
| Other 3-Aminopyrazine-2-carboxamide Derivatives | H37Rv | 12.5 | [3][5] |
| (e.g., 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) |
Analysis:
-
Isoniazid exhibits potent in vitro activity against susceptible strains of M. tuberculosis, with very low MIC values.
-
While not as potent as Isoniazid against susceptible strains, the activity of these pyrazinamide analogs is significant, especially considering their potential for a different mechanism of action that could be effective against Isoniazid-resistant strains.
Resistance Mechanisms
Understanding how bacteria develop resistance is crucial for the longevity of any antimicrobial agent.
Isoniazid Resistance
The primary mechanism of Isoniazid resistance involves mutations in the katG gene.[1][2] These mutations can lead to a dysfunctional or absent KatG enzyme, preventing the activation of the prodrug. Less commonly, mutations can occur in the promoter region of the inhA gene, leading to its overexpression and overcoming the inhibitory effect of activated Isoniazid.
Potential Resistance to this compound
Given the proposed mechanism of action, resistance to this compound would likely arise from mutations in the gene encoding prolyl-tRNA synthetase (ProRS) . Such mutations could alter the drug's binding site on the enzyme, reducing its inhibitory effect. Further research is needed to confirm this and to investigate other potential resistance pathways, such as drug efflux pumps.
Pharmacokinetics and In Vivo Efficacy: A Preliminary Outlook
Pharmacokinetic properties and in vivo efficacy are critical determinants of a drug's clinical utility.
Isoniazid
Isoniazid is well-absorbed orally and distributes widely throughout the body, including into cerebrospinal fluid. Its metabolism is subject to genetic polymorphism (acetylation status), which can affect drug levels and the risk of toxicity. In vivo, Isoniazid demonstrates potent bactericidal activity, particularly against rapidly dividing bacilli.
This compound and Pyrazinamide Analogs
Specific pharmacokinetic and in vivo efficacy data for this compound are not yet available. However, we can draw some inferences from its parent compound, pyrazinamide. Pyrazinamide is also well-absorbed orally and is known for its sterilizing activity against semi-dormant mycobacteria in acidic environments. The pharmacokinetic profiles of pyrazinamide derivatives can be variable.[6] In vivo studies of pyrazinamide have shown its efficacy in animal models, although it is less active against rapidly replicating bacteria compared to Isoniazid.[2][7][8] Further in vivo studies are essential to determine the efficacy of this compound in relevant animal models of tuberculosis.
Experimental Methodologies
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This is a common and reliable method for determining the MIC of compounds against M. tuberculosis.
Protocol:
-
Preparation of Mycobacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized turbidity.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The diluted mycobacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of Isoniazid and this compound.
-
Isoniazid remains a highly potent drug against susceptible M. tuberculosis, but its utility is threatened by rising resistance. Its mechanism of action is well-established.
-
This compound , as a representative of a class of pyrazinamide analogs, presents a promising alternative. While its in vitro potency may be lower than that of Isoniazid against susceptible strains, its potential novel mechanism of action targeting prolyl-tRNA synthetase could be a significant advantage, particularly against Isoniazid-resistant isolates.
Future research should focus on:
-
Determining the specific MIC of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Elucidating the precise molecular interactions with its target, prolyl-tRNA synthetase.
-
Conducting in vivo efficacy studies in animal models to assess its therapeutic potential.
-
Characterizing its pharmacokinetic and safety profiles.
The development of new anti-TB agents is a complex but critical endeavor. A thorough understanding of the comparative strengths and weaknesses of novel candidates like this compound against established drugs such as Isoniazid is essential to guide the next generation of tuberculosis therapies.
References
-
Juhás, M., Pallabothula, V. S. K., Grabrijan, K., Šimovičová, M., Janďourek, O., Konečná, K., Bárta, P., Paterová, P., Gobec, S., Sosič, I., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Pharmaceuticals, 15(3), 336. [Link]
-
Lanoix, J. P., & Nuermberger, E. L. (2018). Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice. Frontiers in Cellular and Infection Microbiology, 8, 18. [Link]
-
Unissa, A. N., & Hanna, L. E. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection and Drug Resistance, 9, 233–243. [Link]
-
Juhás, M., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Pharmaceuticals, 15(3), 336. [Link]
-
Zhang, Y. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0012-2013. [Link]
-
D-S. Kim, et al. (2011). Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections. Antimicrobial Agents and Chemotherapy, 55(10), 4676-4681. [Link]
-
Wikipedia. (n.d.). Pyrazinamide. [Link]
-
Simões, M. F., et al. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy, 59(8), 4945-4952. [Link]
-
Gumbo, T., et al. (2014). Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy, 58(7), 3776-3783. [Link]
-
Rock, F. L., et al. (2017). Peptidyl tRNA Hydrolase Is Required for Robust Prolyl-tRNA Turnover in Mycobacterium tuberculosis. mBio, 8(3), e00624-17. [Link]
-
Zhang, Y. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1095. [Link]
-
Alsultan, A., et al. (2016). Population Pharmacokinetics of Pyrazinamide in Patients with Tuberculosis. Antimicrobial Agents and Chemotherapy, 60(6), 3439-3446. [Link]
-
Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]
-
Juhás, M., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1095. [Link]
-
Denti, P., et al. (2017). Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 61(8), e00490-17. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1095. [Link]
-
Li, X., et al. (2015). Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 59(11), 6933-6942. [Link]
-
Bakulina, O., et al. (2022). Identification of dual-targeted Mycobacterium tuberculosis aminoacyl-tRNA synthetase inhibitors using machine learning. Future Medicinal Chemistry, 14(17), 1223-1237. [Link]
-
Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]
-
Juhás, M., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]
Sources
- 1. Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
The In-Silico Battlefield: A Comparative Analysis of Docking Scores for 3-Amino-N-methylpyrazine-2-carboxamide Derivatives in Drug Discovery
In the contemporary landscape of drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of lead compounds. Among the diverse scaffolds explored for therapeutic potential, pyrazine derivatives, particularly those stemming from the 3-Amino-N-methylpyrazine-2-carboxamide core, have garnered significant attention. Their versatile structure has been implicated in the inhibition of a range of pharmacological targets, from kinases to enzymes crucial for microbial survival. This guide provides a comparative analysis of the molecular docking scores of various this compound derivatives, offering researchers and drug development professionals a synthesized overview of their in-silico performance against key biological targets.
The primary objective of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, providing a quantitative estimation of the binding affinity through a scoring function. This in-silico approach allows for the rapid screening of virtual libraries of compounds and provides invaluable insights into the structure-activity relationships (SAR) that govern molecular recognition. In this guide, we will delve into the docking performance of this class of compounds against several validated targets, supported by experimental data where available, to provide a holistic view of their therapeutic promise.
The Rationale Behind Methodological Choices in Docking Studies
The reliability of any in-silico study hinges on the meticulousness of its methodology. The choice of protein preparation, ligand setup, docking algorithm, and scoring function are all critical determinants of the predictive power of the results.
Experimental Protocol: A Validated Molecular Docking Workflow
A typical molecular docking protocol, as synthesized from multiple research endeavors, involves the following key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes. This ensures a more realistic representation of the protein's conformation.
-
Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted to 3D. The ligands are then energy minimized, and appropriate charges are assigned. This step is crucial for accurately representing the ligand's conformational flexibility and electrostatic properties.
-
Grid Generation: A binding site is defined on the target protein, typically centered on the active site or a known allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.
-
Molecular Docking: The prepared ligands are then docked into the defined binding site of the protein using a chosen docking program. The algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The binding affinity of each ligand pose is estimated using a scoring function, which calculates a score (e.g., in kcal/mol) representing the predicted binding energy. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
This self-validating system ensures that the predicted binding modes are sterically and energetically favorable, providing a solid foundation for further in-vitro and in-vivo studies.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis Against Key Therapeutic Targets
The versatility of the this compound scaffold is evident in its application against a variety of diseases. Below, we present a comparative analysis of docking scores for derivatives targeting different proteins implicated in cancer and infectious diseases.
Targeting Tyrosine Kinases in Cancer
Several studies have explored pyrazine-2-carboxamide derivatives as inhibitors of tyrosine kinases (TKs), which are crucial mediators of cell signaling pathways often dysregulated in cancer.[1][2]
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL1 | - | -7.0 | - | [2] |
| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | - | -6.3 | Pro672, Met674 | [2] |
| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | - | -6.8 | Met592 | [2] |
The data indicates that N-aromatic substituents on the pyrazine-2-carboxamide scaffold may lead to better inhibitory activity against AXL1 compared to N-aliphatic substituents.[1] For instance, 3-amino-N-phenylpyrazine-2-carboxamide demonstrated a 41% inhibition of AXL1 activity, which correlates with its favorable docking score.[2] The molecular docking analysis revealed hydrogen bonding and hydrophobic interactions as key drivers of binding.[2]
Targeting Fibroblast Growth Factor Receptors (FGFR)
FGFRs are another class of receptor tyrosine kinases that are attractive targets for cancer therapy. A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and evaluated as novel FGFR inhibitors.[3]
| Derivative | Target Protein | PDB ID | Docking Analysis | Key Interacting Residues | Reference |
| Compound 18i | FGFR2 | - | Tightly bound to ATP pocket | R630, L633, E565 | [3] |
Compound 18i from this series was identified as a potent pan-FGFR inhibitor.[3] The docking study revealed that the 3-amino-pyrazine-2-carboxamide core forms crucial interactions within the ATP binding pocket of FGFR2, highlighting the importance of this scaffold for potent inhibition.[3]
Caption: Simplified FGFR signaling pathway targeted by 3-amino-pyrazine-2-carboxamide derivatives.
Combating Mycobacterial Infections
The pyrazinecarboxamide scaffold is famously represented by pyrazinamide, a first-line antitubercular drug. Researchers have continued to explore derivatives of this scaffold to combat drug-resistant strains of Mycobacterium tuberculosis.
One study investigated pyrazine-2-carboxylic acid derivatives for their interaction with M. tuberculosis InhA protein.[4]
| Derivative | Target Protein | PDB ID | Rerank Score (kcal/mol) | Reference |
| Derivative 1c | M. tuberculosis InhA | 4DRE | -86.4047 | [4] |
The exceptionally low rerank score for derivative 1c suggests a strong binding affinity to the InhA protein, which is a key enzyme in the mycobacterial fatty acid synthesis pathway.[4] This highlights the potential of these derivatives as novel anti-TB agents.
Another study focused on designing adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide as inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS).[5] While specific docking scores were not tabulated in the abstract, the study confirmed that the active compounds adopted the expected binding mode. Interestingly, the simple docking protocol was insufficient to explain the inactivity of N-monomethylated compounds, necessitating the use of molecular dynamics simulations to understand the stability of the ligand-protein complex.[5] This underscores the importance of employing a multi-faceted computational approach for a comprehensive understanding of SAR.
Conclusion and Future Directions
The collective evidence from numerous in-silico studies strongly supports the this compound scaffold as a privileged structure in medicinal chemistry. The comparative analysis of docking scores reveals its potential to be tailored for high-affinity binding to a diverse range of therapeutic targets. The consistent correlation between favorable docking scores and experimental biological activity across different studies validates the utility of molecular docking in guiding the design and optimization of these derivatives.
Future research should focus on developing more comprehensive computational models that go beyond simple docking scores. The integration of molecular dynamics simulations, free energy calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be crucial in prioritizing candidates with not only high potency but also favorable pharmacokinetic profiles. As we continue to refine our computational methodologies, the in-silico battlefield will undoubtedly play an increasingly decisive role in the quest for novel and effective therapeutics derived from the versatile this compound scaffold.
References
-
Ali A, Ali A, Khan MW, Abutahir, Husain I, Patel K, Asati V. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. J Appl Pharm Sci, 2020; 10(11):040–049. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
-
Elmorsy, M.R., Yousef, S.H., Abdel‐Latif, E. et al. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC Chem 19, 1 (2025). [Link]
-
Bülbül, E. F., Melesina, J., Ibrahim, H. S., Abdelsalam, M., Vecchio, A., Robaa, D., ... & Sippl, W. (2021). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. International journal of molecular sciences, 22(16), 8901. [Link]
-
Taslimi, P., Gulçin, İ., Köksal, Z., Göksu, S., & Tumer, F. (2023). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & biodiversity, 20(12), e202301824. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
-
Huszár, S., Páv, M., Karas, M., Vargová, K., Čonka, P., Stolaříková, J., ... & Jampílek, J. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. International journal of molecular sciences, 22(21), 11847. [Link]
-
Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Liu, H. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of medicinal chemistry. [Link]
-
Elmorsy, M.R., Yousef, S.H., Abdel‐Latif, E. et al. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC Chem 19, 1 (2025). [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]
-
Ibrahim, H. S., Melesina, J., Abdelsalam, M., Robaa, D., Zessin, M., Schutkowski, M., & Sippl, W. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules (Basel, Switzerland), 25(24), 5985. [Link]
-
Gümüş, M., Çavuşoğlu, B. K., & Alp, S. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of molecular structure, 1303, 137593. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study. ResearchGate. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. [Link]
-
Páv, M., Huszár, S., Karas, M., Vargová, K., Čonka, P., Stolaříková, J., ... & Jampílek, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (Basel, Switzerland), 24(6), 1135. [Link]
-
Articles List. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ResearchGate. [Link]
Sources
A Head-to-Head Comparison of Synthesis Routes for 3-Amino-N-methylpyrazine-2-carboxamide: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Amino-N-methylpyrazine-2-carboxamide is a significant scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. This guide provides an in-depth, head-to-head comparison of the most common and effective synthesis routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles that inform process selection.
Introduction to this compound
This compound serves as a crucial building block in the development of various therapeutic agents, including kinase inhibitors. Its structural rigidity and hydrogen bonding capabilities make it an attractive component for designing molecules with high target affinity and specificity. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug discovery program. This guide will dissect two primary synthetic strategies, providing the necessary data for an informed decision.
Overview of Primary Synthesis Routes
Two principal strategies for the synthesis of this compound have been established, both commencing from the readily available 3-aminopyrazine-2-carboxylic acid.
-
Route A: The Two-Step Esterification-Amidation Pathway. This classic approach involves the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by amidation with methylamine.
-
Route B: The Direct Amidation Pathway. This more direct route employs a coupling agent to facilitate the one-step formation of the amide bond between 3-aminopyrazine-2-carboxylic acid and methylamine.
A third, less direct route involving nucleophilic aromatic substitution on a 3-chloropyrazine precursor is also plausible but is less commonly employed for this specific target and will be discussed as a potential alternative.
Head-to-Head Performance Comparison
The choice between these synthetic routes often depends on a balance of factors including yield, reaction time, cost of reagents, and ease of purification. The following table provides a summary of these key performance indicators.
| Parameter | Route A: Esterification-Amidation | Route B: Direct Amidation |
| Starting Material | 3-Aminopyrazine-2-carboxylic acid | 3-Aminopyrazine-2-carboxylic acid |
| Key Reagents | H₂SO₄, Methanol, Methylamine | Coupling Agent (e.g., CDI), Methylamine |
| Number of Steps | Two | One |
| Typical Overall Yield | 75-85%[1] | Varies with coupling agent, can be high |
| Reaction Time | ~72 hours (48h esterification + 24h amidation)[1][2] | 1-24 hours (depending on coupling agent and conditions)[2] |
| Scalability | Generally straightforward to scale | Can be limited by cost and stoichiometry of coupling agents |
| Cost Profile | Lower reagent cost | Higher reagent cost (coupling agents) |
| Purification | Two purification steps | Single purification step |
| Key Advantages | High overall yield, cost-effective reagents | Faster, fewer steps, potentially simpler workup |
| Key Disadvantages | Longer overall reaction time, more steps | Cost of coupling agents, potential for side reactions |
In-Depth Analysis of Synthesis Routes
Route A: The Two-Step Esterification-Amidation Pathway
This is a robust and well-established method for the synthesis of this compound. The initial Fischer esterification protects the carboxylic acid, allowing for a clean subsequent amidation.
Caption: Workflow for the two-step synthesis of this compound via an ester intermediate.
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate [2]
-
Suspend 3-aminopyrazine-2-carboxylic acid (15.8 mmol, 1.0 eq) in methanol (250 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.2 mL) to the cooled suspension with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.
-
Pour the reaction mixture into water (27 mL) and neutralize to pH 7 by the careful addition of sodium bicarbonate.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under vacuum to yield methyl 3-aminopyrazine-2-carboxylate.
Step 2: Synthesis of this compound [1]
-
Disperse methyl 3-aminopyrazine-2-carboxylate (10 mmol, 1.0 eq) in methanol.
-
Add an excess of methylamine (as a solution in methanol or THF).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess methylamine under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
The Fischer esterification in the first step is a classic and cost-effective method. The use of a strong acid catalyst like sulfuric acid is crucial to drive the equilibrium towards the ester product. The long reaction time is a notable drawback. The subsequent amidation is typically a clean and high-yielding reaction. The use of excess methylamine ensures the complete conversion of the ester.
Route B: The Direct Amidation Pathway
This approach streamlines the synthesis into a single step, which can be advantageous in terms of time and labor. The success of this route is highly dependent on the choice of coupling agent.
Caption: Workflow for the one-step synthesis of this compound using a coupling agent.
-
In a reaction vessel suitable for microwave synthesis, dissolve 3-aminopyrazine-2-carboxylic acid (1.44 mmol, 1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (2 mL).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.88 mmol, 1.3 eq) to the solution.
-
Allow the reaction to proceed for 5-10 minutes at room temperature, or until the evolution of CO₂ gas ceases.
-
Add methylamine (2.15 mmol, 1.5 eq) to the reaction mixture.
-
Heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
The use of a coupling agent like CDI activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine. While this method is faster, the cost of coupling agents can be a significant factor, especially for large-scale synthesis. Other common coupling agents include HATU, HBTU, and EDC, often used in combination with an additive like HOBt to suppress side reactions. The choice of coupling agent can influence the yield and purity of the final product. The electron-deficient nature of the pyrazine ring can make the amino group less nucleophilic, sometimes necessitating more potent coupling agents or harsher reaction conditions[3].
Alternative Synthetic Strategies
A potential alternative route involves the nucleophilic aromatic substitution of a halogenated pyrazine. For instance, one could envision the synthesis of 3-chloro-N-methylpyrazine-2-carboxamide followed by amination. This approach is well-documented for the synthesis of related derivatives using various amines[4]. However, the synthesis of the chlorinated starting material adds steps to the overall process, and the conditions required for the amination might not be compatible with all desired functional groups.
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
For large-scale synthesis and cost-sensitive projects, Route A (Esterification-Amidation) is often preferred. Its use of inexpensive reagents and high overall yield make it an economically sound choice, despite the longer reaction time.
-
For rapid synthesis in a research and development setting, Route B (Direct Amidation) is highly attractive. The single-step procedure significantly reduces the synthesis time, allowing for faster generation of material for biological testing.
Ultimately, the optimal choice of synthesis route will depend on the specific needs and constraints of the project, including scale, budget, and timeline. It is recommended that researchers evaluate both routes on a small scale to determine which is most suitable for their particular application.
References
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available at: [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. Available at: [Link]
- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents.
-
NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev - ResearchGate. Available at: [Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at: [Link]
Sources
A Comparative Guide to Pyrazine-Based and Other Novel FGFR Inhibitors for Cancer Research
A Senior Application Scientist's Guide to Benchmarking Next-Generation FGFR-Targeted Therapies
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] In normal physiological contexts, this pathway is meticulously controlled. However, genetic alterations, including mutations, amplifications, and gene fusions, can lead to its aberrant and continuous activation, transforming it into a potent oncogenic driver in a variety of cancers.[2][3] This dysregulation is particularly prominent in urothelial carcinoma, cholangiocarcinoma (bile duct cancer), and certain types of lung cancer, making the FGFR family a compelling target for therapeutic intervention.[4]
This guide provides a comparative analysis of prominent FGFR inhibitors, with a special focus on the pyrazine-carboxamide chemical class, represented by the FDA-approved drug Erdafitinib. While the initial query mentioned 3-Amino-N-methylpyrazine-2-carboxamide, this compound is more accurately described as a chemical scaffold. Recent research has indeed explored 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors, demonstrating their potential to block FGFR activation and exhibit antitumor activity.[5][6][7] To provide a robust, data-driven comparison for researchers, this guide will benchmark the well-characterized and clinically validated pyrazine-based inhibitor, Erdafitinib, against other leading FGFR inhibitors, namely Pemigatinib and Infigratinib.
The FGFR Signaling Cascade: A Therapeutic Target
Activation of the FGFR pathway begins when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding FGFR, a receptor tyrosine kinase. This binding event, often facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[1] This phosphorylation cascade creates docking sites for various signaling proteins, triggering downstream pathways critical for cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8] In cancers with FGFR aberrations, this signaling becomes constitutive, leading to uncontrolled cell proliferation and tumor progression.[9] FGFR inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and thereby shutting down these oncogenic signals.[8][10]
Caption: The FGFR signaling pathway and point of therapeutic intervention.
Comparative Analysis of Leading FGFR Inhibitors
The selection of an appropriate FGFR inhibitor for research or clinical development depends on several factors, including its potency against different FGFR isoforms, its selectivity profile, and its demonstrated efficacy in relevant disease models.
Erdafitinib (BALVERSA®)
-
Chemical Class: Pyrazine derivative.
-
Mechanism of Action: Erdafitinib is an orally bioavailable, potent, and selective pan-FGFR tyrosine kinase inhibitor, targeting FGFR1, 2, 3, and 4.[11][12] It binds to the ATP-binding site of the FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[8][13] In vitro assays have shown that Erdafitinib inhibits all four FGFR family members with IC50 values in the low nanomolar range (1.2-5.7 nmol/L).[11]
-
Key Indications: Approved for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations who have progressed on or after at least one line of prior systemic therapy.[14][15]
Pemigatinib (PEMAZYRE®)
-
Chemical Class: Pyrido[2,3-d]pyrimidine derivative.
-
Mechanism of Action: Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[1][16] By blocking these receptors, it interferes with the signaling pathways that drive cancer cell proliferation and survival.[17] It is particularly effective in cancers with FGFR2 fusions.[1]
-
Key Indications: Approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[18]
Infigratinib (TRUSELTIQ™)
-
Chemical Class: Pyrimidine derivative.
-
Mechanism of Action: Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[10][19] It blocks the kinase activity of these receptors, thereby inhibiting downstream signaling and reducing tumor cell growth.[20][21]
-
Key Indications: Approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[22]
Quantitative Performance Data
The following tables summarize key preclinical and clinical data to facilitate a direct comparison of these three inhibitors.
Table 1: In Vitro Potency (IC50 values in nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Source(s) |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 5.7 | [11] |
| Pemigatinib | ~0.4 | ~0.5 | ~1.0 | >100 | [23] |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 | [22] |
Note: IC50 values can vary based on the specific assay conditions. The data presented are representative values from published sources.
Table 2: Clinical Efficacy in Key Indications
| Inhibitor | Indication | Clinical Trial | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Overall Survival (OS) | Source(s) |
| Erdafitinib | Urothelial Carcinoma (FGFR3 alt.) | THOR (Phase 3) | 45.6% | 9.7 months | 12.1 months | [15][24][25] |
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | FIGHT-202 (Phase 2) | 36% | 9.1 months | 21.1 months | [26][27][28] |
| Infigratinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Phase 2 (NCT02150967) | 23.1% | 5.0 months | Not Reported | [22] |
Experimental Protocols for Inhibitor Benchmarking
To ensure trustworthy and reproducible data when comparing FGFR inhibitors, standardized and well-validated experimental protocols are essential. Below are representative methodologies for key in vitro assays.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibitory effect of a compound is measured by the restoration of the ATP signal.
Objective: To determine the IC50 value of a test compound against a specific FGFR isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., Erdafitinib) in a suitable buffer (e.g., 1% DMSO).
-
Dilute recombinant human FGFR kinase (e.g., FGFR2) and the corresponding substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor | Cells | MDPI [mdpi.com]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nbinno.com [nbinno.com]
- 11. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 12. mims.com [mims.com]
- 13. massivebio.com [massivebio.com]
- 14. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 15. urologytimes.com [urologytimes.com]
- 16. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. What is Infigratinib used for? [synapse.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ascopubs.org [ascopubs.org]
- 25. esmo.org [esmo.org]
- 26. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 27. targetedonc.com [targetedonc.com]
- 28. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: Proper Disposal of 3-Amino-N-methylpyrazine-2-carboxamide
In the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the bench. Responsible stewardship, particularly the proper disposal of unused or contaminated materials, is a critical pillar of laboratory safety, regulatory compliance, and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-N-methylpyrazine-2-carboxamide (CAS No. 36204-76-9), a heterocyclic amide compound. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for confident and compliant chemical waste management.
Hazard Profile and a Priori Safety Considerations
Understanding the inherent hazards of a compound is the foundation of its safe handling and disposal. This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1] The primary routes of exposure and associated hazards necessitate stringent adherence to personal protective equipment (PPE) protocols.
Hazard Identification:
| Hazard Statement | Classification | Causality & Implication for Disposal |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4.[1] | Accidental ingestion is a primary concern. This dictates that waste containers must be clearly labeled and never stored near food or drink. All handling must be done with gloves.[2] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 (inferred from 3-Aminopyrazine-2-carboxamide).[3] | Direct skin contact can cause irritation. Chemical-resistant gloves are mandatory to prevent exposure during handling and disposal. Contaminated clothing must be removed immediately.[3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 (inferred from 3-Aminopyrazine-2-carboxamide).[3] | The compound can cause significant eye irritation upon contact. Safety glasses with side shields or chemical goggles are essential to prevent splashes or contact with dust. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 (inferred from 3-Aminopyrazine-2-carboxamide).[3][4] | Inhalation of the dust can irritate the respiratory system. All handling and weighing of the solid compound should be performed in a well-ventilated area or under a chemical fume hood.[3] |
Immediate Safety Protocol: Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required if handled in a chemical fume hood or well-ventilated area. Use a NIOSH-approved respirator if dust cannot be controlled. | To prevent inhalation of dust that may cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of the waste stream. This prevents dangerous reactions and ensures compliant disposal.
-
Isolate the Waste: Collect all waste this compound, including expired pure chemical, reaction residues, and any contaminated materials (e.g., weigh boats, pipette tips, gloves, and absorbent pads from a spill).
-
Segregate by Chemical Class: This compound is a solid organic amine/amide. It must be segregated with other solid organic chemical waste containing nitrogen.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[4] Such mixing can lead to vigorous, exothermic reactions.
Step 2: Waste Container Selection and Labeling
Proper containment is essential for safe storage and transport.
-
Container Selection: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free from leaks, and have a tightly fitting screw cap.
-
Labeling: The container must be labeled clearly and accurately as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[3]
-
Location: Store the container in a well-ventilated area, away from heat, sparks, or open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to control any potential leaks or spills.
Step 4: Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Don PPE: Wear the required PPE as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after handling.[2][3]
Step 5: Final Disposal Route
The required method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3]
-
Professional Disposal: Arrange for pickup of the waste container by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Regulatory Compliance: The disposal method will likely be high-temperature incineration at a permitted facility. This method is effective for the complete destruction of organic compounds. Your EHS office will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health.
- ChemScene. (n.d.). 36204-76-9 | this compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- ACS Publications. (2026, January 6). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 3-Amino-N-methylpyrazine-2-carboxamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-N-methylpyrazine-2-carboxamide, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, this compound should be handled as a substance that is hazardous.[1] The primary anticipated hazards include:
-
Serious Eye Irritation: Assumed to cause serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol.[2][3]
-
Harmful if Swallowed: Potential for acute oral toxicity.[4][5]
It is crucial to note that no established Occupational Exposure Limits (OELs) like OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) currently exist for this specific compound.[3][6] Therefore, a conservative approach to minimize all routes of exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the recommended PPE, explaining the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer broad chemical resistance.[7] Given the potential for skin irritation, proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[4] Always inspect gloves for punctures or tears before use. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect against airborne particles and accidental splashes that can cause serious eye irritation.[1][4] Standard safety glasses with side shields may be insufficient if there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for powders) | Required when handling the compound as a powder or if there is a risk of aerosol generation, especially in the absence of adequate engineering controls.[1][8] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To prevent contact with skin and contamination of personal clothing.[4] Contaminated clothing should be removed immediately and washed before reuse.[1][4] |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal. Adherence to this process is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocols
1. Engineering Controls: The Foundation of Safety
-
Primary Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Secondary Control: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
2. Spill and Emergency Procedures
In the event of an accidental release, a calm and methodical response is crucial.
Caption: Emergency Response Protocol for Spills.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
3. Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: All waste materials containing this compound should be considered hazardous waste. Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][4] Do not allow the chemical to enter drains.[8]
By integrating these scientifically grounded safety protocols into your daily laboratory operations, you build a resilient and trustworthy system that protects both you and the integrity of your research.
References
-
metasci. (n.d.). Safety Data Sheet Methyl 3-amino-2-pyrazine carboxylate. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
LookChem. (n.d.). 3-amino-2-pyrazinoylguanidine Safety Data Sheets(SDS). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. hsa.ie [hsa.ie]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
